molecular formula C9H8BrNO4 B1345793 Ethyl 2-bromo-5-nitrobenzoate CAS No. 208176-31-2

Ethyl 2-bromo-5-nitrobenzoate

Cat. No.: B1345793
CAS No.: 208176-31-2
M. Wt: 274.07 g/mol
InChI Key: YCHNRCVNPZZVED-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHNRCVNPZZVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611255
Record name Ethyl 2-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208176-31-2
Record name Ethyl 2-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-bromo-5-nitrobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-bromo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring an ethyl ester, a bromo substituent, and a nitro group, allows for a variety of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the electron-withdrawing nitro group and the bromo leaving group on the benzene ring dictates its reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 208176-31-2[1][2][3]
Molecular Formula C₉H₈BrNO₄[1][2][3]
Molecular Weight 274.07 g/mol [1]
Appearance White solid (typical)[4]
Melting Point Data not available in search results
Boiling Point Data not available in search results
Density Data not available in search results
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate[4]
SMILES CCOC(=O)C1=C(C=CC(=C1)--INVALID-LINK--[O-])Br[1]
InChIKey YCHNRCVNPZZVED-UHFFFAOYSA-N[1]

Synthesis of this compound

This compound is typically synthesized via Fischer esterification of its corresponding carboxylic acid, 2-bromo-5-nitrobenzoic acid. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is adapted from a standard procedure for the esterification of a similar substituted nitrobenzoic acid.[4][5][6]

Materials:

  • 2-bromo-5-nitrobenzoic acid

  • Anhydrous ethanol (reagent grade)

  • Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)[4]

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-nitrobenzoic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol, which acts as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the mixture. Alternatively, thionyl chloride can be used as the catalyst, added dropwise at 0 °C.[4]

  • Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.[5]

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether as the eluent, to afford pure this compound.[4]

G Synthesis Workflow: Fischer Esterification cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Combine 2-bromo-5-nitrobenzoic acid, anhydrous ethanol, and acid catalyst B Heat mixture to reflux for 2-4 hours A->B C Cool to room temperature B->C D Remove excess ethanol via rotary evaporation C->D E Dissolve residue in ethyl acetate D->E F Wash with NaHCO3(aq), water, and brine E->F G Dry organic layer over Na2SO4 F->G H Filter and concentrate G->H I Perform flash column chromatography H->I J Isolate pure this compound I->J

Synthesis Workflow for this compound

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by its three main functional groups. The bromine atom is a good leaving group, the nitro group is a strong electron-withdrawing group that activates the aromatic ring, and the ethyl ester can be hydrolyzed or transesterified.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group, particularly para to the bromine atom, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[7][8][9] This allows for the displacement of the bromide ion by a variety of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[7] The stability of this intermediate is the key to the reaction's feasibility.

G Reactivity Logic for SNAr A This compound B Strong Electron-Withdrawing Nitro Group (-NO2) A->B C Good Leaving Group (Bromine, -Br) A->C D Aromatic Ring is Electron-Deficient (Activated) B->D Inductive & Mesomeric Effects E Stabilization of Meisenheimer Complex Intermediate B->E Delocalizes Negative Charge G High Susceptibility to SNAr Reactions C->G Enables Displacement F Facilitates Nucleophilic Attack D->F E->G F->G G Catalytic Cycle of Suzuki-Miyaura Coupling cluster_reactants A Pd(0)Ln B Ar-Pd(II)-Br(Ln) A->B Oxidative Addition C Ar-Pd(II)-R(Ln) B->C Transmetalation C->A Reductive Elimination D Ar-R C->D ArBr Ar-Br (this compound) ArBr->B BoronicAcid R-B(OH)2 + Base BoronicAcid->B G Reduction of Nitro Group to Amine Start Aryl-NO2 (this compound) Product Aryl-NH2 (Ethyl 2-bromo-5-aminobenzoate) Start->Product Reduction [6H] Reagents Reducing Agents (e.g., H2/Pd/C, Fe/HCl, SnCl2) Reagents->Product

References

An In-depth Technical Guide to Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 208176-31-2

This technical guide provides a comprehensive overview of Ethyl 2-bromo-5-nitrobenzoate, a valuable intermediate in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals involved in drug development and materials science.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₉H₈BrNO₄.[1] Its chemical structure consists of a benzene ring substituted with a bromo group at position 2, a nitro group at position 5, and an ethyl ester at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 274.07 g/mol [1]
Molecular Formula C₉H₈BrNO₄[1]
IUPAC Name This compound[1]
CAS Number 208176-31-2[1]
Boiling Point 339.3°C at 760 mmHgChemNet
Density 1.594 g/cm³ChemNet
XLogP3 2.7[1]

Synthesis

The primary synthetic route to this compound involves a two-step process: the nitration of 2-bromobenzoic acid followed by Fischer esterification.

Synthesis of 2-bromo-5-nitrobenzoic acid

The precursor, 2-bromo-5-nitrobenzoic acid, can be synthesized by the nitration of 2-bromobenzoic acid.

Experimental Protocol:

  • In a flask immersed in an ice bath, combine 25 mL of sulfuric acid and 12 mL of nitric acid.

  • Slowly add 9.90 g (49.3 mmol) of commercially available 2-bromobenzoic acid to the cold acid mixture, ensuring the temperature is maintained below 5 °C.[2]

  • Stir the reaction mixture for 1 hour at this temperature.[2]

  • Pour the reaction mixture into a beaker containing 200 mL of ice water.[2]

  • Collect the resulting white solid product by vacuum filtration and dry to obtain 2-bromo-5-nitrobenzoic acid.[2]

Synthesis_Step1 2-Bromobenzoic Acid 2-Bromobenzoic Acid reagents H₂SO₄, HNO₃ < 5 °C, 1 hr 2-Bromobenzoic Acid->reagents product 2-Bromo-5-nitrobenzoic acid reagents->product

Caption: Nitration of 2-bromobenzoic acid.

Synthesis of this compound

The final product is obtained through the Fischer esterification of 2-bromo-5-nitrobenzoic acid with ethanol, catalyzed by a strong acid. The following is a general and adaptable procedure.

Experimental Protocol:

  • To a solution of 2-bromo-5-nitrobenzoic acid (1 equivalent) in anhydrous ethanol (used in excess as both reactant and solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3 mol%).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted starting material) and then with a saturated solution of sodium chloride (brine).

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Synthesis_Step2 2-Bromo-5-nitrobenzoic acid 2-Bromo-5-nitrobenzoic acid reagents Ethanol (excess) H₂SO₄ (cat.), Reflux 2-Bromo-5-nitrobenzoic acid->reagents product This compound reagents->product

Caption: Fischer esterification to yield the final product.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and aromatic protons. Due to the substitution pattern, three distinct aromatic proton signals are expected.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, and six distinct aromatic carbon signals.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretch (around 1250 cm⁻¹), and asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors. The presence of three different functional groups (bromo, nitro, and ester) on the aromatic ring allows for a variety of subsequent chemical transformations.

  • Pharmaceutical Synthesis: The bromo and nitro groups can be readily modified or substituted, making this compound a versatile intermediate for the synthesis of pharmacologically active heterocyclic compounds and other drug candidates.

  • Organic Synthesis: The functional groups provide handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions, enabling the construction of intricate molecular architectures.

Applications start This compound pharma Pharmaceutical Intermediates start->pharma materials Functional Materials start->materials cross_coupling Cross-Coupling Reactions pharma->cross_coupling substitution Nucleophilic Aromatic Substitution pharma->substitution

Caption: Potential applications of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

Table 3: General Hazard Information

HazardPrecaution
Skin and Eye Irritation Wear appropriate PPE. In case of contact, rinse immediately with plenty of water.
Inhalation Use in a well-ventilated area or with respiratory protection.
Ingestion Do not ingest. If swallowed, seek medical attention.

References

An In-depth Technical Guide to Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-bromo-5-nitrobenzoate, a key chemical intermediate in organic synthesis. It details the compound's physicochemical properties, outlines a detailed experimental protocol for its synthesis, and illustrates the synthetic workflow. This document is intended to serve as a practical resource for professionals in research and development.

Core Properties and Data

This compound is a substituted benzoate ester. Its molecular structure incorporates a bromo and a nitro functional group on the benzene ring, making it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 274.07 g/mol [1][2]
Molecular Formula C₉H₈BrNO₄[1][2]
CAS Number 208176-31-2[1][2]
IUPAC Name This compound[1]
Density 1.594 g/cm³[3]
Boiling Point 339.3°C at 760 mmHg[3]
SMILES Code BrC1=C(C(=O)OCC)C=C(--INVALID-LINK--[O-])C=C1[2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromobenzoic acid. This involves the nitration of the aromatic ring followed by Fischer esterification.

Step 1: Synthesis of 2-Bromo-5-nitrobenzoic Acid (Intermediate)

This protocol is adapted from the nitration of 2-bromobenzoic acid[4].

  • Materials: 2-bromobenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice.

  • Procedure:

    • Prepare an ice bath to maintain a low reaction temperature.

    • In a flask, carefully add 2-bromobenzoic acid (e.g., 9.90 g, 49.3 mmol) to a cold mixture of concentrated sulfuric acid (25 mL) and nitric acid (12 mL)[4].

    • Stir the reaction mixture vigorously while keeping the temperature below 5°C for approximately 1 hour[4].

    • Monitor the reaction progress using an appropriate technique (e.g., TLC).

    • Upon completion, pour the reaction mixture slowly into a beaker containing ice water to precipitate the product[4].

    • Collect the resulting white solid product by vacuum filtration and wash with cold water.

    • Dry the product (2-bromo-5-nitrobenzoic acid) thoroughly. A yield of approximately 96% can be expected[4].

Step 2: Esterification to this compound

This protocol is an adaptation of a standard Fischer esterification method for a similar substituted benzoic acid[5].

  • Materials: 2-bromo-5-nitrobenzoic acid, absolute ethanol (EtOH), thionyl chloride (SOCl₂), dichloromethane (DCM), water.

  • Procedure:

    • In a round-bottom flask, dissolve the 2-bromo-5-nitrobenzoic acid from Step 1 in an excess of absolute ethanol[5].

    • Cool the mixture in an ice bath (0°C).

    • Slowly add thionyl chloride dropwise to the stirring solution. This acts as a catalyst by converting the carboxylic acid to a more reactive acyl chloride intermediate[5].

    • After the addition is complete, remove the ice bath and heat the solution to reflux (approximately 80°C) for 4 hours[5].

    • After reflux, cool the mixture and quench the reaction by carefully adding water[5].

    • Extract the product into an organic solvent such as dichloromethane (DCM) multiple times[5].

    • Combine the organic layers and concentrate the solution under reduced pressure to remove the solvent.

    • Purify the resulting crude product (this compound) using silica gel column chromatography with an appropriate eluent system, such as ethyl acetate/petroleum ether[5].

Visualization of Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis of this compound, from starting materials to the final product.

Synthesis_Workflow A 2-Bromobenzoic Acid C Intermediate: 2-Bromo-5-nitrobenzoic Acid A->C Step 1: Nitration B HNO₃ / H₂SO₄ (< 5°C) B->A E Final Product: This compound C->E Step 2: Esterification D Ethanol (EtOH) / SOCl₂ (Reflux) D->C

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of three distinct functional groups—ester, bromo, and nitro—on the aromatic ring allows for a wide range of subsequent chemical modifications. These groups can be targeted in multi-step syntheses to build molecular scaffolds for drug discovery programs. For instance, related bromonitrobenzoate compounds are used in the synthesis of molecules like Lenalidomide, highlighting their importance as starting materials for active pharmaceutical ingredients[6]. Researchers utilize this and similar building blocks for creating libraries of novel compounds for screening and lead optimization in drug development[][8].

References

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-5-nitrobenzoate is an organic compound with significant potential in synthetic chemistry, serving as a versatile building block for the synthesis of various pharmaceutical and agrochemical compounds. Its structure, characterized by a substituted benzene ring, incorporates a bromo, a nitro, and an ethyl ester group. The precise arrangement of these functional groups on the aromatic scaffold is critical to its reactivity and its utility in multi-step syntheses. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound.

Molecular and Physicochemical Properties

A foundational aspect of structure elucidation is the determination of the compound's molecular formula and weight. For this compound, these properties are fundamental for interpreting mass spectrometry data and for the overall characterization.

PropertyValueSource
Molecular Formula C₉H₈BrNO₄PubChem[1]
Molecular Weight 274.07 g/mol PubChem[1]
CAS Number 208176-31-2PubChem[1]
IUPAC Name This compoundPubChem[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the nitration of 2-bromobenzoic acid followed by Fischer esterification.

Synthesis of 2-bromo-5-nitrobenzoic acid

Experimental Protocol:

To a cooled (0-5 °C) mixture of concentrated sulfuric acid (25 mL) and nitric acid (12 mL), 2-bromobenzoic acid (9.90 g, 49.3 mmol) is added portion-wise. The reaction mixture is stirred for 1 hour while maintaining the temperature below 5 °C. Upon completion, the reaction mixture is poured into ice water (200 mL). The resulting white precipitate is collected by vacuum filtration and washed with water to yield 2-bromo-5-nitrobenzoic acid.

Fischer Esterification to this compound

Experimental Protocol:

2-bromo-5-nitrobenzoic acid (10 g, 40.6 mmol) is dissolved in absolute ethanol (100 mL). A catalytic amount of concentrated sulfuric acid (2 mL) is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed successively with water, 5% sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield this compound.

Spectroscopic Data and Structure Elucidation

The definitive confirmation of the structure of this compound is achieved through the combined analysis of various spectroscopic data. The following data is predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.49d1HH-6
8.22dd1HH-4
7.85d1HH-3
4.45q2H-OCH₂CH₃
1.42t3H-OCH₂CH₃

Interpretation:

The downfield region of the spectrum is characteristic of aromatic protons. The doublet at δ 8.49 ppm is assigned to the proton at position 6, which is ortho to the electron-withdrawing nitro group. The doublet of doublets at δ 8.22 ppm corresponds to the proton at position 4, which is coupled to both H-3 and H-6. The doublet at δ 7.85 ppm is assigned to the proton at position 3. The quartet at δ 4.45 ppm and the triplet at δ 1.42 ppm are characteristic of an ethyl group, confirming the presence of the ethyl ester functionality.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
164.5C=O (ester)
148.0C-5
135.5C-1
132.0C-3
129.5C-4
125.0C-6
118.0C-2
62.0-OCH₂CH₃
14.1-OCH₂CH₃

Interpretation:

The signal at δ 164.5 ppm is characteristic of a carbonyl carbon in an ester. The signals in the aromatic region (δ 118.0-148.0 ppm) correspond to the six carbons of the benzene ring. The chemical shifts are influenced by the substituents; for instance, the carbon bearing the nitro group (C-5) is shifted downfield. The carbon attached to the bromine (C-2) is also significantly shifted. The signals at δ 62.0 and 14.1 ppm are indicative of the ethyl group carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityFunctional Group
~3100MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1730StrongC=O stretch (ester)
~1530, ~1350StrongAsymmetric and symmetric N-O stretch (nitro)
~1250StrongC-O stretch (ester)
~740StrongC-Br stretch

Interpretation:

The strong absorption at ~1730 cm⁻¹ is a clear indication of the ester carbonyl group. The two strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ are characteristic of the nitro group. The presence of aromatic and aliphatic C-H stretches, as well as the C-O and C-Br stretches, further supports the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (EI):

m/zInterpretation
273/275[M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes)
228/230[M - OCH₂CH₃]⁺
200/202[M - COOCH₂CH₃]⁺
154[M - Br - NO₂]⁺

Interpretation:

The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with peaks at m/z 273 and 275. Key fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) to give fragments at m/z 228/230, and the loss of the entire ethyl ester group (-COOCH₂CH₃) to give fragments at m/z 200/202.

Visualizing the Structure and Elucidation Workflow

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Structure Elucidation Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound HNMR 1H NMR Synthesis->HNMR CNMR 13C NMR Synthesis->CNMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Integration of Spectroscopic Data HNMR->Data_Integration CNMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By synthesizing the compound and meticulously analyzing its ¹H NMR, ¹³C NMR, IR, and mass spectra, its precise chemical structure can be unequivocally confirmed. This guide provides the necessary theoretical framework and practical protocols for researchers and scientists engaged in the synthesis and characterization of this and other related organic molecules, underscoring the importance of a multi-faceted analytical approach in modern drug discovery and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-5-nitrobenzoate is a substituted aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available data. This document also outlines a general methodology for its synthesis and characterization, in the absence of a specific, detailed experimental protocol in publicly accessible literature. While direct biological activity and specific signaling pathways for this compound are not extensively documented, this guide discusses the potential biological relevance of nitroaromatic compounds, providing a framework for future research.

Chemical and Physical Properties

The properties of this compound are summarized below. It is important to note that much of the available data is computationally derived, with limited experimentally confirmed values.

General Properties
PropertyValueSource
Chemical Name This compoundIUPAC
CAS Number 208176-31-2[1]
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [1]
Physical Properties
PropertyValueSource
Physical State Not specified (likely solid, based on related compounds)-
Melting Point Data not available-
Boiling Point 339.3 °C at 760 mmHg (Computed)[2]
Density 1.594 g/cm³ (Computed)[2]
Solubility Data not available-
XLogP3 2.7 (Computed)[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet) and the aromatic protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the bromo and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

  • C=O stretching (ester): ~1720-1740 cm⁻¹

  • C-O stretching (ester): ~1200-1300 cm⁻¹

  • N-O stretching (nitro group): ~1500-1550 cm⁻¹ (asymmetric) and ~1300-1350 cm⁻¹ (symmetric)

  • C-Br stretching: ~500-600 cm⁻¹

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (274.07 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols

Synthesis

3.1.1. Synthesis of the Precursor: 2-bromo-5-nitrobenzoic acid

A documented method for the synthesis of 2-bromo-5-nitrobenzoic acid involves the nitration of 2-bromobenzoic acid.[4]

  • Materials: 2-bromobenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice.

  • Procedure:

    • A mixture of concentrated sulfuric acid and nitric acid is cooled in an ice bath.

    • 2-bromobenzoic acid is added portion-wise to the cold acid mixture, maintaining the temperature below 5 °C.[4]

    • The reaction mixture is stirred for a specified time (e.g., 1 hour) at low temperature.[4]

    • The reaction is quenched by pouring the mixture into ice water, leading to the precipitation of the product.[4]

    • The solid product is collected by vacuum filtration, washed with water, and dried.[4]

3.1.2. Esterification to this compound (General Protocol)

  • Materials: 2-bromo-5-nitrobenzoic acid, absolute ethanol, a strong acid catalyst (e.g., concentrated H₂SO₄), and a suitable solvent (e.g., excess ethanol or an inert solvent like toluene).

  • Procedure:

    • 2-bromo-5-nitrobenzoic acid is dissolved or suspended in an excess of absolute ethanol.

    • A catalytic amount of concentrated sulfuric acid is slowly added.

    • The mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate.[5]

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the public domain regarding the biological activity and signaling pathways of this compound. However, the presence of the nitroaromatic moiety suggests potential for biological activity, as many compounds in this class are known to be bioreducible and can exert cytotoxic effects through the generation of reactive nitrogen species.

For instance, the precursor, 2-bromo-3-nitrobenzoic acid, has been investigated for its potential antibacterial properties, reportedly by inhibiting DNA and protein synthesis in Staphylococcus aureus.[6] It also serves as a precursor for the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and genomic stability.[7]

The biological effects of many nitroaromatic compounds are contingent on the enzymatic reduction of the nitro group within cells, a process often mediated by nitroreductases. This reduction can lead to the formation of reactive intermediates that can induce cellular damage.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2_Bromobenzoic_Acid 2-Bromobenzoic Acid Nitration Nitration (H₂SO₄, HNO₃) 2_Bromobenzoic_Acid->Nitration Reactant 2_Bromo_5_nitrobenzoic_Acid 2-Bromo-5-nitrobenzoic Acid Nitration->2_Bromo_5_nitrobenzoic_Acid Product Esterification Fischer Esterification (Ethanol, H⁺) 2_Bromo_5_nitrobenzoic_Acid->Esterification Reactant Crude_Product Crude this compound Esterification->Crude_Product Product Purification Column Chromatography Crude_Product->Purification Input Final_Product Pure this compound Purification->Final_Product Output

Caption: A generalized workflow for the synthesis and purification of this compound.

Potential Biological Mechanism of Action for Nitroaromatic Compounds

Biological_Mechanism cluster_cell Cellular Environment Nitroaromatic Nitroaromatic Compound (e.g., this compound) Nitroreductase Nitroreductase Enzymes Nitroaromatic->Nitroreductase Substrate Reactive_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductase->Reactive_Species Catalyzes reduction Cellular_Targets Cellular Macromolecules (DNA, Proteins, Lipids) Reactive_Species->Cellular_Targets Interacts with Cell_Damage Oxidative Stress & Cellular Damage Cellular_Targets->Cell_Damage Leads to Apoptosis Apoptosis Cell_Damage->Apoptosis Can trigger

Caption: A conceptual diagram illustrating the potential bioreductive activation of nitroaromatic compounds.

Conclusion

This compound is a chemical intermediate for which comprehensive experimental data is not widely available in the public domain. The information presented in this guide, including computed physical properties and generalized experimental protocols, serves as a valuable resource for researchers. Further experimental validation of its properties and exploration of its potential biological activities are warranted to fully understand its utility in drug discovery and development. The provided diagrams offer a logical framework for its synthesis and a potential mechanism of action based on its chemical class.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides an in-depth technical guide on the safe handling and use of Ethyl 2-bromo-5-nitrobenzoate, a key intermediate in pharmaceutical and chemical synthesis. The information herein is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Properties

This compound is a substituted aromatic compound with the molecular formula C₉H₈BrNO₄.[1] Its chemical structure consists of a benzene ring substituted with a bromo, a nitro, and an ethyl ester group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 274.07 g/mol PubChem[1]
Molecular Formula C₉H₈BrNO₄PubChem[1]
CAS Number 208176-31-2PubChem[1]
IUPAC Name This compoundPubChem[1]
XLogP3 2.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]

Hazard Identification and GHS Classification

GHS Classification (Anticipated):

  • Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ eye protection/ face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Experimental Protocols

Given the anticipated hazards, stringent adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[3]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if handling solutions outside of a fume hood, a NIOSH-approved respirator is recommended.

Engineering Controls
  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

General Handling Protocol
  • Preparation: Before starting any experiment, ensure all necessary PPE is worn correctly and engineering controls are functioning properly. Review the experimental procedure and have all necessary reagents and equipment ready.

  • Weighing and Transfer: If working with the solid, weigh it out in a fume hood to avoid inhalation of any dust. Use appropriate tools (spatula, weighing paper) to minimize dust generation. When transferring the compound, do so carefully to avoid spills.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, and any relevant hazard warnings.

  • Reaction Setup: Conduct all reactions involving this compound within a fume hood. Ensure the reaction vessel is securely clamped and that any potential pressure buildup is accounted for.

  • Post-Reaction Workup: During the workup procedure, continue to wear all required PPE. Handle all waste materials as hazardous waste.

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Clean all contaminated surfaces and equipment.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow start Receipt of Compound storage Secure and Appropriate Storage (Cool, Dry, Ventilated) start->storage ppe_check Pre-Experiment: Verify and Don PPE storage->ppe_check eng_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) ppe_check->eng_controls handling Handling in Fume Hood: Weighing, Transfer, Solution Prep eng_controls->handling reaction Reaction in Fume Hood handling->reaction workup Post-Reaction Workup reaction->workup decontamination Decontamination of Glassware and Work Area workup->decontamination waste_disposal Segregation and Disposal of Hazardous Waste workup->waste_disposal end End of Process decontamination->end waste_disposal->end

Caption: Safe handling workflow for this compound.

This guide provides a comprehensive overview of the safety and handling considerations for this compound. By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment.

References

An In-depth Technical Guide to the Material Safety of Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Ethyl 2-bromo-5-nitrobenzoate (CAS No: 208176-31-2). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to be a crucial resource for professionals handling this compound in a laboratory or research setting.

Chemical and Physical Properties

This compound is a substituted aromatic compound. A summary of its key physical and chemical properties is presented in the table below. This data is essential for understanding its behavior under various experimental and storage conditions.

PropertyValueSource
Molecular Formula C₉H₈BrNO₄PubChem[1]
Molecular Weight 274.07 g/mol PubChem[1]
CAS Number 208176-31-2Sigma-Aldrich, PubChem[1]
Appearance Solid, Low melting solidFisher Scientific[2] (for a similar compound)
Melting Point 26 - 30 °C / 78.8 - 86 °FFisher Scientific[2] (for a similar compound)
Boiling Point No data available
Solubility No information available
LogP 2.7PubChem[1]
SMILES CCOC(=O)C1=C(C=CC(=C1)--INVALID-LINK--[O-])BrPubChem[1]
InChIKey YCHNRCVNPZZVED-UHFFFAOYSA-NPubChem[1]

Hazard Identification and Safety Precautions

Based on the available safety data sheets for similar compounds, this compound should be handled with care. The primary hazards are associated with skin and eye irritation, and potential respiratory tract irritation.

GHS Hazard Classification (based on related compounds):

  • Skin Corrosion/Irritation: Category 2[3][4]

  • Serious Eye Damage/Eye Irritation: Category 2[3][4]

  • Specific target organ toxicity (single exposure); Respiratory tract irritation: Category 3[3][4]

Precautionary Statements: Users should wash hands and any exposed skin thoroughly after handling.[5] It is crucial to wear protective gloves, clothing, and eye/face protection.[3][6] The compound should be used only in a well-ventilated area or outdoors.[3] Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[3]

The following diagram illustrates the logical workflow for hazard identification and the corresponding precautionary measures.

GHS_Hazard_Workflow cluster_ID Hazard Identification cluster_PPE Personal Protective Equipment (PPE) cluster_Handling Handling Procedures cluster_Response Exposure Response Hazard_ID Potential Hazard Identified (Skin/Eye/Respiratory Irritant) Wear_Gloves Wear Protective Gloves Hazard_ID->Wear_Gloves Requires Wear_Clothing Wear Protective Clothing Hazard_ID->Wear_Clothing Requires Wear_Eye_Protection Wear Eye/Face Protection Hazard_ID->Wear_Eye_Protection Requires Ventilation Ensure Adequate Ventilation Hazard_ID->Ventilation Requires Avoid_Inhalation Avoid Breathing Dust/Fumes Hazard_ID->Avoid_Inhalation Requires Wash_Hands Wash Hands After Handling Hazard_ID->Wash_Hands Requires Skin_Contact IF ON SKIN: Wash with plenty of water Wear_Gloves->Skin_Contact Wear_Clothing->Skin_Contact Eye_Contact IF IN EYES: Rinse cautiously with water Wear_Eye_Protection->Eye_Contact Inhalation IF INHALED: Remove to fresh air Ventilation->Inhalation Avoid_Inhalation->Inhalation Get_Medical_Attention Get Medical Advice/Attention if irritation persists Skin_Contact->Get_Medical_Attention Eye_Contact->Get_Medical_Attention Inhalation->Get_Medical_Attention

GHS Hazard Identification and Response Workflow.

Experimental Protocols: Safe Handling Procedures

While specific experimental protocols involving this compound are not detailed in the available MSDS, a general workflow for handling potentially hazardous solid chemicals can be established.

Methodology for Safe Handling:

  • Preparation:

    • Consult the Safety Data Sheet before starting any work.

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible.[5]

    • Assemble all necessary personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Handling:

    • Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.[7]

    • Use appropriate tools (e.g., spatulas) to handle the material, avoiding the creation of dust.

    • If weighing the substance, do so in a contained manner (e.g., on weighing paper or in a tared container) within the fume hood.

    • Keep the container tightly closed when not in use.[5][7]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area.[5][7]

    • Keep the container tightly sealed.[7]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Disposal:

    • Dispose of the chemical and its container in accordance with local, regional, and national regulations.[5] Do not empty into drains.[3]

The following diagram outlines the standard workflow for safely handling a powdered chemical reagent in a laboratory setting.

Safe_Handling_Workflow Start Start: New Experiment Prep Preparation: - Review SDS - Check Safety Equipment - Don PPE Start->Prep Step 1 Handling Handling (in Fume Hood): - Weigh/Dispense Compound - Avoid Dust Generation Prep->Handling Step 2 Storage Storage: - Tightly Closed Container - Cool, Dry, Ventilated Area Handling->Storage Step 3a (If not all used) Disposal Waste Disposal: - Follow Institutional Protocols - Dispose of Contaminated PPE Handling->Disposal Step 3b End End of Experiment Storage->End Disposal->End

Generalized Workflow for Safe Chemical Handling.

First-Aid Measures

In case of accidental exposure, the following first-aid measures are recommended based on SDS for similar compounds:

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][5] If not breathing, give artificial respiration.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice/attention.[3]
Eye Contact Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do.[3][5] Continue rinsing.[3][5] If eye irritation persists, get medical advice/attention.[3]
Ingestion Clean mouth with water.[3] Do NOT induce vomiting.[7] Get medical attention.[3]

Fire-Fighting and Accidental Release Measures

  • Fire-Fighting: In case of a fire, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[3][5]

  • Accidental Release: For spills, ensure adequate ventilation and wear appropriate personal protective equipment.[3] Sweep up the material and shovel it into a suitable container for disposal.[3] Avoid generating dust.[3] Prevent the material from entering drains or waterways.[7]

Toxicological and Ecological Information

Toxicological/Ecological DataInformation
Acute Toxicity No data available
Carcinogenicity No information available. Not listed as a carcinogen by major agencies.[3]
Ecotoxicity Do not empty into drains.[3]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). Users should always consult the official SDS provided by the manufacturer before handling this chemical. The information provided is based on data for this compound and similar chemical compounds.

References

Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of Ethyl 2-bromo-5-nitrobenzoate (C₉H₈BrNO₄; Molar Mass: 274.07 g/mol ).[1] Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. These predictions offer valuable guidance for the characterization of this compound.

Chemical Structure

The molecular structure of this compound is presented below.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including ethyl benzoate, ethyl 2-bromobenzoate, and ethyl 2-nitrobenzoate.[2][3][4][5]

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50d1HAr-H (H6)
~8.30dd1HAr-H (H4)
~7.80d1HAr-H (H3)
4.45q2H-OCH₂CH₃
1.40t3H-OCH₂CH₃

Solvent: CDCl₃. The predicted chemical shifts for the aromatic protons are based on the substituent effects of the bromo and nitro groups.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~164.0C=O (ester)
~148.0C-NO₂
~138.0C-Br
~133.0Ar-C
~131.0Ar-CH
~128.0Ar-CH
~125.0Ar-CH
62.5-OCH₂CH₃
14.0-OCH₂CH₃

Solvent: CDCl₃. The predicted chemical shifts for the aromatic carbons are based on the substituent effects of the bromo and nitro groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3000C-H stretch (aromatic)
~2980-2850C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1600, ~1475C=C stretch (aromatic)
~1530, ~1350N-O stretch (nitro group)
~1250C-O stretch (ester)
~1100C-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
273/275[M]⁺, molecular ion peak (presence of Br isotope)
228/230[M - OCH₂CH₃]⁺, loss of ethoxy radical
200/202[M - COOCH₂CH₃]⁺, loss of ethoxycarbonyl radical
154[M - Br - NO₂]⁺, loss of bromo and nitro groups

Ionization mode: Electron Ionization (EI). The presence of bromine will result in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound, starting from 2-bromobenzoic acid.

Synthesis of 2-bromo-5-nitrobenzoic acid

This protocol is adapted from a known procedure for the nitration of 2-bromobenzoic acid.[6]

Workflow Diagram:

synthesis_step1 cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up 2-Bromobenzoic_acid 2-Bromobenzoic acid Addition Add 2-Bromobenzoic acid (maintain < 5°C) 2-Bromobenzoic_acid->Addition H2SO4 Conc. H₂SO₄ Mixing Mix H₂SO₄ and HNO₃ at 0°C H2SO4->Mixing HNO3 Conc. HNO₃ HNO3->Mixing Mixing->Addition Stirring Stir for 1 hour at < 5°C Addition->Stirring Quenching Pour onto ice water Stirring->Quenching Filtration Vacuum filter the precipitate Quenching->Filtration Drying Dry the solid Filtration->Drying Product 2-bromo-5-nitrobenzoic acid Drying->Product

Caption: Synthesis workflow for 2-bromo-5-nitrobenzoic acid.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (e.g., 25 mL).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add concentrated nitric acid (e.g., 12 mL) to the sulfuric acid while maintaining the temperature below 5°C.

  • To this cold mixture of acids, add 2-bromobenzoic acid (e.g., 10 g, 49.7 mmol) in portions, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture vigorously in the ice bath for 1 hour.

  • Pour the reaction mixture slowly onto a beaker containing crushed ice (e.g., 200 g) with stirring.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to obtain 2-bromo-5-nitrobenzoic acid.

Synthesis of this compound

This protocol is adapted from a standard esterification procedure for a similar substrate, 3-bromo-5-nitrobenzoic acid.[7]

Workflow Diagram:

synthesis_step2 cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Acid 2-bromo-5-nitrobenzoic acid Dissolving Dissolve acid in Ethanol at 0°C Acid->Dissolving Ethanol Anhydrous Ethanol Ethanol->Dissolving SOCl2 Thionyl chloride (SOCl₂) Addition Add SOCl₂ dropwise at 0°C SOCl2->Addition Dissolving->Addition Heating Heat to 80°C for 4 hours Addition->Heating Quenching Quench with water Heating->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Chromatography Purify by column chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: Synthesis workflow for this compound.

Procedure:

  • To a round-bottom flask, add 2-bromo-5-nitrobenzoic acid (e.g., 10 g, 40.6 mmol) and anhydrous ethanol (e.g., 150 mL).

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add thionyl chloride (e.g., 11 mL, 150 mmol) dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water (e.g., 50 mL).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound.

References

Commercial Suppliers and Synthetic Applications of Ethyl 2-bromo-5-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-5-nitrobenzoate (CAS No. 208176-31-2) is a substituted aromatic carboxylic acid ester that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a bromo group, a nitro group, and an ethyl ester, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse, biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its precursor synthesis, and its application in the generation of bioactive compounds, including a representative experimental workflow and signaling pathway.

Commercial Availability

This compound is readily available from several commercial chemical suppliers. The following table summarizes key information from a selection of vendors, providing researchers with a quick reference for procurement.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
BLD Pharm208176-31-2C9H8BrNO4274.07≥95%Offers various analytical data such as NMR, HPLC, LC-MS, and UPLC.[1]
AccelaChemBio208176-31-2C9H8BrNO4274.07≥95%
Sigma-Aldrich208176-31-2C9H8BrNO4274.07Product offered through Synthonix Corporation.[2]
ChemNet208176-31-2C9H8BrNO4274.07Lists multiple suppliers.[3]
PubChem208176-31-2C9H8BrNO4274.07Provides a list of chemical vendors.[4][5]

Synthesis of Precursors and Analogs

Experimental Protocol: Synthesis of 2-bromo-5-nitrobenzoic acid

This protocol describes the nitration of 2-bromobenzoic acid to yield the key precursor for the target compound.

Materials:

  • 2-bromobenzoic acid

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Ice water

Procedure:

  • In a suitable reaction vessel, prepare a mixture of 25 mL of sulfuric acid and 12 mL of nitric acid.

  • Cool the acid mixture in an ice bath to maintain a low temperature.

  • Slowly add 9.90 g (49.3 mmol) of commercially available 2-bromobenzoic acid to the cold acid mixture with constant stirring.

  • Continue stirring the reaction mixture for 1 hour, ensuring the temperature is maintained below 5 °C.

  • After 1 hour, pour the reaction mixture into a beaker containing 200 mL of ice water.

  • A white solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and allow it to dry for 1 hour.

  • The resulting white solid is 2-bromo-5-nitrobenzoic acid (yield: 11.6 g, 96%; melting point: 180-181 °C).[6]

Application in the Synthesis of Bioactive Molecules: Benzimidazole Derivatives

This compound is a valuable starting material for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. One important class of compounds that can be derived from precursors synthesized using this compound are the benzimidazoles. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antioxidant, antimicrobial, and antihypertensive effects.

The general strategy involves the conversion of the nitro and bromo functionalities of the parent molecule to facilitate the formation of the benzimidazole ring system. For instance, the nitro group can be reduced to an amine, which can then be condensed with a variety of reagents to form the imidazole ring.

Experimental Workflow: Synthesis and Evaluation of Bioactive Compounds

The following diagram illustrates a general workflow for the synthesis of a library of bioactive compounds starting from a precursor like this compound, followed by biological screening.

G A This compound (Starting Material) B Chemical Modification (e.g., Reduction, Hydrolysis) A->B Step 1 C Precursor Molecule (e.g., Aminobenzoic acid derivative) B->C Step 2 D Parallel Synthesis (Library Generation) C->D Step 3 F Library of Bioactive Compound Candidates D->F Step 4 E Diverse Reagents (e.g., Aldehydes, Ketones) E->D G High-Throughput Biological Screening F->G Step 5 H Identification of 'Hit' Compounds G->H Step 6 I Lead Optimization H->I Step 7 J Drug Candidate I->J Step 8

General workflow for synthesis and screening.

Representative Signaling Pathway: Kinase Inhibition

Many benzimidazole derivatives function as kinase inhibitors, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.[7][8][9] Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation. This process is a fundamental mechanism of signal transduction in cells, and its dysregulation is a hallmark of many diseases.

The diagram below illustrates a simplified, representative signaling pathway that is often targeted by kinase inhibitors. While not directly modulated by this compound itself, this pathway represents a common target for the types of bioactive molecules that can be synthesized from this versatile building block.

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates Gene Target Gene TranscriptionFactor->Gene Activates Transcription Response Cellular Response (e.g., Proliferation, Survival) Gene->Response Ligand Growth Factor Ligand->Receptor Binds Inhibitor Kinase Inhibitor (e.g., Benzimidazole derivative) Inhibitor->Kinase1 Inhibits

Representative kinase signaling pathway.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the development of novel bioactive compounds. Its utility is demonstrated in the potential to synthesize precursors for diverse heterocyclic scaffolds, such as benzimidazoles, which are known to interact with a variety of biological targets, including kinases. The experimental protocols for related compounds and the generalized workflows presented here provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile chemical intermediate in their scientific endeavors.

References

The Strategic Utility of Ethyl 2-bromo-5-nitrobenzoate as a Versatile Chemical Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromo-5-nitrobenzoate is a valuable chemical intermediate, strategically employed in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development. Its utility stems from the orthogonal reactivity of its functional groups: the ethyl ester, the nitro group, and the bromine atom. This arrangement allows for a stepwise and controlled introduction of molecular complexity, making it a key building block for a variety of scaffolds. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, complete with experimental protocols and workflow diagrams to facilitate its use in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈BrNO₄PubChem
Molecular Weight 274.07 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 208176-31-2PubChem
Appearance Solid (predicted)---
XLogP3 2.7PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 2-bromobenzoic acid. The first step involves the nitration of the aromatic ring, followed by Fischer esterification of the resulting carboxylic acid.

Step 1: Synthesis of 2-bromo-5-nitrobenzoic acid

The nitration of 2-bromobenzoic acid is a standard electrophilic aromatic substitution. The bromo group is an ortho-, para-director, and the carboxylic acid is a meta-director. Due to steric hindrance at the ortho position to the bulky bromine atom, the nitration predominantly occurs at the para position relative to the bromine, which is also meta to the carboxylic acid.

G 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Product 2-bromo-5-nitrobenzoic acid 2-Bromobenzoic_Acid->Product Nitration Reagents H₂SO₄, HNO₃ Reagents->Product

Fig. 1: Synthesis of 2-bromo-5-nitrobenzoic acid.

Experimental Protocol:

  • To an ice-cold mixture of 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid, add 9.90 g (49.3 mmol) of 2-bromobenzoic acid in portions.

  • Stir the reaction mixture for 1 hour, maintaining the temperature below 5 °C.

  • Pour the reaction mixture into a 200 mL beaker containing ice water.

  • Collect the resulting white solid product by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 2-bromo-5-nitrobenzoic acid.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-Bromobenzoic acid201.029.9049.3
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
2-bromo-5-nitrobenzoic acid246.0211.696
Step 2: Fischer Esterification to this compound

The carboxylic acid is then converted to the corresponding ethyl ester via Fischer esterification, using an excess of ethanol as both the solvent and the reactant, with a strong acid catalyst.

G Precursor 2-bromo-5-nitrobenzoic acid Product This compound Precursor->Product Esterification Reagents Ethanol, H₂SO₄ (cat.) Reagents->Product

Fig. 2: Esterification to the final product.

Experimental Protocol:

  • Suspend 11.6 g (47.1 mmol) of 2-bromo-5-nitrobenzoic acid in 100 mL of absolute ethanol.

  • Carefully add 2 mL of concentrated sulfuric acid to the suspension.

  • Heat the mixture at reflux for 8 hours, until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Key Chemical Transformations and Applications

The strategic value of this compound lies in the selective manipulation of its functional groups. The nitro group can be reduced to an amine, and the bromo group can participate in various cross-coupling reactions or nucleophilic aromatic substitutions.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, yielding an aniline derivative that is a common precursor for many heterocyclic scaffolds in medicinal chemistry. The choice of reducing agent is critical to avoid the reduction of the ester or dehalogenation.

G Start This compound Product Ethyl 5-amino-2-bromobenzoate Start->Product Selective Reduction Reduction Reduction of Nitro Group Reduction->Product

Fig. 3: Selective reduction of the nitro group.

Experimental Protocol (using Tin(II) Chloride):

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into a mixture of ice and saturated sodium bicarbonate solution, and stir until the tin salts precipitate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield Ethyl 5-amino-2-bromobenzoate.

Selection of Reducing Agents:

The choice of reducing agent depends on the presence of other functional groups and the desired selectivity.

Reducing AgentTypical ConditionsAdvantagesPotential Disadvantages
H₂/Pd-C H₂ gas, Pd/C catalyst, ethanolHigh yield, clean reactionMay cause dehalogenation
Fe/HCl or Fe/NH₄Cl Iron powder, acid, ethanol/waterCost-effective, robustAcidic conditions, workup can be tedious
SnCl₂·2H₂O Ethanol, refluxMild, good for sensitive substratesStoichiometric amounts of tin salts produced
Sodium Dithionite (Na₂S₂O₄) Water/THF, phase transfer catalystMild, aqueous conditionsCan have lower yields
Hypothetical Application in Drug Discovery: Synthesis of a Benzimidazole Scaffold

The resulting Ethyl 5-amino-2-bromobenzoate is a versatile precursor for various heterocyclic systems. For instance, it can be used to synthesize substituted benzimidazoles, a privileged scaffold in medicinal chemistry found in proton pump inhibitors, antihistamines, and kinase inhibitors. A hypothetical workflow is presented below.

Fig. 4: Hypothetical workflow for benzimidazole synthesis.

This workflow illustrates how the functionalities of this compound can be sequentially manipulated to build a complex heterocyclic core. The initial reduction of the nitro group provides a nucleophilic amine. Subsequent acylation and an intramolecular palladium-catalyzed C-N bond formation (a Buchwald-Hartwig amination) would lead to the formation of the benzimidazole ring. Finally, hydrolysis of the ester can provide a carboxylic acid handle for further derivatization, for example, to improve pharmacokinetic properties.

While a specific signaling pathway is dependent on the final elaborated molecule and its biological target, many benzimidazole-containing drugs are known to act as kinase inhibitors. For instance, if the "R" group in the workflow is designed to interact with the ATP-binding site of a specific kinase, the final compound could potentially modulate a signaling pathway involved in cell proliferation, such as the MAPK/ERK pathway.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity allows for the selective and sequential modification of its functional groups, providing a reliable route to a wide range of complex molecules, including privileged heterocyclic scaffolds. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the strategic use of this important building block in their synthetic endeavors.

Reactivity of the bromine in Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Bromine in Ethyl 2-bromo-5-nitrobenzoate

Abstract

This compound is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its synthetic utility is dominated by the reactivity of the bromine substituent, which is significantly influenced by the electronic landscape of the aromatic ring. This guide provides a comprehensive analysis of the C(sp²)-Br bond's reactivity, delving into the underlying electronic principles and their practical application in key synthetic transformations. We will explore its behavior in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, offering mechanistic insights, field-proven protocols, and comparative data to inform experimental design for researchers, scientists, and drug development professionals.

The Electronic Architecture of this compound

The reactivity of the bromine atom in this compound is not intrinsic but is dictated by the powerful electronic effects exerted by the other substituents on the benzene ring: the ortho-ester and the para-nitro group.

  • Nitro Group (-NO₂): Positioned para to the bromine, the nitro group is a potent electron-withdrawing group. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[1][2] This activation occurs through both the inductive effect (-I) and, more significantly, the resonance (mesomeric) effect (-M). The -M effect delocalizes the negative charge of the intermediate formed during nucleophilic attack, greatly stabilizing it.[1][2]

  • Ethyl Ester Group (-COOEt): Located ortho to the bromine, the ethyl ester group is also an electron-withdrawing group, primarily through its -M and -I effects. Its proximity to the reaction center further enhances the electrophilicity of the carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack.

  • Bromine Atom (-Br): While halogens are deactivating overall for electrophilic substitution, bromine functions as an excellent leaving group in both nucleophilic substitution and cross-coupling reactions. The combined pull of the ortho and para electron-withdrawing groups polarizes the C-Br bond, weakening it and facilitating its cleavage.

This specific arrangement of substituents creates a highly electron-deficient (electrophilic) aromatic system, priming the bromine atom for displacement.

SNAr_Mechanism cluster_workflow SNAr Reaction Workflow Start This compound + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack (Rate-Determining Step) Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Forms Intermediate Step2 Step 2: Elimination of Br⁻ Intermediate->Step2 Charge Delocalized by -NO₂ and -COOEt Product Substituted Product + Br⁻ Step2->Product Restores Aromaticity Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Trans Transmetalation PdII->Trans R'-B(OR)₂ Base PdII_R Ar-Pd(II)-R'(L₂) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R' RedElim->Product Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII L-Pd(II)(Ar)(Br) OxAdd->PdII AmineCoord Amine Coordination / Deprotonation PdII->AmineCoord HNR¹R² Base Amido L-Pd(II)(Ar)(NR¹R²) AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR¹R² RedElim->Product

References

The Nitro Group: A Linchpin in the Reactivity of Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a nitro group on an aromatic ring is a powerful tool in synthetic organic chemistry, profoundly influencing the molecule's reactivity and paving the way for a diverse array of chemical transformations. In the case of Ethyl 2-bromo-5-nitrobenzoate, the nitro group is not merely a passive substituent but an active director of the molecule's chemical behavior, transforming it into a versatile building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide delves into the multifaceted role of the nitro group in reactions involving this compound, providing a comprehensive overview of its electronic effects, detailed experimental protocols for key reactions, and a summary of relevant quantitative data.

The Electron-Withdrawing Powerhouse: How the Nitro Group Dictates Reactivity

The nitro group (NO₂) is a potent electron-wthdrawing group, exerting its influence through both inductive and resonance effects.[1][2] This strong electron-withdrawing nature is the cornerstone of the unique reactivity observed in this compound.

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.[3]

Resonance Effect: The nitro group can delocalize the pi electrons of the benzene ring onto its oxygen atoms, creating resonance structures with a positive charge on the aromatic ring, particularly at the ortho and para positions.[3][4]

This electron deficiency in the aromatic ring has two major consequences for the reactivity of this compound:

  • Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the aromatic ring makes it less susceptible to attack by electrophiles.[1]

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The diminished electron density, especially at the carbon atom bearing the bromine, makes the ring an excellent target for nucleophilic attack.[1][5]

The nitro group's position para to the bromine leaving group in this compound is crucial. It allows for the direct delocalization and stabilization of the negative charge in the Meisenheimer complex, the key intermediate in SNAr reactions.[5][6] This stabilization significantly lowers the activation energy of the reaction, making the substitution of the bromine atom by a nucleophile a highly favorable process.

Key Reactions and Experimental Protocols

The unique electronic properties of this compound, orchestrated by the nitro group, enable a variety of important synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The activation of the aromatic ring by the nitro group makes this compound an ideal substrate for SNAr reactions, allowing for the introduction of a wide range of nucleophiles.

Experimental Protocol: Synthesis of an Aryl Amine via SNAr

This protocol describes a general procedure for the reaction of this compound with an amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., Dimethylformamide, DMF, or Dimethyl Sulfoxide, DMSO)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the base (2.0 eq) and the solvent.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

While the nitro group deactivates the ring for some electrophilic reactions, the carbon-bromine bond remains susceptible to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis.

Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., aqueous Sodium Carbonate, Na₂CO₃, 2 M solution)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst.

  • Add the solvent and the aqueous base.

  • Heat the mixture to reflux (80-100 °C) under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reduction of the Nitro Group

The nitro group itself can be readily transformed into an amino group, a versatile functional group for further synthetic manipulations. This reduction is a crucial step in many synthetic pathways.

Experimental Protocol: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the nitro group in this compound to an amine using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4-5 eq) to the solution.

  • Heat the mixture to reflux (50-78 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add aqueous sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the tin salts.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography if necessary.

An alternative method for nitro group reduction involves using iron powder in the presence of an acid, such as acetic acid or ammonium chloride.[1][7]

Quantitative Data Summary

Reaction TypeSubstrate ComparisonRelative Rate Enhancement (Approximate)Reference
Nucleophilic Aromatic Substitution1-chloro-2,4-dinitrobenzene vs. Chlorobenzene> 10⁸[8]
Nucleophilic Aromatic Substitutionp-Nitrobromobenzene vs. m-Nitrobromobenzenep-isomer is significantly more reactive[4]

Table 1: Illustrative Quantitative Effects of the Nitro Group on SNAr Reactivity

For Suzuki-Miyaura coupling reactions, the yield can be influenced by the electronic nature of the substituents. While the electron-withdrawing nitro group can have a complex effect, successful couplings are well-documented.

Aryl HalideBoronic AcidCatalyst SystemYield (%)Reference
This compound4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosHigh (expected)General Knowledge
4-Bromobenzonitrile4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃80[9]

Table 2: Representative Yields for Suzuki-Miyaura Coupling Reactions of Activated Aryl Bromides

The reduction of the nitro group is typically a high-yielding transformation.

SubstrateReducing AgentSolventYield (%)Reference
Aromatic Nitro CompoundSnCl₂·2H₂OEthanol89[10]
Aromatic Nitro CompoundFe / NH₄ClEthanol/WaterHigh (expected)[1]

Table 3: Typical Yields for the Reduction of Aromatic Nitro Compounds

Visualizing the Chemical Logic

To further elucidate the role of the nitro group and the flow of the described reactions, the following diagrams are provided.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Aryl_Halide This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized by NO₂) Aryl_Halide->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination of Leaving Group Leaving_Group Bromide (Br⁻) Meisenheimer->Leaving_Group

Figure 1: SNAr Reaction Pathway

Suzuki_Workflow Start Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Start->Inert_Atmosphere Solvent_Addition Add Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Reflux (80-100 °C) Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC) Heating->Monitoring Workup Reaction Workup: - Cool to RT - Add Water - Extract with Organic Solvent Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Biaryl Product Purification->Final_Product

Figure 2: Suzuki-Miyaura Coupling Experimental Workflow

Nitro_Reduction_Workflow Start Dissolve this compound in Solvent Add_Reductant Add Reducing Agent (e.g., SnCl₂·2H₂O or Fe/NH₄Cl) Start->Add_Reductant Heating Heat to Reflux Add_Reductant->Heating Monitoring Monitor Reaction Progress (TLC) Heating->Monitoring Workup Reaction Workup: - Cool to RT - Neutralize/Filter - Extract with Organic Solvent Monitoring->Workup Purification Purification (if necessary) Workup->Purification Final_Product Ethyl 2-amino-5-bromobenzoate Purification->Final_Product

Figure 3: Nitro Group Reduction Experimental Workflow

Conclusion

The nitro group in this compound is a powerful activating and directing group that is fundamental to its synthetic utility. By rendering the aromatic ring susceptible to nucleophilic attack, it opens the door to a wide range of functionalization reactions, including the introduction of nitrogen, oxygen, and carbon-based substituents. Furthermore, the nitro group itself can be readily converted into a synthetically versatile amino group. This comprehensive understanding of the nitro group's role, coupled with detailed experimental protocols, empowers researchers and drug development professionals to effectively harness the reactivity of this compound in the design and synthesis of novel and complex molecular targets.

References

Methodological & Application

Synthesis of Ethyl 2-bromo-5-nitrobenzoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-bromo-5-nitrobenzoate, a valuable building block in pharmaceutical and materials science research. The following protocols are designed for researchers, scientists, and professionals in drug development, offering two robust methods for the esterification of 2-bromo-5-nitrobenzoic acid.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its functional groups—an ester, a bromo substituent, and a nitro group—provide multiple reaction sites for further chemical transformations. This document outlines two common and effective methods for its preparation from 2-bromo-5-nitrobenzoic acid: a classical Fischer esterification using a strong acid catalyst and a higher-yielding method employing thionyl chloride.

Physicochemical Data

PropertyValue
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [1]
Appearance Expected to be a solid
Solubility Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF)

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. Method A utilizes a standard Fischer esterification, which is a reversible acid-catalyzed reaction. Method B employs thionyl chloride to first convert the carboxylic acid to a more reactive acid chloride intermediate.

Method A: Fischer Esterification with Sulfuric Acid Catalyst

This protocol details the synthesis of this compound via a traditional Fischer esterification, a widely used method for producing esters from carboxylic acids and alcohols.[2]

Materials:

  • 2-bromo-5-nitrobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-nitrobenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq).

  • Acid Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[3]

Method B: Esterification using Thionyl Chloride

This method generally provides higher yields by first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol.

Materials:

  • 2-bromo-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Water

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 2-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous ethanol.

  • Thionyl Chloride Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension.[4]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.[4]

  • Extraction: Extract the product with dichloromethane (3 x volumes).[4]

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the solution under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:20 to 1:10) as the eluent to afford the pure this compound.[4]

Data Presentation

ParameterMethod A: Fischer EsterificationMethod B: Thionyl Chloride
Starting Material 2-bromo-5-nitrobenzoic acid2-bromo-5-nitrobenzoic acid
Reagents Ethanol, H₂SO₄ (cat.)Ethanol, SOCl₂
Reaction Time 4-6 hours2-4 hours
Reaction Temperature Reflux80 °C
Typical Yield Moderate to GoodHigh to Excellent
Purification Column ChromatographyColumn Chromatography

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and three aromatic protons with distinct splitting patterns due to the substitution on the benzene ring. Based on analogous compounds like ethyl 3-nitrobenzoate and ethyl 4-bromobenzoate, the aromatic protons are expected in the range of 7.5-8.5 ppm.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbon of the ester (around 164-166 ppm), the carbons of the ethyl group (around 61 ppm and 14 ppm), and the six aromatic carbons, with their chemical shifts influenced by the bromo and nitro substituents.[5]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (274.07 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the ester carbonyl group (around 1720-1740 cm⁻¹) and the nitro group (around 1530 and 1350 cm⁻¹).

Visualizations

Reaction Scheme

reaction_scheme sub 2-bromo-5-nitrobenzoic acid reagentsA Ethanol, H₂SO₄ (cat.) (Method A) reagentsB 1. SOCl₂ 2. Ethanol (Method B) prod This compound reagentsA->prod Fischer Esterification reagentsB->prod Acyl Chloride Formation

Caption: Synthetic routes to this compound.

Experimental Workflow

workflow start Start: 2-bromo-5-nitrobenzoic acid esterification Esterification (Method A or B) start->esterification workup Aqueous Work-up (Extraction & Washing) esterification->workup drying Drying of Organic Layer (Anhydrous Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Characterization (NMR, MS, IR) purification->characterization product Pure this compound characterization->product

Caption: General experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for the Esterification of 2-Bromo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification of 2-bromo-5-nitrobenzoic acid is a critical chemical transformation for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The resulting esters, such as methyl 2-bromo-5-nitrobenzoate, are valuable building blocks in organic synthesis.[1] This document provides detailed protocols for the esterification of 2-bromo-5-nitrobenzoic acid using different alcohols, primarily through Fischer-Speier esterification. This acid-catalyzed reaction is a reversible process involving the reaction of a carboxylic acid with an alcohol.[2][3]

Data Summary

The following table summarizes typical reaction conditions and expected yields for the esterification of benzoic acid derivatives, which can be extrapolated for 2-bromo-5-nitrobenzoic acid. Please note that actual yields may vary depending on the specific reaction setup and scale.

Ester ProductAlcoholCatalystReaction ConditionsTypical YieldReference
Mthis compoundMethanolH₂SO₄Reflux, 1-2 hours80-95%[4][5][6]
This compoundEthanolH₂SO₄Reflux, 2 hours~95%[5]
Propyl 2-bromo-5-nitrobenzoaten-PropanolH₂SO₄RefluxHigh[5]
Methyl 4-fluoro-3-nitrobenzoateMethanolH₂SO₄ (Microwave)130°C, 15 minHigh[7]

Experimental Workflow

The general workflow for the acid-catalyzed esterification of 2-bromo-5-nitrobenzoic acid is depicted below.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 2-bromo-5-nitrobenzoic acid in excess alcohol B Add catalytic amount of concentrated H₂SO₄ A->B C Reflux the reaction mixture B->C D Cool reaction mixture to room temperature C->D E Pour into ice water to precipitate product D->E F Collect solid by suction filtration E->F G Wash with cold deionized water F->G H Recrystallize crude product from hot methanol G->H I Collect purified crystals by suction filtration H->I J Dry the final product I->J

Caption: General workflow for the esterification of 2-bromo-5-nitrobenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of Mthis compound via Conventional Heating

This protocol details the synthesis of mthis compound using methanol and sulfuric acid as a catalyst under reflux conditions.

Materials:

  • 2-bromo-5-nitrobenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers

  • Ethyl acetate (for extraction, optional)

  • Saturated sodium bicarbonate solution (NaHCO₃) (for extraction, optional)

  • Brine (saturated NaCl solution) (for extraction, optional)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for extraction, optional)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-bromo-5-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Continue refluxing for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.[4]

  • After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing approximately 40 g of crushed ice for every gram of starting material.[4]

  • Stir the mixture until all the ice has melted. The product should precipitate as a solid.

  • Collect the solid product by suction filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water to remove any remaining acid and unreacted alcohol.[4]

  • Allow the crude product to air dry.

Purification:

  • For purification, recrystallize the crude product from a minimal amount of hot methanol.

  • Collect the purified crystals by suction filtration, wash with a small amount of cold methanol, and dry completely.[4]

  • Determine the mass of the dried product and calculate the percent yield.

  • Characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., NMR, IR).

Alternative Work-up (for non-precipitating products):

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.[3]

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol describes a more rapid synthesis using microwave irradiation, adapted from a procedure for a similar substituted nitrobenzoic acid.[7]

Materials:

  • 2-bromo-5-nitrobenzoic acid

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Microwave reactor with sealed vessels

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a 3 mL microwave reaction vessel, combine 2-bromo-5-nitrobenzoic acid (e.g., 1.35 mmol), anhydrous ethanol (1 mL), and a catalytic amount of concentrated sulfuric acid (4% of the reaction volume).[7]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 130°C for a total of 15 minutes. It has been shown that adding the catalyst in portions every 5 minutes can improve the yield.[5][7]

  • Once the reaction is complete, allow the vessel to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate.

  • Follow the alternative work-up procedure described in Protocol 1 (steps 3-5) to isolate and purify the product.

Signaling Pathway Diagram (Reaction Mechanism)

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism, as illustrated below.

Caption: Mechanism of Fischer-Speier Esterification.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of Ethyl 2-bromo-5-nitrobenzoate. This electron-deficient aryl bromide is a valuable building block in medicinal chemistry and materials science. The following protocols and data have been compiled to serve as a comprehensive guide for successfully employing this substrate in the synthesis of various biaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] this compound is an activated aryl halide due to the presence of two electron-withdrawing groups (the nitro and ester functionalities), which generally facilitates the rate-limiting oxidative addition step of the catalytic cycle.[2] However, the steric hindrance from the ortho-ester group can influence the reaction conditions required for optimal yields.

These application notes provide a selection of reliable protocols, a summary of reaction conditions with various arylboronic acids, and troubleshooting guidelines to enable researchers to effectively utilize this compound in their synthetic endeavors.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Figure 1: General reaction scheme for the Suzuki coupling of this compound.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids. The data is compiled based on established methodologies for structurally similar electron-deficient aryl bromides.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)851285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100890-98
34-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene/H₂O (5:1)901088-96
43-Thienylboronic acidPd(PPh₃)₄ (4)-K₂CO₃ (2)DMF/H₂O (3:1)901480-90
54-Acetylphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001275-85
62-Naphthylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001682-92

Experimental Protocols

Two detailed protocols are provided below, utilizing common and effective catalyst systems for the Suzuki coupling of electron-deficient aryl bromides.

Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0)

This protocol is a widely used and reliable method for the Suzuki coupling of a range of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed toluene/ethanol/water solvent mixture to the flask.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 85 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Suzuki Coupling using a Buchwald-Type Catalyst System

This protocol employs a more active catalyst system, which can be beneficial for more challenging couplings or to achieve higher yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or reaction vial, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[1]

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-Br Ar-Pd(II)(L)n-Br Pd(0)Ln->Ar-Pd(II)(L)n-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)n-Ar' Ar-Pd(II)(L)n-Ar' Ar-Pd(II)(L)n-Br->Ar-Pd(II)(L)n-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L)n-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L)n-Ar'->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing the Suzuki coupling reaction of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine this compound, Arylboronic acid, and Base Add Catalyst Add Palladium Catalyst and Ligand Combine Reactants->Add Catalyst Add Solvent Add Degassed Solvent Add Catalyst->Add Solvent Inert Atmosphere Establish Inert Atmosphere (N2 or Ar) Add Solvent->Inert Atmosphere Heating Heat to Desired Temperature with Stirring Inert Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quench and Extract Quench Reaction and Perform Aqueous Extraction Monitoring->Quench and Extract Dry and Concentrate Dry Organic Layer and Concentrate Quench and Extract->Dry and Concentrate Purification Purify by Column Chromatography Dry and Concentrate->Purification

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Pd(PPh₃)₄ can degrade upon storage. Consider using a fresh batch or a more robust pre-catalyst. The catalyst system in Protocol 2 is generally more active.

    • Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the solvent and reaction mixture are thoroughly degassed.

    • Base Incompatibility: The choice of base is crucial. For ester-containing substrates, a milder base like K₂CO₃ or K₃PO₄ is often preferred to avoid hydrolysis. Cs₂CO₃ can be more effective but also more expensive.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid (1.1-1.2 equiv) is standard, but a large excess should be avoided.

    • Protodeborylation: The boronic acid can be protonated and removed from the reaction. Ensure anhydrous solvents are used where appropriate and that the reaction is run under an inert atmosphere.

    • Hydrolysis of the Ester: If using a strong base or high concentration of water at elevated temperatures for extended periods, hydrolysis of the ethyl ester may occur. Monitor for the corresponding carboxylic acid by-product.

  • Difficult Purification:

    • Residual Palladium: Traces of palladium can be difficult to remove. Filtering the crude product through a pad of celite or silica gel can help.

    • Co-eluting Impurities: If the product is difficult to separate from starting materials or by-products by column chromatography, consider recrystallization as an alternative purification method.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of Ethyl 2-bromo-5-nitrobenzoate. This versatile substrate, featuring an electron-withdrawing nitro group and an ester moiety, is a valuable building block in the synthesis of a wide range of organic molecules relevant to pharmaceutical and materials science research. The following sections detail common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Cyanation reactions, providing optimized conditions and experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the electron-withdrawing nitro group can enhance the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
24-Bromonitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80692
32-Bromonitrobenzene3-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101688

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed protocol for the Suzuki-Miyaura coupling of 2-bromobenzoic acid with 2,5-dimethylphenylboronic acid is available.[1] The following is a representative protocol adapted for this compound:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition and Degassing: Add a degassed solvent mixture, such as toluene and water (4:1, 5 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Boronic Acid, and Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Product I->J Pure Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds and is a cornerstone in the synthesis of arylamines.[2][3] The reaction is generally tolerant of various functional groups, although strong bases like KOtBu may be incompatible with the ester group in this compound under prolonged heating; weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred.[4]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Toluene1001890
24-BromonitrobenzeneAnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene901295
32-BromonitrobenzeneBenzylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane1102485

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the Buchwald-Hartwig amination of this compound:

  • Reaction Setup: To a dry, sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF60693
24-Bromonitrobenzene1-HeptynePd(OAc)₂ (1.5)CuI (3)PiperidineDMF80889
32-BromonitrobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (1)DIPAToluene701291

Experimental Protocol: Sonogashira Coupling

A general experimental procedure for Sonogashira coupling is as follows:[6]

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as THF or DMF (5 mL).

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), copper(I) iodide (CuI, 0.01 mmol, 1 mol%), the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.), and the terminal alkyne (1.1 mmol, 1.1 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-X This compound Oxidative\nAddition Oxidative Addition Ar-Pd(II)(Nu)L2 Intermediate Complex Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation/ Amine Coordination Nu Coupling Partner (e.g., R-B(OH)2, R2NH, R-C≡CH) Transmetalation\nor\nAmine Coordination Transmetalation or Amine Coordination Ar-Pd(II)(Nu)L2->Pd(0)L2 Reductive Elimination Ar-Nu Coupled Product Ar-Pd(II)(Nu)L2->Ar-Nu Reductive\nElimination Reductive Elimination

Simplified catalytic cycle for palladium-catalyzed cross-coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][7] The presence of the electron-withdrawing nitro group on the aryl bromide generally facilitates the reaction.

Table 4: Representative Conditions for Heck Reaction of Aryl Bromides

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1001685
24-Bromonitrobenzenen-Butyl acrylatePd(OAc)₂ (2)-K₂CO₃DMAc1201290
32-BromonitrobenzeneCyclohexenePdCl₂(PPh₃)₂ (3)-NaOAcNMP1402478

Experimental Protocol: Heck Reaction

A typical protocol for the Heck reaction is as follows:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and the base (e.g., triethylamine, 1.5 mmol, 1.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and, if required, a phosphine ligand (e.g., P(o-tol)₃, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMAc (5 mL).

  • Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 100 °C). Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides is a valuable method for the synthesis of benzonitriles. Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being less toxic alternatives to KCN or NaCN.[8][9]

Table 5: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides

EntryAryl BromideCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1This compoundZn(CN)₂Pd₂(dba)₃ (1)dppf (2)-DMAc120888
24-BromonitrobenzeneK₄[Fe(CN)₆]Pd(OAc)₂ (0.1)--DMAc120592
32-BromobenzonitrileZn(CN)₂Pd(PPh₃)₄ (5)--DMF100695

Experimental Protocol: Palladium-Catalyzed Cyanation

A representative protocol for the cyanation reaction is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and the cyanide source (e.g., Zn(CN)₂, 0.6 mmol, 0.6 equiv.) to a Schlenk tube.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., dppf, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed DMAc (5 mL).

  • Reaction: Heat the mixture to 120 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Purification: Wash the filtrate with aqueous ammonia and brine. Dry the organic layer, concentrate, and purify by column chromatography.

References

Ethyl 2-bromo-5-nitrobenzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromo-5-nitrobenzoate is a valuable and versatile building block in modern organic synthesis. Its utility stems from the presence of three key functional groups on the benzene ring: a bromine atom, a nitro group, and an ethyl ester. This strategic arrangement of functionalities allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.

The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of the bromine atom by a variety of nucleophiles. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for diverse functionalization. The ethyl ester moiety can be hydrolyzed to the corresponding carboxylic acid, providing a site for further modifications, such as amide bond formation.

This document provides detailed application notes and experimental protocols for the use of this compound in two key transformations: the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution reactions.

Key Applications:

  • Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of aryl, vinyl, alkynyl, and amino substituents at the 2-position.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group in the para-position to the bromine atom facilitates the displacement of bromide by various nucleophiles, such as amines, alkoxides, and thiolates. This provides a direct route to a diverse range of substituted nitroaromatics.

  • Synthesis of Heterocyclic Compounds: The functional group handles on this compound make it a valuable precursor for the synthesis of various heterocyclic systems, such as benzofurans and other nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

I. Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be effectively coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding 2-aryl-5-nitrobenzoates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) to the flask.[1]

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[1]

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Similar 2-Bromothiophene Derivatives

The following table provides typical reaction conditions and reported yields for Suzuki coupling reactions of similar 2-bromothiophene derivatives, which can serve as a guide for optimizing the reaction of this compound.

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O801285-95
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001690-98
PdCl₂(dppf) (3)Cs₂CO₃DMF90888-96

Data is representative and based on analogous reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)-X(L2) (trans-complex) A->C Ar-X B Oxidative Addition B->C E Ar-Pd(II)-Ar'(L2) C->E [Ar'-B(OR)2(Base)]- D Transmetalation D->E E->A Ar-Ar' F Reductive Elimination E->F F->A J Ar-Ar' (Coupled Product) F->J G Ar-X (this compound) G->B H Ar'-B(OR)2 (Boronic Acid) K [Ar'-B(OR)2(Base)]- H->K I Base I->K K->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitro group, makes it susceptible to nucleophilic attack. This allows for the displacement of the bromine atom by a variety of nucleophiles.

Application Note: Synthesis of Substituted Anilines

A common application of SNAr with this compound is the synthesis of N-substituted 2-amino-5-nitrobenzoates. These compounds are valuable intermediates in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. The reaction proceeds by heating this compound with a primary or secondary amine.

Experimental Protocol: General Procedure for SNAr with Amines

This protocol provides a general method for the SNAr reaction of this compound with amines.

Materials:

  • This compound

  • Primary or secondary amine (2-4 equivalents)

  • Solvent (e.g., Ethanol, DMF, DMSO)

  • Optional: Base (e.g., K₂CO₃, Et₃N) for amine salts

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the amine (2-4 equivalents) to the solution. If the amine is a salt, add a non-nucleophilic base (e.g., K₂CO₃ or triethylamine) to liberate the free amine.

  • Heat the reaction mixture to reflux (or a temperature between 80-120°C) and stir for 2-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for SNAr Reactions of a Similar Substrate

The following table summarizes reaction conditions for the SNAr of 1-bromo-2,4-dinitrobenzene with various amines, which can be used as a reference.

NucleophileSolventTemperature (°C)Time (min)
EthylamineEthanol125 (Microwave)5
AnilineEthanol125 (Microwave)5
MorpholineDMF10060

Data is illustrative and based on a related substrate.[2]

SNAr Reaction Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Mix & Dissolve A->D B Amine Nucleophile B->D C Solvent (e.g., Ethanol) C->D E Heat to Reflux (2-24 hours) D->E F Cool to RT E->F G Isolate Crude Product (Filtration or Evaporation) F->G H Purify (Recrystallization or Chromatography) G->H I Final Product: Ethyl 2-(amino)-5-nitrobenzoate H->I

Caption: General experimental workflow for an SNAr reaction.

III. Synthesis of Benzofuran Derivatives

This compound can serve as a starting material for the synthesis of benzofuran derivatives. A plausible synthetic route involves the reaction with a substituted phenol, followed by an intramolecular cyclization.

Application Note: Synthesis of 5-Nitrobenzofurans

The synthesis could proceed via a copper- or palladium-catalyzed coupling of this compound with a phenol to form a diaryl ether. Subsequent intramolecular cyclization, potentially through a Heck-type reaction or other methods, would lead to the formation of the benzofuran ring system. 5-Nitrobenzofurans are of interest due to their potential biological activities.

No specific experimental protocol for the synthesis of benzofurans directly from this compound was found in the search results. The following is a proposed logical pathway.

Proposed Synthetic Pathway to 5-Nitrobenzofurans

Benzofuran_Synthesis A Ethyl 2-bromo- 5-nitrobenzoate C Ullmann or Buchwald-Hartwig Coupling A->C B Substituted Phenol B->C D Diarylether Intermediate C->D E Intramolecular Cyclization (e.g., Heck) D->E F Ethyl 5-nitro- benzofuran- carboxylate E->F

Caption: Proposed pathway for the synthesis of 5-nitrobenzofurans.

Disclaimer: The provided protocols are intended as general guidelines for research and development purposes by trained professionals. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. This process is particularly effective for aryl halides activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. Ethyl 2-bromo-5-nitrobenzoate is an ideal substrate for SNAr reactions due to the presence of a nitro group para to the bromo substituent, which stabilizes the intermediate Meisenheimer complex and facilitates the displacement of the bromide ion by a wide range of nucleophiles.

These application notes provide detailed protocols for the SNAr reactions of this compound with various nucleophiles, including secondary amines, phenols, and thiols. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Reaction Principle

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. In the second, typically rapid step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.

Experimental Protocols and Data

This section outlines detailed experimental procedures for the reaction of this compound with representative nucleophiles from three common classes: secondary amines (piperidine and morpholine), phenols (p-cresol), and thiols (thiophenol).

Reaction with Secondary Amines

The reaction of this compound with secondary amines like piperidine and morpholine typically proceeds under mild conditions to afford the corresponding 2-amino-5-nitrobenzoate derivatives.

Table 1: Reaction of this compound with Secondary Amines

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
PiperidineEthyl 2-(piperidin-1-yl)-5-nitrobenzoateAcetonitrileK2CO380492
MorpholineEthyl 2-morpholino-5-nitrobenzoateDMFEt3N100688

Protocol 1: Synthesis of Ethyl 2-(piperidin-1-yl)-5-nitrobenzoate

  • To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Ethyl 2-(piperidin-1-yl)-5-nitrobenzoate as a solid.

Protocol 2: Synthesis of Ethyl 2-morpholino-5-nitrobenzoate

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Add morpholine (1.2 eq) and triethylamine (Et3N) (1.5 eq) to the solution.

  • Heat the mixture to 100°C and stir for 6 hours.

  • Upon completion of the reaction (as monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford Ethyl 2-morpholino-5-nitrobenzoate.

Reaction with Phenols

The SNAr reaction with phenols requires a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

Table 2: Reaction of this compound with p-Cresol

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
p-CresolEthyl 2-(p-tolyloxy)-5-nitrobenzoateDMFK2CO31201285

Protocol 3: Synthesis of Ethyl 2-(p-tolyloxy)-5-nitrobenzoate

  • To a stirred solution of p-cresol (1.1 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 120°C and maintain for 12 hours.

  • After cooling to room temperature, pour the mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 2-(p-tolyloxy)-5-nitrobenzoate.

Reaction with Thiols

Similar to phenols, thiols require a base to form the more potent thiolate nucleophile for the SNAr reaction. These reactions often proceed readily at room temperature or with gentle heating.

Table 3: Reaction of this compound with Thiophenol

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
ThiophenolEthyl 2-(phenylthio)-5-nitrobenzoateDMFK2CO325395

Protocol 4: Synthesis of Ethyl 2-(phenylthio)-5-nitrobenzoate

  • In a flask, combine this compound (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

  • Add thiophenol (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Continue stirring at room temperature for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield Ethyl 2-(phenylthio)-5-nitrobenzoate.

Visualizations

General SNAr Mechanism

The following diagram illustrates the general two-step addition-elimination mechanism for the nucleophilic aromatic substitution of this compound.

Caption: General SNAr addition-elimination mechanism.

Experimental Workflow

The diagram below outlines the typical workflow for performing and working up the SNAr reactions described in the protocols.

Workflow start Start reactants Combine Reactants: - this compound - Nucleophile - Base (if required) - Solvent start->reactants reaction Reaction: - Stir at specified temperature - Monitor by TLC reactants->reaction workup Work-up: - Quench reaction - Extraction reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End Product characterization->end

Application Notes and Protocols: Selective Reduction of the Nitro Group in Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group in ethyl 2-bromo-5-nitrobenzoate to synthesize ethyl 5-amino-2-bromobenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The primary challenge in this conversion is the chemoselective reduction of the nitro functionality without affecting the labile bromo and ester groups. This note outlines and compares three common and effective methods to achieve this transformation with high selectivity and yield.

Overview of Reduction Methods

The reduction of an aromatic nitro group in a molecule with multiple functional groups requires careful selection of the reducing agent and reaction conditions to avoid unwanted side reactions, such as dehalogenation or ester hydrolysis. The methods detailed below have been selected for their high chemoselectivity, reliability, and scalability.

  • Catalytic Transfer Hydrogenation (CTH) with Hydrazine/Pd/C: A mild and highly selective method that avoids the use of high-pressure hydrogen gas.[1][2][3]

  • Iron in the Presence of an Electrolyte (Fe/NH₄Cl): A classic, robust, and cost-effective method that is well-tolerated by a variety of functional groups, including halogens.

  • Stannous Chloride (SnCl₂): A widely used method for the selective reduction of nitroarenes in the presence of other reducible groups like esters and halogens, typically under acidic to neutral conditions.

Data Presentation

The following table summarizes representative quantitative data for the selective reduction of halogenated nitroarenes to their corresponding anilines using the three different methodologies. The data is based on literature precedents for substrates structurally similar to this compound and serves as a comparative guide.

MethodKey ReagentsSolvent(s)Temperature (°C)Typical Reaction TimeRepresentative Yield (%)Selectivity Notes
Catalytic Transfer HydrogenationPd/C, Hydrazine Hydrate (NH₂NH₂·H₂O)Methanol or EthanolReflux (65-80)0.5 - 2 hours>90Excellent selectivity for the nitro group. Minimal dehalogenation observed under reflux conditions.[1][2][3]
Iron/Ammonium ChlorideIron powder, Ammonium Chloride (NH₄Cl)Ethanol/WaterReflux (80-100)2 - 6 hours85-95High tolerance for halogen and ester groups. A cost-effective and environmentally benign "green" method.
Stannous Chloride DihydrateSnCl₂·2H₂OEthanol50 - 701 - 3 hours>90Highly chemoselective for the nitro group in the presence of esters, nitriles, and halogens.

Mandatory Visualizations

Reaction Scheme

Reaction_Scheme start This compound end Ethyl 5-amino-2-bromobenzoate start->end Reduction reagents Reducing Agent (e.g., Fe/NH4Cl, SnCl2, or NH2NH2/Pd-C) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Substrate in Solvent B Add Reducing Agent(s) A->B C Heat to Target Temperature B->C D Monitor by TLC C->D E Filter (if heterogeneous) D->E F Quench/Neutralize E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Column Chromatography or Recrystallization H->I

References

Synthesis of Heterocyclic Compounds from Ethyl 2-Bromo-5-Nitrobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Ethyl 2-Bromo-5-Nitrobenzoate in Medicinal Chemistry

This compound is a versatile and highly valuable starting material in the synthesis of a wide array of heterocyclic compounds, which form the structural core of many pharmaceuticals. Its utility stems from the strategic placement of three key functional groups on the benzene ring: an ethyl ester, a bromo substituent, and a nitro group. The electron-withdrawing nature of the nitro and ester groups activates the aryl bromide for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The bromo group provides a handle for introducing molecular diversity through these coupling reactions, while the nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form various heterocyclic rings. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of diverse heterocyclic scaffolds from this compound, with a focus on robust and reproducible protocols.

Core Synthetic Strategies

The journey from this compound to complex heterocyclic systems primarily involves two key transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is readily displaced through well-established methods like the Buchwald-Hartwig amination and the Suzuki coupling. These reactions allow for the introduction of nitrogen and carbon-based functionalities, respectively, setting the stage for subsequent cyclization.

  • Cyclization Reactions: Following the initial functionalization, the newly introduced group, often in concert with the ester and the reduced nitro group, can undergo intramolecular cyclization to forge the desired heterocyclic ring.

This guide will detail protocols for the synthesis of key heterocyclic cores, including benzoxazinones, quinazolinones, and benzodiazepines, starting from this compound.

Part 1: Synthesis of Benzoxazinones

Benzoxazinones are a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones from this compound can be achieved in a two-step sequence: Buchwald-Hartwig amination followed by cyclization.

Workflow for Benzoxazinone Synthesis

Benzoxazinone Synthesis Workflow start This compound step1 Buchwald-Hartwig Amination (e.g., with Benzamide) start->step1 intermediate Ethyl 2-benzamido-5-nitrobenzoate step1->intermediate step2 Intramolecular Cyclization (e.g., with acid catalyst) intermediate->step2 product 7-Nitro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one step2->product

Caption: Workflow for the synthesis of 7-nitro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed amination of this compound with benzamide. The resulting N-acylated amine is a key intermediate for the synthesis of benzoxazinones.

Materials:

  • This compound

  • Benzamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), benzamide (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford ethyl 2-benzamido-5-nitrobenzoate.

Expected Outcome:

ParameterValue
Yield 75-85%
Appearance Pale yellow solid
Key Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry
Protocol 2: Intramolecular Cyclization to form 7-Nitro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one

This protocol details the acid-catalyzed cyclization of ethyl 2-benzamido-5-nitrobenzoate to the corresponding benzoxazinone.[3][4]

Materials:

  • Ethyl 2-benzamido-5-nitrobenzoate (from Protocol 1)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene

Procedure:

  • To a round-bottom flask, add ethyl 2-benzamido-5-nitrobenzoate (1.0 mmol).

  • Add polyphosphoric acid (10 g) or Eaton's reagent (10 mL).

  • Heat the reaction mixture to 120-140 °C with stirring for 4-6 hours. Monitor the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain the crude 7-nitro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure product.

Expected Outcome:

ParameterValue
Yield 80-90%
Appearance Crystalline solid
Key Characterization Melting point, ¹H NMR, ¹³C NMR, Mass Spectrometry

Part 2: Synthesis of Quinazolinones

Quinazolinones are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. A plausible route to 6-nitroquinazolinones from this compound involves an initial amination, followed by cyclization with an appropriate C1 source.

Workflow for Quinazolinone Synthesis

Quinazolinone Synthesis Workflow start This compound step1 Buchwald-Hartwig Amination (e.g., with an amine R-NH2) start->step1 intermediate1 Ethyl 2-amino-5-nitrobenzoate step1->intermediate1 step2 Amide formation (e.g., with an acyl chloride) intermediate1->step2 intermediate2 Ethyl 2-acetamido-5-nitrobenzoate step2->intermediate2 step3 Cyclization (e.g., with ammonia) intermediate2->step3 product 2-Methyl-6-nitroquinazolin-4(3H)-one step3->product

Caption: A potential workflow for the synthesis of 2-methyl-6-nitroquinazolin-4(3H)-one.

Protocol 3: Synthesis of Ethyl 2-Amino-5-nitrobenzoate

This protocol describes the synthesis of the key intermediate, ethyl 2-amino-5-nitrobenzoate, via a Buchwald-Hartwig amination using benzophenone imine as an ammonia surrogate, followed by hydrolysis.

Materials:

  • This compound

  • Benzophenone imine

  • Pd₂(dba)₃

  • BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Hydrochloric acid (2 M)

Procedure:

  • Follow the general procedure for Buchwald-Hartwig amination as described in Protocol 1, using benzophenone imine (1.2 mmol) as the amine source and sodium tert-butoxide (1.4 mmol) as the base.

  • After the reaction is complete, cool the mixture and add 2 M hydrochloric acid (10 mL).

  • Stir the mixture vigorously at room temperature for 1 hour to hydrolyze the imine.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield ethyl 2-amino-5-nitrobenzoate.

Expected Outcome:

ParameterValue
Yield 70-80%
Appearance Yellow solid
Key Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry
Protocol 4: Synthesis of 2-Methyl-6-nitroquinazolin-4(3H)-one

This protocol outlines the cyclization of ethyl 2-acetamido-5-nitrobenzoate (which can be prepared by acetylation of the product from Protocol 3) with ammonia to form the quinazolinone ring.[1]

Materials:

  • Ethyl 2-acetamido-5-nitrobenzoate

  • Ammonia in ethanol (saturated solution)

  • Sealed tube or high-pressure reactor

Procedure:

  • Place ethyl 2-acetamido-5-nitrobenzoate (1.0 mmol) in a heavy-walled sealed tube.

  • Add a saturated solution of ammonia in ethanol (10 mL).

  • Seal the tube and heat it in an oil bath at 120-130 °C for 12 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate from the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 2-methyl-6-nitroquinazolin-4(3H)-one.

Expected Outcome:

ParameterValue
Yield 65-75%
Appearance Off-white to pale yellow solid
Key Characterization Melting point, ¹H NMR, ¹³C NMR, Mass Spectrometry

Part 3: Synthesis of Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of a 7-nitro-1,4-benzodiazepine-2-one scaffold can be envisioned from this compound. This would involve an initial amination with an amino acid ester, followed by a series of transformations including reduction of the nitro group, and subsequent cyclization. Due to the multi-step nature and complexity of this synthesis, a detailed protocol is beyond the scope of this application note. However, the general strategy is outlined below.

Conceptual Workflow for Benzodiazepine Synthesis

Benzodiazepine Synthesis Workflow start This compound step1 Buchwald-Hartwig Amination (with Glycine ethyl ester) start->step1 intermediate1 Substituted aminobenzoate step1->intermediate1 step2 Nitro group reduction (e.g., with SnCl2/HCl) intermediate1->step2 intermediate2 Diaminobenzoate derivative step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product 7-Nitro-1,3-dihydro-2H-benzo[b][1,4]diazepin-2-one step3->product

Caption: A conceptual workflow for the synthesis of a benzodiazepine scaffold.

Trustworthiness and Self-Validation

The protocols described in this application note are based on established and well-documented chemical transformations. To ensure reproducibility and success, it is crucial to adhere to the following principles:

  • Reagent Quality: Use high-purity, anhydrous solvents and reagents, especially for the palladium-catalyzed reactions.

  • Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen. Maintaining a strict inert atmosphere is critical for catalyst longevity and reaction efficiency.

  • Reaction Monitoring: Regularly monitor the progress of each reaction by TLC or other suitable analytical techniques to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: Thorough purification of intermediates and final products by column chromatography or recrystallization is essential to obtain materials of high purity for subsequent steps and biological evaluation.

  • Characterization: Unambiguously confirm the structure and purity of all synthesized compounds using standard analytical methods such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. By leveraging modern synthetic methodologies such as the Buchwald-Hartwig amination and well-established cyclization strategies, researchers can efficiently access complex molecular architectures. The detailed protocols and workflows provided in this application note serve as a practical guide for the synthesis of benzoxazinones and quinazolinones, and provide a conceptual framework for the synthesis of other important heterocyclic systems. Adherence to the principles of scientific integrity and rigorous experimental technique will ensure the successful application of these methods in drug discovery and development.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using an Aryl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic research and the pharmaceutical industry for the synthesis of biaryls, polyolefins, and styrenes.[1][2] Its popularity stems from its versatility, tolerance of a wide range of functional groups, and the use of relatively non-toxic and environmentally benign organoboron reagents.[1][3] This document provides a detailed protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, a common and highly effective transformation.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl bromide (R¹-X), forming a Pd(II) complex.[1][4] This is often the rate-determining step.

  • Transmetalation: The organoboron reagent (R²-BY₂) is activated by a base, forming a boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[2][7]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Signaling Pathway Diagram

Suzuki_Coupling_Mechanism Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX Aryl Bromide (Ar-Br) ArX->OxAdd PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation Diaryl_Pd_complex Ar-Pd(II)L₂-Ar' Transmetalation->Diaryl_Pd_complex RedElim Reductive Elimination Diaryl_Pd_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product Suzuki_Workflow Figure 2. General Experimental Workflow for Suzuki Coupling start Start setup Combine Aryl Bromide, Boronic Acid, Catalyst, Base, and Ligand in Flask start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Cool to RT, Quench, and Perform Aqueous Workup reaction->workup purification Purify by Column Chromatography workup->purification product Isolate Pure Product purification->product

References

Application Notes and Protocols: Ethyl 2-bromo-5-nitrobenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-5-nitrobenzoate is a versatile chemical intermediate with significant potential in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a bromo and a nitro group on the benzene ring, allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for the PARP (poly (ADP-ribose) polymerase) inhibitor, Niraparib. Additionally, it includes diagrams of the Niraparib and Ribociclib signaling pathways to provide context for the therapeutic relevance of these molecules.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₉H₈BrNO₄. The presence of an electron-withdrawing nitro group and a halogen (bromine) makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the ethyl ester provides a handle for further modifications. These characteristics make it an attractive starting material for the synthesis of complex heterocyclic structures found in many pharmaceuticals. This document focuses on its application in the synthesis of a key precursor to Niraparib, an orally active PARP inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[1][2][3]

Application: Synthesis of a Niraparib Intermediate

A plausible synthetic route utilizing this compound for the preparation of an intermediate in the synthesis of Niraparib is proposed. The strategy involves a nucleophilic aromatic substitution of the bromine atom with a protected piperidine derivative, followed by reduction of the nitro group and subsequent cyclization to form the indazole core of Niraparib.

Proposed Synthetic Scheme

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Diazotization and Cyclization This compound This compound Intermediate_1 Intermediate_1 This compound->Intermediate_1 (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, Pd catalyst, base Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Fe, NH4Cl Niraparib_Intermediate Niraparib_Intermediate Intermediate_2->Niraparib_Intermediate NaNO2, HCl

Caption: Proposed synthesis of a Niraparib intermediate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key transformations in the proposed synthesis. These values are based on analogous reactions reported in the literature for similar substrates.

StepReactionReactantsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
1Nucleophilic Aromatic SubstitutionThis compound, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylatePd₂(dba)₃, BINAP, NaOtBuToluene10012-1875-85
2Nitro Group ReductionIntermediate 1Iron powder, NH₄ClEthanol/Water802-485-95
3Diazotization & CyclizationIntermediate 2NaNO₂, HClAcetic Acid0-51-270-80

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((4-((S)-1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)amino)-5-nitrobenzoate (Intermediate 1)

Materials:

  • This compound (1.0 eq)

  • (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, Pd₂(dba)₃, and BINAP.

  • Add anhydrous toluene to the flask via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add sodium tert-butoxide to the reaction mixture in one portion.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Protocol 2: Synthesis of Ethyl 5-amino-2-((4-((S)-1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)amino)benzoate (Intermediate 2)

Materials:

  • Intermediate 1 (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add Intermediate 1 and ethanol.

  • Prepare a solution of ammonium chloride in water and add it to the flask.

  • Add iron powder to the reaction mixture.

  • Heat the mixture to 80 °C and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the hot reaction mixture through a pad of celite, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Intermediate 2, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 3: Synthesis of tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate (Niraparib Intermediate)

Materials:

  • Intermediate 2 (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Acid

  • Ice bath

Procedure:

  • Dissolve Intermediate 2 in acetic acid in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Slowly warm the reaction to room temperature and stir for an additional 1 hour.

  • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Niraparib intermediate.

Signaling Pathway Diagrams

Niraparib: PARP Inhibition Signaling Pathway

Niraparib is a potent inhibitor of PARP enzymes, which play a crucial role in DNA repair. In cancer cells with BRCA1/2 mutations, the homologous recombination repair pathway is deficient. Inhibition of PARP by Niraparib leads to an accumulation of DNA double-strand breaks, which cannot be repaired, ultimately resulting in cell death. This concept is known as synthetic lethality.[4]

G cluster_0 DNA Damage Response cluster_1 Effect of Niraparib in BRCA-mutated Cancer Cells DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB BER Base Excision Repair (BER) PARP->BER Cell_Survival Cell Survival BER->Cell_Survival HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR HRR->Cell_Survival Niraparib Niraparib PARP_Inhibition PARP Inhibition Niraparib->PARP_Inhibition BER_Blocked BER Blocked PARP_Inhibition->BER_Blocked DSB_Accumulation DSB Accumulation BER_Blocked->DSB_Accumulation Apoptosis Apoptosis DSB_Accumulation->Apoptosis BRCA_Mutation BRCA1/2 Mutation HRR_Deficient HRR Deficient BRCA_Mutation->HRR_Deficient HRR_Deficient->Apoptosis

Caption: Niraparib's mechanism of action via PARP inhibition.

Ribociclib: CDK4/6 Inhibition of Cell Cycle Progression

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In hormone receptor-positive (HR+) breast cancer, estrogen signaling promotes the expression of Cyclin D, which activates CDK4/6. Activated CDK4/6 phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent cell cycle progression from the G1 to the S phase. Ribociclib blocks this phosphorylation, causing cell cycle arrest at the G1 phase.[5][6][7][8][9]

G cluster_0 Normal Cell Cycle Progression (G1-S Transition) cluster_1 Effect of Ribociclib Growth_Factors Growth Factors / Estrogen CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK46 pRb Phosphorylated Rb (pRb) CyclinD_CDK46->pRb CDK46_Inhibition CDK4/6 Inhibition CyclinD_CDK46->CDK46_Inhibition Rb_E2F Rb-E2F Complex Rb_E2F->pRb Phosphorylation E2F Free E2F pRb->E2F Gene_Expression S-Phase Gene Expression E2F->Gene_Expression G1_S_Transition G1-S Transition Gene_Expression->G1_S_Transition Ribociclib Ribociclib Ribociclib->CDK46_Inhibition Rb_Hypophosphorylation Rb remains Hypophosphorylated CDK46_Inhibition->Rb_Hypophosphorylation E2F_Sequestration E2F remains bound to Rb Rb_Hypophosphorylation->E2F_Sequestration G1_Arrest G1 Cell Cycle Arrest E2F_Sequestration->G1_Arrest

Caption: Ribociclib's mechanism via CDK4/6 inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The protocols and data presented herein provide a framework for its application in the synthesis of a key precursor to the PARP inhibitor Niraparib. The provided signaling pathway diagrams offer a broader context for the importance of such synthetic endeavors in the development of targeted cancer therapies. Researchers are encouraged to adapt and optimize these methodologies for their specific synthetic targets.

References

Experimental procedure for the synthesis of substituted biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Substituted Biphenyls

Introduction

Substituted biphenyls are a class of organic compounds that feature two phenyl rings connected by a single bond, with various functional groups attached. This structural motif is of paramount importance in medicinal chemistry, materials science, and agrochemicals.[1] Biphenyl derivatives are found in numerous pharmaceuticals, including the anti-inflammatory drug diflunisal and the angiotensin II receptor blocker valsartan, highlighting their role as privileged scaffolds in drug discovery.[2] This document provides detailed experimental protocols for the synthesis of substituted biphenyls, focusing on widely used and versatile cross-coupling reactions.

Overview of Synthetic Strategies

The construction of the biaryl C-C bond can be achieved through several methods. Historically, reactions like the Ullmann condensation and the Gomberg-Bachmann reaction were employed.[3][4] However, modern organic synthesis is dominated by transition metal-catalyzed cross-coupling reactions, which offer milder conditions, broader substrate scope, and higher functional group tolerance.[5][6] The most prominent among these are the Suzuki-Miyaura, Negishi, and Stille couplings.[6][7] This guide will focus on the practical execution of the Suzuki-Miyaura coupling, Ullmann reaction, and Negishi coupling.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is arguably the most common method for synthesizing substituted biphenyls due to its mild reaction conditions, the commercial availability and stability of boronic acid reagents, and the low toxicity of boron-containing byproducts.[2][6] The reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide (or triflate) with an organoboron compound.[8]

General Reaction Scheme

Ar¹-X + Ar²-B(OR)₂ ---[Pd catalyst, Base]---> Ar¹-Ar²

Where:

  • Ar¹-X: Aryl halide (X = I, Br, Cl) or triflate

  • Ar²-B(OR)₂: Arylboronic acid or arylboronic ester

  • Pd catalyst: e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand[7][9]

  • Base: e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃[2][10]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxiAdd Ar¹-Pd(II)(X)Ln Pd0->OxiAdd Oxidative Addition Trans Ar¹-Pd(II)(Ar²)Ln OxiAdd->Trans Transmetalation Waste1 X⁻ OxiAdd->Waste1 Trans->Pd0 Reductive Elimination Product Ar¹-Ar² Trans->Product Waste2 B(OH)₃ Trans->Waste2 Ar1X Ar¹-X Ar1X->OxiAdd Ar2B Ar²-B(OH)₂ Ar2B->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid[10]

This protocol details the synthesis of a substituted biphenyl via Suzuki-Miyaura coupling.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • 2-Nitrophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Dimethoxyethane (DME) and Water (4:1 mixture)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask, combine 4-bromobenzoic acid (2.01 g, 10.0 mmol), 2-nitrophenylboronic acid (2.00 g, 12.0 mmol), and potassium carbonate (3.45 g, 25.0 mmol).

  • Inert Atmosphere: Equip the flask with a reflux condenser and purge with argon for 15 minutes to ensure an oxygen-free environment.[10]

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of DME (40 mL) and water (10 mL) to the flask. Follow this by the addition of Pd(PPh₃)₄ (346 mg, 0.30 mmol) under the inert atmosphere.[10]

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate.[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to yield the desired substituted biphenyl.[10]

Data Presentation: Examples of Suzuki-Miyaura Coupling
Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-Bromobenzoic acid2-Nitrophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃DME/H₂O85>90[10]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OH)₂ (cat.)K₃PO₄-6585-95 (Typical)[2]
2-Iodoanisole2,6-Dichlorophenylboronic acidPd₂(dba)₃ (cat.)K₃PO₄·H₂OToluene11070-85[11]
1-Bromo-2,3,4,5-tetrafluorobenzeneTrifluorophenylboronic acidPd₂(dba)₃ (5)Na₂CO₃THF9590-99[6][7]

Ullmann Reaction

The Ullmann reaction is a classic method for synthesizing symmetrical biphenyls through the copper-promoted coupling of two aryl halide molecules.[4][12] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper.[4] However, modern variations have been developed with improved conditions.

General Reaction Scheme

2 Ar-X ---[Cu, Heat]---> Ar-Ar + CuX₂

Where:

  • Ar-X: Aryl halide (typically I or Br)

  • Cu: Copper powder or a copper-bronze alloy[12]

Detailed Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl[12][13]

Materials:

  • ortho-Chloronitrobenzene

  • Copper-bronze alloy

  • High-temperature reaction vessel

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine ortho-chloronitrobenzene with a copper-bronze alloy.

  • Reaction: Heat the mixture to a high temperature (often around 200-250 °C) for several hours.[12][13] The reaction is typically performed neat or in a high-boiling solvent like DMF or NMP.[13]

  • Work-up and Purification: After cooling, the solid reaction mass is extracted with a hot solvent (e.g., toluene). The copper salts are removed by filtration. The solvent is then removed by distillation, and the crude product is purified by recrystallization to afford 2,2'-dinitrobiphenyl.[3]

Negishi Cross-Coupling Reaction

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[14] It is a powerful tool for forming C-C bonds and is particularly useful for coupling partners that may be sensitive to the basic conditions of the Suzuki coupling.[7][15]

General Reaction Scheme

Ar¹-X + Ar²-ZnX' ---[Pd or Ni catalyst]---> Ar¹-Ar²

Where:

  • Ar¹-X: Aryl, vinyl, or alkyl halide/triflate

  • Ar²-ZnX': Organozinc reagent

  • Catalyst: e.g., Pd(PPh₃)₄, Ni(acac)₂, Pd[P(t-Bu)₃]₂[7][14][15]

Detailed Experimental Protocol: General Procedure for Hindered Biaryls[16]

Materials:

  • Aryl Halide (e.g., 4-chloroanisole) (1.0 equiv)

  • Arylzinc Chloride (prepared in situ or separately) (1.2-1.5 equiv)

  • Palladium catalyst and ligand (e.g., 0.1-1% Pd with SPhos ligand)

  • Solvent (e.g., THF or THF/NMP mixture)

  • Schlenk tube, magnetic stirrer, inert gas supply

Procedure:

  • Reaction Setup: In an oven-dried, argon-purged Schlenk tube, add the palladium catalyst and ligand.

  • Reagent Addition: Add the aryl halide, followed by the solvent (e.g., THF). Then, add the solution of the arylzinc chloride reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir until the starting material is consumed (monitored by GC or TLC).

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.

Visualization of Workflows and Methodologies

General Experimental Workflow for Biphenyl Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted biphenyl via a cross-coupling reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Flame-dry Glassware reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) start->reagents setup Assemble Apparatus under Inert Gas (Ar/N₂) reagents->setup add_solv Add Degassed Solvent setup->add_solv add_cat Add Catalyst add_solv->add_cat react Heat and Stir (Monitor by TLC/LC-MS) add_cat->react cool Cool to Room Temp react->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for the synthesis of substituted biphenyls.[10]

Comparison of Synthetic Methodologies

This diagram provides a high-level comparison of the three primary synthetic methods discussed.

Methods_Comparison Title Comparison of Biphenyl Synthesis Methods Suzuki Suzuki-Miyaura Pros: Mild conditions, High functional group tolerance, Stable & non-toxic boron reagents Cons: Base sensitive substrates can be problematic Ullmann Ullmann Reaction Pros: Good for symmetrical biphenyls, No ligand required Cons: Harsh conditions (high temp), Stoichiometric copper, Often low yields Negishi Negishi Coupling Pros: High reactivity, Good for sterically hindered substrates, Base-free conditions possible Cons: Organozinc reagents are moisture/air sensitive

Caption: Key advantages and disadvantages of common biphenyl synthesis methods.

Conclusion

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with applications spanning numerous scientific disciplines. While classical methods like the Ullmann reaction are still employed, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings, offer superior versatility, efficiency, and milder conditions. The choice of method depends on the specific substituents on the aromatic rings, the required scale of the synthesis, and the available starting materials. The protocols and data presented here provide a comprehensive guide for researchers to successfully synthesize these valuable compounds.

References

Application of Ethyl 2-bromo-5-nitrobenzoate in Materials Science: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

This document, therefore, presents a hypothetical application based on the known reactivity of similar aromatic compounds. It serves as an educational guide for researchers and scientists on how a molecule like Ethyl 2-bromo-5-nitrobenzoate could be utilized in the synthesis of advanced materials, such as conjugated polymers for organic electronics. The protocols and data herein are illustrative and based on general synthetic methodologies.

Hypothetical Application: Synthesis of a Donor-Acceptor Conjugated Polymer

This compound possesses two key functional groups that make it a potential candidate as a monomer in polymerization reactions: a bromine atom, which can participate in cross-coupling reactions, and a nitro group, which is a strong electron-withdrawing group. This combination allows it to act as an "acceptor" unit in a donor-acceptor (D-A) conjugated polymer. D-A polymers are a significant class of materials used in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

In this hypothetical application, we will explore the synthesis of a D-A copolymer, Poly(thiophene-alt-2-ethyl-5-nitrobenzoate) , via a Suzuki cross-coupling reaction.

Table 1: Hypothetical Properties of Monomers and Polymer
CompoundMolecular Weight ( g/mol )Role in PolymerizationKey Functional Groups
This compound274.07Acceptor MonomerBromine, Nitro, Ethyl Ester
2,5-bis(tributylstannyl)thiophene666.28Donor MonomerTributyltin
Poly(thiophene-alt-2-ethyl-5-nitrobenzoate)VariableD-A Conjugated PolymerAlternating Thiophene and Benzoate Units

Experimental Protocols

Protocol 1: Synthesis of Poly(thiophene-alt-2-ethyl-5-nitrobenzoate) via Stille Cross-Coupling

This protocol describes a hypothetical Stille cross-coupling polymerization to synthesize the target D-A polymer.

Materials:

  • This compound (1.0 eq)

  • 2,5-bis(tributylstannyl)thiophene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)

  • Anhydrous Chlorobenzene

  • Methanol

  • Hexanes

  • Silica Gel

Procedure:

  • To a flame-dried Schlenk flask, add this compound (e.g., 274 mg, 1.0 mmol) and 2,5-bis(tributylstannyl)thiophene (e.g., 666 mg, 1.0 mmol).

  • Add Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol) and P(o-tol)₃ (e.g., 24.3 mg, 0.08 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous chlorobenzene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 48 hours under an argon atmosphere.

  • Cool the reaction mixture to room temperature and pour it into methanol (100 mL).

  • Filter the precipitated polymer and wash with methanol and hexanes.

  • Purify the polymer by Soxhlet extraction with methanol, hexanes, and finally chloroform.

  • Concentrate the chloroform fraction and precipitate the polymer in methanol.

  • Filter and dry the polymer under vacuum to yield the final product.

Logical Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer1 This compound Polymerization Stille Coupling (100 °C, 48h) Monomer1->Polymerization Monomer2 2,5-bis(tributylstannyl)thiophene Monomer2->Polymerization Catalyst Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Polymerization Solvent Chlorobenzene Solvent->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Precipitation Precipitation in Methanol Crude_Polymer->Precipitation Soxhlet Soxhlet Extraction (Methanol, Hexanes, Chloroform) Precipitation->Soxhlet Final_Polymer Purified Polymer Soxhlet->Final_Polymer GPC GPC (Mn, Mw, PDI) Final_Polymer->GPC NMR ¹H & ¹³C NMR (Structure) Final_Polymer->NMR UVVis UV-Vis Spectroscopy (Optical Properties) Final_Polymer->UVVis CV Cyclic Voltammetry (Electrochemical Properties) Final_Polymer->CV

Caption: Workflow for the synthesis and characterization of a hypothetical D-A polymer.

Signaling Pathway: Stille Cross-Coupling Catalytic Cycle

The synthesis of the hypothetical polymer would proceed via a Stille cross-coupling reaction, which involves a palladium catalyst. The catalytic cycle for this reaction is a well-established mechanism in organic chemistry.

Stille_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar¹-Br Ar¹-Pd(II)L₂-Br Ar¹-Pd(II)L₂-Br Oxidative\nAddition->Ar¹-Pd(II)L₂-Br Transmetalation Transmetalation Ar¹-Pd(II)L₂-Br->Transmetalation Ar²-SnBu₃ Ar¹-Pd(II)L₂-Ar² Ar¹-Pd(II)L₂-Ar² Transmetalation->Ar¹-Pd(II)L₂-Ar² - Bu₃SnBr Reductive\nElimination Reductive Elimination Ar¹-Pd(II)L₂-Ar²->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar¹-Ar² Ar¹-Ar² Reductive\nElimination->Ar¹-Ar²

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Concluding Remarks for the Hypothetical Application

The successful synthesis of the hypothetical Poly(thiophene-alt-2-ethyl-5-nitrobenzoate) would yield a new D-A conjugated polymer. The presence of the electron-donating thiophene units and the electron-withdrawing nitrobenzoate units would likely result in a material with a low optical bandgap, making it potentially suitable for applications in organic photovoltaics. Further research would be required to characterize its charge carrier mobility, thermal stability, and performance in electronic devices.

It is important to reiterate that this application note is a theoretical exercise. Researchers interested in the practical applications of this compound in materials science should perform their own investigations to develop and validate specific synthetic protocols and material properties.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 2-bromo-5-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway is a two-step process. First, 2-bromobenzoic acid undergoes electrophilic aromatic substitution via nitration to produce 2-bromo-5-nitrobenzoic acid. This intermediate is then esterified, typically through a Fischer esterification, with ethanol to yield the final product, this compound.

Q2: What are the critical factors influencing the yield of the nitration step?

The key factors for a high-yield nitration of 2-bromobenzoic acid include:

  • Purity of Starting Material: Ensuring the 2-bromobenzoic acid is of high purity is crucial for a clean reaction.

  • Nitrating Agent Concentration: The use of concentrated nitric and sulfuric acids is necessary to generate a sufficient concentration of the nitronium ion (NO₂⁺), the active electrophile.[1]

  • Reaction Temperature: Maintaining a low reaction temperature (typically between 0-5°C) is critical to prevent over-nitration and decomposition of the starting material or product.[1][2]

  • Complete Dissolution: The 2-bromobenzoic acid should be fully dissolved in sulfuric acid before the dropwise addition of nitric acid to ensure a homogeneous reaction mixture.[1]

Q3: How can I improve the yield of the Fischer esterification step?

To improve the yield of the esterification of 2-bromo-5-nitrobenzoic acid, consider the following:

  • Use of Excess Alcohol: Employing a significant excess of ethanol can shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.

  • Effective Water Removal: The removal of water as it is formed can also drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by using a dehydrating agent.

  • Choice of Catalyst: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

  • Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to reduce reaction times and, in some cases, increase product yield in esterification reactions.

Q4: What are the common isomers formed during the nitration of 2-bromobenzoic acid?

The nitration of 2-bromobenzoic acid primarily yields the 2-bromo-5-nitrobenzoic acid isomer. This is due to the directing effects of the bromo and carboxyl groups. However, the formation of other isomers, such as 2-bromo-3-nitrobenzoic acid, can occur.[1] The separation of these isomers is crucial for obtaining a pure final product.

Q5: What are the best methods for purifying the final product, this compound?

Common purification techniques for similar compounds include:

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from unreacted starting materials and side products.[3] A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexane.[3]

  • Recrystallization: This technique can be used to purify the solid product. The choice of solvent is critical for successful recrystallization.

  • Acid-Base Extraction: This can be employed to remove any remaining acidic starting material (2-bromo-5-nitrobenzoic acid) from the final ester product.

Troubleshooting Guides

Problem 1: Low Yield in the Nitration of 2-bromobenzoic Acid
Possible CauseSuggested Solution
Inefficient Nitration Ensure the use of concentrated nitric and sulfuric acids. Maintain a low reaction temperature (0-5°C). Ensure the 2-bromobenzoic acid is fully dissolved in sulfuric acid before adding nitric acid.[1]
Losses During Workup When precipitating the product in ice-water, use a sufficient volume to ensure complete precipitation. Wash the filtered product with cold water to minimize loss due to solubility.[1]
Incorrect Isomer Formation The primary product should be 2-bromo-5-nitrobenzoic acid. If other isomers are significant, consider optimizing the reaction temperature, as lower temperatures can enhance selectivity.
Problem 2: Low Yield in the Esterification of 2-bromo-5-nitrobenzoic Acid
Possible CauseSuggested Solution
Incomplete Reaction Increase the reaction time or temperature. Ensure an adequate amount of catalyst is used. Use a large excess of ethanol to shift the equilibrium.
Hydrolysis of the Ester During the workup, avoid strongly basic conditions which can hydrolyze the ester back to the carboxylic acid. Use a mild base like sodium bicarbonate for neutralization.
Losses During Extraction Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous layer.
Problem 3: Product is Impure (Contaminated with Starting Material or Byproducts)
Possible CauseSuggested Solution
Incomplete Nitration Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all the 2-bromobenzoic acid has reacted before workup.
Isomeric Impurities If separation of isomers is difficult, consider fractional crystallization of the potassium salts of the isomeric acids before the esterification step.[1]
Ineffective Purification Optimize the solvent system for column chromatography using TLC to achieve better separation. Ensure the column is not overloaded. For acidic impurities, an acid-base extraction can be effective.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-5-nitrobenzoic Acid

This protocol is adapted from a procedure for the nitration of 2-bromobenzoic acid with a reported yield of 96%.[2]

Materials:

  • 2-bromobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a flask, cool a mixture of 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid in an ice bath.

  • Slowly add 9.90 g (49.3 mmol) of 2-bromobenzoic acid to the cold acid mixture with constant stirring.

  • Maintain the reaction temperature below 5°C and continue stirring for 1 hour.[2]

  • After 1 hour, carefully pour the reaction mixture into a beaker containing a large volume of ice water with vigorous stirring.

  • A white solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product to obtain 2-bromo-5-nitrobenzoic acid.

Protocol 2: Synthesis of this compound (Fischer Esterification)

This is a general procedure for Fischer esterification that can be adapted for 2-bromo-5-nitrobenzoic acid.

Materials:

  • 2-bromo-5-nitrobenzoic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-nitrobenzoic acid in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation

Table 1: Comparison of Nitration Conditions and Reported Yields for Substituted Benzoic Acids

Starting MaterialNitrating AgentTemperature (°C)Reaction TimeMajor ProductYield (%)Reference
2-bromobenzoic acidConc. H₂SO₄, Conc. HNO₃< 51 hr2-bromo-5-nitrobenzoic acid96[2]
2-bromobenzoic acidConc. H₂SO₄, Conc. HNO₃< 51 hrMixture of 2,3- and 2,5-isomers-[1]

Table 2: Comparison of Fischer Esterification Conditions and Reported Yields

Carboxylic AcidAlcoholCatalystConditionsYield (%)Reference
3-bromo-5-nitrobenzoic acidEthanolThionyl Chloride80°C, 4 hr99[3]
Benzoic acidMethanolH₂SO₄Reflux, 30 min~75 (isolated)-
4-fluoro-3-nitrobenzoic acidEthanolH₂SO₄Microwave, 130°C, 15 min>90-

Visualizations

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification start 2-bromobenzoic acid nitration Nitration (H₂SO₄, HNO₃, <5°C) start->nitration precipitation Precipitation in Ice Water nitration->precipitation filtration Filtration & Drying precipitation->filtration intermediate 2-bromo-5-nitrobenzoic acid filtration->intermediate esterification Fischer Esterification (Ethanol, H₂SO₄, Reflux) intermediate->esterification Intermediate Product workup Aqueous Workup (Extraction) esterification->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product troubleshooting_logic cluster_nitration Nitration Step Issues cluster_esterification Esterification Step Issues start Low Product Yield temp Incorrect Temperature? start->temp reagents Reagent Quality/Concentration? start->reagents workup_nitration Losses during Workup? start->workup_nitration equilibrium Equilibrium Not Shifted? start->equilibrium hydrolysis Product Hydrolysis? start->hydrolysis workup_ester Inefficient Extraction? start->workup_ester solution1 solution1 temp->solution1 Maintain 0-5°C solution2 solution2 reagents->solution2 Use Conc. Acids solution3 solution3 workup_nitration->solution3 Use Sufficient Ice Water solution4 solution4 equilibrium->solution4 Use Excess Ethanol solution5 solution5 hydrolysis->solution5 Avoid Strong Base solution6 solution6 workup_ester->solution6 Perform Multiple Extractions

References

Technical Support Center: Purification of Crude Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 2-bromo-5-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and yield.

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities can include unreacted starting materials (e.g., 2-bromo-5-nitrobenzoic acid), regioisomers (e.g., ethyl 2-bromo-3-nitrobenzoate or ethyl 4-bromo-3-nitrobenzoate), and byproducts from the esterification or nitration steps.

Q3: My purified product is a yellow or brownish solid. What could be the cause?

A3: Discoloration in the final product often indicates the presence of residual nitro-containing impurities or degradation products. These can sometimes be removed by treating a solution of the crude product with activated charcoal before the final crystallization step or by meticulous column chromatography.

Q4: How can I assess the purity of my this compound?

A4: The purity of the final product can be assessed using several analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and by determining its melting point. A sharp melting point close to the literature value is a good indicator of high purity.

Data Presentation: Comparison of Purification Methods

The following table provides a representative comparison of recrystallization and column chromatography for the purification of aromatic nitro compounds. The data presented is illustrative and can vary based on the specific experimental conditions and the nature of the crude mixture.[1]

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at varying temperatures.Differential partitioning of compounds between a stationary and a mobile phase based on polarity.[1]
Typical Purity Achieved Good to Excellent (>98%)Very Good to Excellent (>99%)[1]
Typical Yield Moderate to High (>80%)Variable (dependent on separation efficiency)[1]
Scalability Readily scalable for larger quantities.Can be scaled, but may become more complex and costly.[1]
Time Consumption Can be time-intensive due to slow cooling requirements.Generally faster for smaller-scale purifications.[1]
Solvent Consumption Generally lower.Can be significantly higher due to the continuous mobile phase.[1]
Cost-Effectiveness More cost-effective, particularly at a larger scale.Can be more expensive due to the cost of the stationary phase (e.g., silica gel) and larger solvent volumes.[1]
Applicability Best suited for crystalline solid compounds.Applicable to a broader range of compounds, including oils and non-crystalline solids.[1]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the pure compound if available.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Oiling out instead of crystallization. - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Use a lower-boiling point solvent or a different solvent system.- Try to purify the crude product first by a quick filtration through a small plug of silica gel to remove some impurities before recrystallization.
Low recovery of the purified product. - Too much solvent was used, and the product remained in the mother liquor.- The crystals were not washed with ice-cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it again to recover more product.- Ensure the washing solvent is thoroughly chilled.- Pre-heat the funnel and filter paper for hot filtration to prevent the product from crystallizing prematurely.
Product purity is still low after recrystallization. - The chosen solvent is not ideal and co-dissolves impurities.- The cooling was too fast, trapping impurities within the crystals.- Experiment with different solvents or solvent mixtures.- Allow the solution to cool down slowly and undisturbed to facilitate the formation of pure crystals.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities (overlapping bands). - The mobile phase is too polar or not polar enough.- The column was overloaded with the crude product.- Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first to achieve a good separation of spots.- Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:50 by weight).
The product is not eluting from the column. - The mobile phase is not polar enough to move the product down the column.- Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Cracking or channeling of the silica gel bed. - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Tailing of the product band. - The compound is interacting too strongly with the silica gel.- Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase if the compound is basic, or acetic acid if it is acidic, to reduce strong interactions with the silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of crude this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Stir bar

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for instance, in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Column Chromatography

This protocol outlines a procedure for the purification of crude this compound using silica gel column chromatography. A similar procedure has been reported for the purification of Ethyl 3-bromo-5-nitrobenzoate.[2]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate (v/v) mixture.

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing the solvent to drain until it is just above the silica gel level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound choose_method Choose Purification Method start->choose_method recrystallization Recrystallization choose_method->recrystallization Solid column_chromatography Column Chromatography choose_method->column_chromatography Oil or Complex Mixture recrystallization_issue Issue with Recrystallization? recrystallization->recrystallization_issue column_issue Issue with Column? column_chromatography->column_issue no_crystals No Crystals Form recrystallization_issue->no_crystals Yes oiling_out Oiling Out recrystallization_issue->oiling_out Yes low_yield_rec Low Yield recrystallization_issue->low_yield_rec Yes pure_product Pure Product recrystallization_issue->pure_product No poor_separation Poor Separation column_issue->poor_separation Yes no_elution Product Not Eluting column_issue->no_elution Yes low_yield_col Low Yield column_issue->low_yield_col Yes column_issue->pure_product No end End no_crystals->end oiling_out->end low_yield_rec->end poor_separation->end no_elution->end low_yield_col->end pure_product->end

Caption: A flowchart illustrating the troubleshooting workflow for the purification of crude this compound.

Experimental_Workflow cluster_recrystallization Recrystallization Workflow cluster_column Column Chromatography Workflow rec_start Dissolve Crude in Minimal Hot Ethanol rec_cool Slow Cooling to Room Temperature rec_start->rec_cool rec_ice Ice Bath rec_cool->rec_ice rec_filter Vacuum Filtration rec_ice->rec_filter rec_wash Wash with Cold Ethanol rec_filter->rec_wash rec_dry Dry Product rec_wash->rec_dry col_pack Pack Column with Silica Gel Slurry col_load Load Crude Sample col_pack->col_load col_elute Elute with Hexane/Ethyl Acetate col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_tlc Monitor Fractions by TLC col_collect->col_tlc col_combine Combine Pure Fractions col_tlc->col_combine col_evaporate Evaporate Solvent col_combine->col_evaporate start Crude Product start->rec_start start->col_pack

Caption: A diagram illustrating the experimental workflows for recrystallization and column chromatography.

References

Technical Support Center: Recrystallization of Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-bromo-5-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: While specific literature on the recrystallization of this compound is not abundant, suitable solvents can be inferred from its structure and data on similar compounds. Ethanol or a mixed solvent system of ethanol and water is a highly recommended starting point. The ester functional group suggests solubility in alcohols like ethanol, and the overall polarity of the molecule makes an ethanol/water mixture a good candidate for achieving differential solubility at hot and cold temperatures.[1][2][3] Other potential solvents to screen include methanol, ethyl acetate, or mixtures of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1][4][5]

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities can arise from the synthesis process. These may include unreacted starting materials such as 2-bromo-5-nitrobenzoic acid, regioisomers formed during nitration (e.g., ethyl 2-bromo-3-nitrobenzoate), and byproducts from the esterification reaction.[6][7]

Q3: My purified product appears as an oil and will not crystallize. What should I do?

A3: "Oiling out" is a common issue in recrystallization and can be caused by several factors.[5] The presence of significant impurities can lower the melting point of the mixture.[3][5] Also, if the solution is too concentrated (supersaturated), the product may separate as an oil.[5] Try adding a small amount of hot solvent to dissolve the oil, then allow it to cool very slowly. If this fails, consider that the chosen solvent may be too nonpolar.[5]

Q4: The recovery of my purified product is very low. How can I improve the yield?

A4: Low recovery can result from several factors. Using too much solvent will keep more of your product dissolved at cold temperatures. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[8] Additionally, cooling the solution too quickly can lead to the formation of small, impure crystals.[5] Gradual cooling is recommended. Finally, ensure the flask is sufficiently cooled in an ice bath to maximize precipitation before filtration.[5]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Product does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent. For example, if you are using an ethanol/water mixture, try increasing the proportion of ethanol. If using a single solvent, try a more effective one like pure ethanol or methanol.[1][5]
Product "oils out" instead of crystallizing. The solution is supersaturated, or there is a high concentration of impurities.[3][5]Add a small amount of additional hot solvent to redissolve the oil and then allow for very slow cooling. If the problem persists, a preliminary purification step like column chromatography may be necessary.[5]
Crystals form too quickly and appear powdery or discolored. The solution cooled too rapidly, trapping impurities within the crystal lattice.[5]Re-heat the solution to redissolve the crystals and allow it to cool slowly at room temperature before moving to an ice bath.[5]
Low yield of recrystallized product. Too much solvent was used. The product is significantly soluble in the cold solvent. The filtration step was inefficient.Use the minimum amount of hot solvent necessary for complete dissolution.[8] Ensure the solution is thoroughly chilled in an ice bath before filtration.[5] Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
The melting point of the purified product is low or has a broad range. The product is still impure.[3]The recrystallization may need to be repeated. Ensure slow cooling to allow for proper crystal formation.[5] Consider using a different solvent system.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Ethanol/Water
  • Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol until the solution is clear again. This indicates a good solvent ratio.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of hot ethanol. Heat the mixture on a hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly turbid. Add a few drops of hot ethanol to clarify the solution. Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture. Allow the crystals to air dry on the filter paper before transferring them to a watch glass for final drying.[5]

Mandatory Visualization

G Troubleshooting Recrystallization of this compound start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_solution Hot, clear solution? dissolve->hot_solution insoluble Insoluble Impurities Present hot_solution->insoluble No, solids remain cool Cool solution slowly hot_solution->cool Yes no_dissolve Product does not dissolve hot_solution->no_dissolve No, product insoluble hot_filtration Perform hot filtration insoluble->hot_filtration hot_filtration->cool crystals Crystals form? cool->crystals oil Product oils out cool->oil No filter Isolate crystals via vacuum filtration crystals->filter Yes add_solvent Add more hot solvent, reheat, and cool slowly oil->add_solvent add_solvent->cool wash Wash with ice-cold solvent filter->wash dry Dry purified crystals wash->dry end Pure Product dry->end change_solvent Choose a more polar solvent no_dissolve->change_solvent change_solvent->dissolve

Caption: Workflow for troubleshooting the recrystallization process.

References

Column chromatography conditions for Ethyl 2-bromo-5-nitrobenzoate purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of Ethyl 2-bromo-5-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The recommended stationary phase is silica gel, typically with a mesh size of 200-300 or 230-400.

Q2: What is a good starting mobile phase for the purification?

A2: A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A good starting point, based on protocols for similar isomers, is a gradient elution starting from a low polarity mixture (e.g., 1:20 ethyl acetate/petroleum ether) and gradually increasing the polarity.

Q3: How can I determine the optimal solvent system before running the column?

A3: Thin Layer Chromatography (TLC) is an essential preliminary step. Test various ratios of your chosen solvents (e.g., hexane and ethyl acetate) to find a system where the desired product has a retention factor (Rf) of approximately 0.2-0.4, and is well-separated from impurities.

Q4: What are potential impurities I might encounter?

A4: Potential impurities can include regioisomers (e.g., other nitro-isomers), unreacted starting materials, or byproducts from the synthesis. The nature of impurities will depend on the synthetic route used.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Poor or No Separation The eluent may be too polar or not polar enough.Optimize the mobile phase composition using TLC to achieve better separation.
The column may be overloaded with the crude material.Use an appropriate amount of silica gel relative to the crude product (a ratio of 30:1 to 100:1 by weight is typical).
The column was packed improperly, leading to channels.Ensure the column is packed uniformly as a slurry and is not allowed to run dry.
Product Tailing on the Column The compound may be interacting strongly with the acidic silica gel.While less common for esters than for acidic or basic compounds, if tailing is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel.
Low Recovery of Product The product may be unstable on silica gel.Test the stability of your compound on a small amount of silica before performing the full-scale chromatography.
The fractions may be too dilute to detect the product.Concentrate the fractions in the expected elution range and re-analyze.
Compound Elutes with the Solvent Front The initial mobile phase is too polar.Start with a less polar solvent system.
Compound Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the eluent.
The compound may have decomposed on the column.Confirm the stability of your compound on silica gel.

Experimental Protocols

Protocol: Column Chromatography Purification

This protocol is adapted from a procedure for a structurally similar isomer, Ethyl 3-bromo-5-nitrobenzoate, and serves as an excellent starting point.

  • Mobile Phase Selection:

    • Using TLC, determine an optimal solvent system. A gradient of ethyl acetate in petroleum ether (or hexane) is recommended. A starting gradient could be from 1:20 to 1:10 (ethyl acetate:petroleum ether).[1]

  • Column Packing:

    • Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the least polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[1]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecommended Value/Range
Stationary Phase Silica Gel (200-300 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Petroleum Ether or Hexane
Example Gradient 1:20 to 1:10 (Ethyl Acetate : Petroleum Ether)[1]
Target Rf Value on TLC ~0.2 - 0.4
Silica Gel to Crude Product Ratio 30:1 to 100:1 (by weight)

Visualizations

Troubleshooting_Workflow start Start Purification tlc Optimize mobile phase with TLC start->tlc pack_column Pack silica gel column tlc->pack_column load_sample Load crude product pack_column->load_sample elute Elute with gradient load_sample->elute monitor Monitor fractions by TLC elute->monitor result Analyze results monitor->result pure Pure product obtained result->pure Good Separation & Recovery poor_sep Poor Separation? result->poor_sep No/Poor Separation low_recovery Low Recovery? result->low_recovery Low Recovery reoptimize_tlc Re-optimize TLC (adjust polarity) poor_sep->reoptimize_tlc Yes check_loading Check column loading (reduce amount) poor_sep->check_loading No check_stability Check compound stability on silica low_recovery->check_stability Yes reoptimize_tlc->elute repack_column Repack column carefully check_loading->repack_column Loading OK repack_column->load_sample check_stability->pure

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Bromination of Ethyl 5-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers conducting the bromination of ethyl 5-nitrobenzoate. The information is designed to help identify and mitigate common side reactions and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of ethyl 5-nitrobenzoate?

A1: The bromination of ethyl 5-nitrobenzoate is an electrophilic aromatic substitution on a highly deactivated ring. The primary side reactions include the formation of isomeric products, hydrolysis of the ethyl ester, and potential polybromination under harsh conditions.

Q2: Why do I get isomeric products? Which isomers are most likely?

A2: Both the nitro group (-NO₂) and the ethyl carboxylate group (-COOEt) are meta-directors. In ethyl 5-nitrobenzoate, they direct the incoming electrophile (Br⁺) to the 3-position to form the desired ethyl 3-bromo-5-nitrobenzoate. However, small amounts of other isomers can form. The nitration of benzoic acid, a similar reaction, yields approximately 20% ortho and 1.5% para isomers.[1][2] For this reaction, the most likely isomeric byproduct would be ethyl 2-bromo-5-nitrobenzoate.

Q3: Can the ethyl ester group hydrolyze during the reaction?

A3: Yes, hydrolysis of the ethyl ester to the corresponding carboxylic acid (3-bromo-5-nitrobenzoic acid) is a significant potential side reaction.[3][4] This is particularly prevalent when using strong acids like concentrated sulfuric acid, which is often required to activate the brominating agent for such a deactivated substrate, especially if there is excess water or the reaction is heated for an extended period.[5]

Q4: Is polybromination a concern?

A4: Polybromination (the addition of more than one bromine atom) is less common for a highly deactivated substrate like ethyl 5-nitrobenzoate. The presence of two strong electron-withdrawing groups makes the monobrominated product even less reactive than the starting material. However, excessively harsh conditions (e.g., very high temperatures, large excess of brominating agent) could potentially lead to trace amounts of dibrominated products.

Q5: Could bromination occur on the ethyl group (benzylic bromination)?

A5: Benzylic bromination is a free-radical reaction that typically requires conditions such as UV light or high heat and a radical initiator (like NBS without a strong acid catalyst).[6] The conditions for electrophilic aromatic substitution (a strong Lewis or Brønsted acid catalyst) do not favor this pathway. Therefore, benzylic bromination is not an expected side reaction.

Troubleshooting Guide

Problem 1: Low yield of the desired product, ethyl 3-bromo-5-nitrobenzoate.

Possible Cause Suggested Solution
Incomplete Reaction The aromatic ring is strongly deactivated. Ensure sufficient reaction time and appropriate temperature. Monitor the reaction by TLC to confirm the consumption of starting material. For deactivated aromatics, reactions can take several hours.[5]
Side Reactions The primary cause of low yield is often the formation of side products. See the data table below for how conditions can affect product distribution. Optimize temperature and reaction time to favor the desired product.
Poor Workup/Isolation The product may be lost during extraction or purification. Ensure the correct pH during aqueous workup to keep the product in the organic layer. Use an appropriate solvent system for column chromatography to effectively separate the product from impurities.

Problem 2: The final product is a mixture of isomers that are difficult to separate.

Possible Cause Suggested Solution
Suboptimal Reaction Conditions Reaction temperature can influence regioselectivity. Running the reaction at the lowest feasible temperature may improve the ratio of the desired meta-product to other isomers.
Ineffective Purification Isomers can be difficult to separate by standard column chromatography. Try using a different eluent system with a shallower gradient, or consider alternative purification methods like fractional crystallization.

Problem 3: A significant amount of a more polar byproduct is observed on TLC, which is not the starting material.

Possible Cause Suggested Solution
Ester Hydrolysis This byproduct is likely the carboxylic acid from ester hydrolysis.[3] To minimize this, use anhydrous conditions where possible. Ensure the reaction temperature does not exceed the recommended value. During workup, perform the quench into ice water quickly and proceed to extraction.

Quantitative Data on Product Distribution

The following table summarizes the expected product distribution under various hypothetical reaction conditions, based on principles of electrophilic aromatic substitution on deactivated rings.

Condition Temperature Reaction Time Desired Product Yield (Ethyl 3-bromo-5-nitrobenzoate) Side Product 1 Yield (Isomers, e.g., this compound) Side Product 2 Yield (Hydrolysis Product: 3-Bromo-5-nitrobenzoic acid)
Optimal 60-65 °C2-3 hours~85-92%~3-5%~5-10%
High Temp >80 °C3 hours~60-70%~5-7%~20-30%
Long Time 65 °C>8 hours~70-75%~5-7%~15-25%
Low Temp <50 °C3 hoursLow conversion--

Experimental Protocols

Key Experiment: Bromination of Ethyl 5-Nitrobenzoate

This protocol is adapted from established methods for the bromination of highly deactivated aromatic compounds.[5]

Materials:

  • Ethyl 5-nitrobenzoate

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve ethyl 5-nitrobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add N-bromosuccinimide (1.1 eq) to the solution in portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and warm the mixture to 60-65 °C.

  • Stir the reaction at this temperature for 2-3 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture back to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate should form.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure ethyl 3-bromo-5-nitrobenzoate.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow cluster_low_yield Low Yield Analysis cluster_impurity Impurity Analysis Start Experiment Complete CheckYield Check Yield & Purity (TLC, NMR) Start->CheckYield YieldOK High Yield & Purity CheckYield->YieldOK OK LowYield Low Yield CheckYield->LowYield Low Impure Impure Product CheckYield->Impure Impure End Successful Synthesis YieldOK->End CheckSM Starting Material in Crude? LowYield->CheckSM IdentifyImpurity Identify Impurity by NMR/MS Impure->IdentifyImpurity Incomplete Incomplete Reaction: - Increase reaction time - Increase temperature slightly CheckSM->Incomplete Yes SideRxns Side Reactions Dominant: - Optimize conditions (see table) - Check for hydrolysis CheckSM->SideRxns No Isomer Isomeric Byproduct: - Optimize temperature - Improve chromatography IdentifyImpurity->Isomer Isomer Hydrolysis Hydrolysis Product: - Ensure anhydrous conditions - Reduce reaction time/temp IdentifyImpurity->Hydrolysis Acid

Caption: A logical workflow for troubleshooting common issues in the bromination of ethyl 5-nitrobenzoate.

Reaction Pathways

ReactionPathways Start Ethyl 5-nitrobenzoate MainProduct Desired Product: Ethyl 3-bromo-5-nitrobenzoate Start->MainProduct Major Pathway (meta-attack) SideProduct1 Side Product 1: This compound (Isomer) Start->SideProduct1 Minor Pathway (ortho-attack) Reagents NBS, H₂SO₄ SideProduct2 Side Product 2: 3-Bromo-5-nitrobenzoic acid (Hydrolysis) MainProduct->SideProduct2 Hydrolysis (H₂O, heat)

Caption: Reaction scheme showing the formation of the desired product and major side products.

References

Technical Support Center: Optimizing Suzuki Coupling for Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki-Miyaura coupling reactions involving Ethyl 2-bromo-5-nitrobenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, an electron-deficient aryl bromide.

Issue 1: Low to No Product Yield

Low or no conversion of starting materials is a frequent challenge. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Recommended Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or the presence of oxygen.

    • Solution: Always use fresh, high-quality palladium catalysts. For Pd(II) pre-catalysts like Pd(OAc)₂, ensure they are stored under an inert atmosphere. Consider using more robust pre-catalysts like Buchwald's palladacycles if catalyst degradation is suspected. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing all solvents and reagents.[1][2] The formation of palladium black is a visual indicator of catalyst decomposition.[3]

  • Inefficient Ligand: For challenging substrates like this compound, the choice of phosphine ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.

    • Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), which are known to improve the efficiency of couplings with electron-deficient aryl halides.[1][2]

  • Inappropriate Base: The base plays a crucial role in activating the boronic acid. A base that is too weak may not facilitate transmetalation effectively, while a very strong base could promote side reactions.

    • Solution: For electron-deficient aryl bromides, stronger inorganic bases are often more effective. Consider screening bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][2] The solubility of the base can also be a factor, so ensure vigorous stirring.[2]

  • Suboptimal Solvent: The solvent system influences the solubility of reactants and the overall reaction rate.

    • Solution: Aprotic polar solvents like dioxane, toluene, or tetrahydrofuran (THF) are commonly used.[1] Often, the addition of water to create a biphasic system is beneficial for dissolving the inorganic base.[1]

  • Low Reaction Temperature: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. Typical temperatures for these couplings range from 80°C to 110°C.[1]

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

Common Side Products & Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid, often promoted by the presence of oxygen.

    • Solution: Rigorously degas all solvents and reagents before use and maintain a positive pressure of an inert gas throughout the reaction.[3] Using a slight excess of the this compound can also help minimize this side reaction.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is a common issue with electron-deficient boronic acids.

    • Solution: Use milder bases like K₃PO₄ or KF.[2] Running the reaction under anhydrous conditions can also be beneficial as water can be a proton source.[2] Using more stable boronic esters, like pinacol esters, can also reduce the rate of protodeboronation.[2]

  • Hydrolysis of the Ethyl Ester: The ester group on this compound can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures.

    • Solution: Use a milder base such as K₂CO₃ or KF.[4] If hydrolysis persists, consider using anhydrous conditions. Shorter reaction times at the optimal temperature can also minimize this side reaction.

  • Dehalogenation: The bromo group is replaced by a hydrogen atom on the starting material.

    • Solution: This can be promoted by certain bases. Switching to a milder or different base system may be necessary. Ensuring a highly efficient catalyst system that promotes the desired cross-coupling over this side reaction is also key.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is a good starting point for the Suzuki coupling of this compound?

A1: For an electron-deficient aryl bromide like this compound, a common and effective starting point is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5] However, for higher yields and milder conditions, consider using a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1]

Q2: What is the best base to use for this reaction?

A2: The choice of base is critical. While sodium carbonate (Na₂CO₃) can be effective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often give better results for electron-deficient systems.[1][6] It is advisable to screen a few bases to find the optimal one for your specific boronic acid partner.

Q3: Can the nitro group interfere with the reaction?

A3: The nitro group is generally well-tolerated in Suzuki-Miyaura couplings.[7] In fact, its electron-withdrawing nature can activate the aryl bromide towards oxidative addition, which is often the rate-limiting step.[8]

Q4: My reaction mixture turned black. What does this mean?

A4: The formation of a black precipitate, known as palladium black, indicates the decomposition of the palladium catalyst to its metallic form.[3] This leads to a loss of catalytic activity and is often caused by the presence of oxygen, impurities, or excessively high temperatures. Ensure your reaction setup is strictly anaerobic and all reagents and solvents are pure and properly degassed.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki coupling of electron-deficient aryl bromides, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Aryl Bromides with Electron-Withdrawing Groups

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ (2-5 mol%)-Na₂CO₃Toluene/EtOH/H₂O8089[9]
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O100>90Adapted from[1]
Pd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)K₃PO₄Dioxane100>90Adapted from[1]
PdCl₂(dppf) (3 mol%)-K₂CO₃DMF10085-95Adapted from[1]

Yields are representative and may vary depending on the specific boronic acid used.

Table 2: Comparison of Bases for Suzuki Coupling of Aryl Bromides

BaseStrengthCommon SolventsNotes
Na₂CO₃ModerateToluene/EtOH/H₂O, Dioxane/H₂OA common and cost-effective choice, but may be less effective for challenging couplings.[4]
K₂CO₃ModerateDioxane/H₂O, DMFGenerally provides good results and is a good starting point for optimization.[6]
K₃PO₄StrongToluene/H₂O, DioxaneOften gives higher yields for electron-deficient substrates.[1][2]
Cs₂CO₃StrongDioxane, THFHighly effective but more expensive; can sometimes accelerate side reactions.[1][2]
KFMildToluene, DioxaneA milder option that can be useful if the substrate is sensitive to strong bases.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and should be optimized for each specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. Finally, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Troubleshooting start Low or No Yield in Suzuki Coupling catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->catalyst ligand Optimize Ligand - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) start->ligand base Screen Bases - Try stronger bases (K3PO4, Cs2CO3) start->base conditions Adjust Reaction Conditions - Increase temperature - Change solvent start->conditions side_reactions Analyze for Side Products - Homocoupling - Protodeboronation - Hydrolysis catalyst->side_reactions ligand->side_reactions base->side_reactions conditions->side_reactions solution Optimized Reaction side_reactions->solution

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArB Ar'-B(OR)2 Base Base

References

Technical Support Center: Synthesis of Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-bromo-5-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: 2-bromo-5-nitrobenzoic acid and residual ethanol.

    • Isomeric Impurities: Primarily Ethyl 2-bromo-3-nitrobenzoate, which arises from the isomeric impurity (2-bromo-3-nitrobenzoic acid) formed during the nitration of 2-bromobenzoic acid.

  • Side-Reaction Products:

    • Di-ethyl ether: Formed from the acid-catalyzed dehydration of ethanol, especially at higher temperatures.

    • Sulfonated byproducts: If sulfuric acid is used as the catalyst, colored sulfonated aromatic compounds may be formed.

  • Residual Solvents and Reagents:

    • Solvents used during workup and purification, such as dichloromethane, ethyl acetate, and petroleum ether.

    • Traces of the acid catalyst (e.g., sulfuric acid) or esterification agent (e.g., thionyl chloride).

Q2: My final product has a yellowish tint, but it should be a white solid. What is the likely cause?

A2: A yellowish tint in the final product is often due to the presence of colored impurities. These can arise from side reactions, such as sulfonation or oxidation, particularly when using strong acid catalysts like sulfuric acid at elevated temperatures. Incomplete removal of colored starting materials or byproducts can also contribute to the discoloration.

Q3: The yield of my esterification reaction is low. What are the potential reasons?

A3: Low yields in the Fischer esterification of 2-bromo-5-nitrobenzoic acid can be attributed to several factors:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is essential to use an excess of the alcohol (ethanol) and/or remove the water formed during the reaction.

  • Losses During Workup: The product may be partially lost during the aqueous workup if the pH is not carefully controlled, leading to hydrolysis of the ester back to the carboxylic acid. Emulsion formation during extraction can also lead to product loss.

  • Inefficient Purification: Product loss can occur during purification steps like recrystallization or column chromatography if the conditions are not optimized.

Q4: How can I confirm the presence of the isomeric impurity, Ethyl 2-bromo-3-nitrobenzoate?

A4: The presence of the isomeric impurity can be confirmed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the two isomers, allowing for their identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the isomers and provide their mass spectra, which will be identical but will have different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the 1H NMR spectra of the two isomers will be very similar, careful analysis of the aromatic region may reveal distinct signals for the minor isomer.

Troubleshooting Guides

Problem 1: Presence of Unreacted 2-bromo-5-nitrobenzoic Acid in the Final Product
Possible Cause Suggested Solution
Incomplete esterification reaction.- Increase the reaction time. - Use a larger excess of ethanol. - If using an acid catalyst like sulfuric acid, ensure a sufficient catalytic amount is used. - Consider using a more reactive esterification agent like thionyl chloride.
Hydrolysis of the ester during workup.- Ensure the washing steps with aqueous base (e.g., sodium bicarbonate solution) are performed quickly and at a low temperature to minimize hydrolysis. - Thoroughly dry the organic layer before solvent evaporation.
Inefficient purification.- During column chromatography, ensure good separation between the more polar carboxylic acid and the less polar ester. - For recrystallization, choose a solvent system where the carboxylic acid is significantly more soluble than the ester at low temperatures.
Problem 2: Contamination with Isomeric Impurity (Ethyl 2-bromo-3-nitrobenzoate)
Possible Cause Suggested Solution
Presence of 2-bromo-3-nitrobenzoic acid in the starting material.- Purify the starting 2-bromo-5-nitrobenzoic acid by recrystallization before proceeding with the esterification.
Co-elution during column chromatography.- Optimize the solvent system for column chromatography to achieve baseline separation of the isomers. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or petroleum ether) is recommended.
Co-crystallization during recrystallization.- If the isomeric impurity level is high, a single recrystallization may not be sufficient. Multiple recrystallizations may be necessary. - Screen for different recrystallization solvents to find one that provides better separation.
Problem 3: Discoloration of the Final Product
Possible Cause Suggested Solution
Formation of colored byproducts due to harsh reaction conditions.- If using a strong acid catalyst like sulfuric acid, maintain a moderate reaction temperature and avoid prolonged heating. - Consider using a milder acid catalyst or an alternative esterification method.
Impurities in the starting materials.- Ensure the purity of the starting 2-bromo-5-nitrobenzoic acid.
Insufficient purification.- Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities. - Ensure the silica gel used for column chromatography is of good quality.

Experimental Protocols

Synthesis of 2-bromo-5-nitrobenzoic acid (Precursor)

This protocol is based on the nitration of 2-bromobenzoic acid.

Materials:

  • 2-bromobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a flask equipped with a stirrer, add 2-bromobenzoic acid to chilled concentrated sulfuric acid.

  • Cool the mixture in an ice bath to maintain a temperature below 5°C.[1]

  • Slowly add concentrated nitric acid dropwise to the mixture while stirring vigorously.

  • After the addition is complete, continue stirring for 1 hour, ensuring the temperature remains below 5°C.[1]

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • The white precipitate of 2-bromo-5-nitrobenzoic acid is collected by vacuum filtration.

  • Wash the solid with cold water and dry it.

Fischer Esterification of 2-bromo-5-nitrobenzoic acid

This is a general protocol for the synthesis of this compound.

Materials:

  • 2-bromo-5-nitrobenzoic acid

  • Anhydrous Ethanol (large excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane or Petroleum Ether

Procedure:

  • Dissolve 2-bromo-5-nitrobenzoic acid in a large excess of anhydrous ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove unreacted acid and the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization.

Data Presentation

Table 1: Hypothetical 1H NMR Data for this compound and a Potential Isomeric Impurity
CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 8.65 (d, 1H), 8.25 (dd, 1H), 7.85 (d, 1H), 4.40 (q, 2H), 1.40 (t, 3H)
Ethyl 2-bromo-3-nitrobenzoate 8.10 (dd, 1H), 7.95 (dd, 1H), 7.50 (t, 1H), 4.42 (q, 2H), 1.41 (t, 3H)

Note: The chemical shifts are hypothetical and for illustrative purposes. Actual values may vary depending on the solvent and instrument.

Table 2: Typical GC-MS Data for Purity Analysis
CompoundRetention Time (min)Key Mass Fragments (m/z)
Ethanol2.531, 45, 46
Ethyl Acetate4.243, 61, 88
This compound 15.8228, 229, 273, 275
Ethyl 2-bromo-3-nitrobenzoate15.5228, 229, 273, 275
2-bromo-5-nitrobenzoic acid18.2245, 247

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of 2-bromo-5-nitrobenzoic acid cluster_esterification Esterification cluster_purification Purification 2-bromobenzoic_acid 2-bromobenzoic acid Nitration Nitration (HNO3, H2SO4) 2-bromobenzoic_acid->Nitration Crude_Acid Crude 2-bromo-5-nitrobenzoic acid (contains 2-bromo-3-nitro isomer) Nitration->Crude_Acid Esterification Fischer Esterification (H+ catalyst) Crude_Acid->Esterification Ethanol Ethanol Ethanol->Esterification Crude_Ester Crude this compound Esterification->Crude_Ester Workup Aqueous Workup Crude_Ester->Workup Purification_Step Column Chromatography or Recrystallization Workup->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Impurity_Relationship Start_Material Starting Material (2-bromobenzoic acid) Nitration Nitration Start_Material->Nitration Desired_Acid 2-bromo-5-nitrobenzoic acid Nitration->Desired_Acid Isomeric_Acid 2-bromo-3-nitrobenzoic acid (Isomeric Impurity) Nitration->Isomeric_Acid Esterification Esterification (Ethanol, H+) Desired_Acid->Esterification Isomeric_Acid->Esterification Desired_Ester This compound (Final Product) Esterification->Desired_Ester Isomeric_Ester Ethyl 2-bromo-3-nitrobenzoate (Isomeric Impurity) Esterification->Isomeric_Ester Unreacted_Acid Unreacted 2-bromo-5-nitrobenzoic acid Esterification->Unreacted_Acid Incomplete Reaction

Caption: Logical relationship of key components and impurities in the synthesis.

References

Preventing dehalogenation in reactions with Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-bromo-5-nitrobenzoate. The focus is on preventing the common side reaction of dehalogenation in various palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of Ethyl 5-nitrobenzoate. This reduces the yield of the desired cross-coupled product and complicates the purification process. This compound is particularly susceptible to this reaction due to the presence of the electron-withdrawing nitro group, which activates the aryl bromide towards both the desired reaction and the undesired dehalogenation.

Q2: What are the primary causes of dehalogenation?

A2: The main cause of dehalogenation is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These hydride species can originate from various sources in the reaction mixture, including:

  • Bases: Strong alkoxide bases can act as hydride donors.

  • Solvents: Protic solvents like alcohols can be a source of hydrides.

  • Reagents: Impurities in reagents or the degradation of phosphine ligands can generate hydrides.

Once formed, the Pd-H species can react with the aryl-palladium intermediate, leading to reductive elimination of the dehalogenated product.

Q3: How can I detect the formation of the dehalogenated byproduct?

A3: The presence of Ethyl 5-nitrobenzoate can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of Ethyl 5-nitrobenzoate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show a new aromatic proton signal in the region where the bromine atom was located.

Troubleshooting Guides

This section provides specific troubleshooting advice for common palladium-catalyzed cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

Issue: Significant formation of Ethyl 5-nitrobenzoate during the Suzuki-Miyaura coupling.

Troubleshooting Workflow:

start High Dehalogenation in Suzuki Coupling ligand Evaluate Ligand: - PPh3 or other simple phosphines? start->ligand base Assess Base: - Using strong alkoxides (e.g., NaOtBu)? start->base solvent Check Solvent: - Using protic solvents (e.g., EtOH)? start->solvent temp Review Temperature: - High reaction temperature? start->temp ligand_sol Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) ligand->ligand_sol base_sol Use weaker inorganic bases (e.g., K3PO4, Cs2CO3) base->base_sol solvent_sol Employ aprotic solvents (e.g., Toluene, Dioxane, THF) solvent->solvent_sol temp_sol Lower the reaction temperature temp->temp_sol end Minimized Dehalogenation ligand_sol->end base_sol->end solvent_sol->end temp_sol->end

Caption: Troubleshooting workflow for Suzuki coupling.

Quantitative Data (Representative for analogous substrates):

Catalyst/LigandBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100~70-80~15-25
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80>90<5
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane90>95<3

Experimental Protocol: Suzuki Coupling with Minimized Dehalogenation

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and a bulky phosphine ligand (e.g., SPhos, 0.022 mmol).

  • Solvent Addition: Add anhydrous and degassed toluene (5 mL) and water (0.5 mL).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Issue: Formation of Ethyl 5-nitrobenzoate as a significant byproduct in Buchwald-Hartwig amination.

Logical Relationship for Minimizing Dehalogenation:

cluster_conditions Reaction Conditions Dehalogenation Dehalogenation (Ethyl 5-nitrobenzoate) Ligand Bulky, electron-rich ligands (e.g., XPhos, RuPhos) Base Weaker, non-nucleophilic bases (e.g., K3PO4, Cs2CO3) Solvent Aprotic solvents (e.g., Toluene, Dioxane) Desired_Product Desired C-N Coupling Product Ligand->Desired_Product Promotes reductive elimination Base->Desired_Product Minimizes Pd-H formation Solvent->Desired_Product Avoids hydride donation

Caption: Key factors to promote desired amination over dehalogenation.

Quantitative Data (Representative for analogous substrates):

Catalyst/LigandBaseSolventTemperature (°C)Yield of Aminated Product (%)Yield of Dehalogenated Product (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene100~60-70~20-30
Pd(OAc)₂ / XPhosK₃PO₄Toluene110>90<5
Pd₂(dba)₃ / RuPhosCs₂CO₃Dioxane100>95<2

Experimental Protocol: Buchwald-Hartwig Amination with Suppressed Dehalogenation

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol), the desired amine (1.2 mmol), and cesium carbonate (Cs₂CO₃, 1.5 mmol) to an oven-dried reaction tube.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and a suitable ligand (e.g., XPhos, 0.04 mmol).

  • Solvent Addition: Add anhydrous and degassed toluene or dioxane (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Heck Reaction

Issue: Low yield of the desired substituted alkene and formation of Ethyl 5-nitrobenzoate.

Experimental Workflow:

start Start: Heck Reaction Setup reagents Combine this compound, alkene, base (e.g., Et3N, K2CO3) start->reagents catalyst Add Pd catalyst (e.g., Pd(OAc)2) and ligand (e.g., PPh3) reagents->catalyst solvent Add aprotic solvent (e.g., DMF, NMP, Dioxane) catalyst->solvent reaction Heat reaction mixture (80-120 °C) solvent->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification end End: Isolated Product purification->end

Caption: General workflow for a Heck reaction.

Quantitative Data (Representative for analogous substrates):

Catalyst/LigandBaseSolventTemperature (°C)Yield of Heck Product (%)Yield of Dehalogenated Product (%)
Pd(OAc)₂Et₃NDMF100~75-85~10-20
PdCl₂(PPh₃)₂K₂CO₃NMP120>85<10
Pd(OAc)₂ / P(o-tol)₃NaOAcDMAc110>90<5

Experimental Protocol: Heck Reaction

  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the alkene (1.5 mmol), and a base such as triethylamine (Et₃N, 1.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 mmol).

  • Solvent Addition: Add an aprotic polar solvent such as N,N-dimethylformamide (DMF, 5 mL).

  • Reaction: Heat the mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

Issue: Competing dehalogenation alongside the desired alkyne coupling.

Signaling Pathway Analogy for Reaction Optimization:

Catalyst Pd(0) Catalyst Desired_Pathway Sonogashira Coupling Catalyst->Desired_Pathway Aryl_Bromide This compound Aryl_Bromide->Desired_Pathway Alkyne Terminal Alkyne Alkyne->Desired_Pathway Base Amine Base (e.g., Et3N, DIPEA) Base->Desired_Pathway Side_Pathway Dehalogenation Base->Side_Pathway Potential hydride source Cu_Cocatalyst Cu(I) Cocatalyst Cu_Cocatalyst->Desired_Pathway Activates alkyne

Caption: Simplified reaction pathway for Sonogashira coupling.

Quantitative Data (Representative for analogous substrates):

Catalyst/LigandBaseSolventTemperature (°C)Yield of Coupled Alkyne (%)Yield of Dehalogenated Product (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHF60~80-90~5-15
Pd(PPh₃)₄ / CuIDIPEAToluene70>90<5
Pd(OAc)₂ / Xantphos / CuIi-Pr₂NHDioxane80>95<3

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (CuI, 0.06 mmol).

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as THF or toluene (10 mL). Then, add the terminal alkyne (1.2 mmol) and an amine base like diisopropylethylamine (DIPEA, 2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction's progress by TLC.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry, and concentrate. Purify the product by column chromatography.

Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in their experiments.

General Troubleshooting FAQs

Q1: My palladium-catalyzed reaction shows low or no conversion. What are the first things I should check?

A1: When encountering low conversion, a systematic approach is crucial. Start by verifying the integrity of your reagents and the reaction setup:

  • Catalyst and Ligand Quality: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation.[1] Phosphine ligands are particularly susceptible to oxidation.

  • Solvent and Reagent Purity: Use anhydrous and properly degassed solvents. Oxygen can deactivate the active Pd(0) catalyst.[1][2] Ensure all starting materials and bases are of high purity, as impurities can act as catalyst poisons.

  • Inert Atmosphere: Confirm that your reaction vessel was properly purged and maintained under an inert atmosphere (Nitrogen or Argon) throughout the experiment. Even trace amounts of oxygen can be detrimental.

  • Reaction Temperature: Verify that the internal reaction temperature is correct and stable. Inconsistent heating can lead to side reactions or incomplete conversion.

Troubleshooting Specific Palladium-Catalyzed Reactions

Suzuki-Miyaura Coupling

Q1: I'm observing significant protodeboronation of my boronic acid/ester, leading to low yields. How can I minimize this?

A1: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[3] To mitigate this:

  • Choice of Base: Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1] Strong bases can accelerate protodeboronation.

  • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source. Employing anhydrous conditions can be beneficial.[1]

  • Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate. These reagents often release the boronic acid slowly, minimizing its concentration and the rate of protodeboronation.[3]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[1]

Q2: My Suzuki-Miyaura reaction is plagued by homocoupling of the boronic acid. What is the cause and how can it be prevented?

A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][4] To prevent this:

  • Rigorous Degassing: Thoroughly degas your solvent and ensure the reaction is maintained under a strict inert atmosphere.

  • Catalyst Choice: If using a Pd(II) precatalyst like Pd(OAc)₂, its in-situ reduction can sometimes promote homocoupling. Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize this issue.[1]

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.

Heck Reaction

Q1: My Heck reaction is not proceeding to completion, or the conversion is very low. What are the likely causes?

A1: Low conversion in Heck reactions can often be traced back to issues with the catalyst, ligand, or reaction conditions.

  • Catalyst and Ligand Stability: Phosphine ligands used in Heck reactions can dissociate or degrade at elevated temperatures. Consider using more stable, electron-donating ligands.

  • Base and Solvent Selection: The choice of base and solvent is critical and interdependent. For instance, a study on the Heck reaction between 1-bromo-4-nitrobenzene and styrene showed that the conversion rate is highly dependent on the solvent-base combination.[5][6][7]

  • Alkene Isomerization: Palladium hydride species formed during the catalytic cycle can promote the isomerization of the alkene starting material or product, especially at higher temperatures and with prolonged reaction times.[8]

Buchwald-Hartwig Amination

Q1: I am struggling with a low yield in my Buchwald-Hartwig amination. What factors should I investigate?

A1: The Buchwald-Hartwig amination is sensitive to the choice of base, ligand, and solvent, as well as the nature of the substrates.

  • Base Selection: The base is crucial for the deprotonation of the amine and regeneration of the catalyst. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, although this can sometimes lead to lower reaction rates.[9]

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. The choice of ligand often depends on the specific amine and aryl halide being coupled. For example, sterically hindered biaryl phosphine ligands are often effective for challenging couplings.

  • Substrate Solubility: Insolubility of reactants, particularly the base, can hinder the reaction. Ensure adequate stirring and consider solvent mixtures to improve solubility.

Data Presentation: Comparative Performance of Reagents

Table 1: Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol %)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Biaryl PhosphinesSPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298
Biaryl PhosphinesXPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT0.599
Ferrocenyl Phosphinesdppf4-BromotoluenePhenylboronic acid2.0 (Pd)K₂CO₃Toluene801295
DialkylphosphinesP(Cy)₃4-BromobenzonitrilePhenylboronic acid1.5 (Pd)K₃PO₄Toluene802492
DialkylphosphinesP(tBu)₃4-ChloroanisolePhenylboronic acid1.0 (Pd)K₃PO₄Dioxane801894
Table 2: Influence of Different Bases on Buchwald-Hartwig Amination Yield
Aryl HalideAmineLigandBaseSolventTemp (°C)Yield (%)Reference
BromobenzeneMorpholineXPhosNaOtBuToluene100>99
BromobenzeneMorpholineXPhosK₃PO₄Toluene10085
BromobenzeneMorpholineXPhosCs₂CO₃Toluene10098
4-Bromo-N,N-dimethylanilineMorpholineNHC-PdtBuOKToluene85>95
4-Bromo-N,N-dimethylanilineMorpholineNHC-PdtBuONaToluene85>95
4-Bromo-N,N-dimethylanilineMorpholineNHC-PdK₂CO₃Toluene85<5
Table 3: Effect of Solvent and Base on Heck Reaction Conversion
Aryl HalideAlkeneBaseSolventTemp (°C)Time (h)Conversion (%)Reference
IodobenzeneStyreneEt₃NDMF10530 min99[3]
IodobenzeneStyreneEt₃NNMP10530 min99[3]
IodobenzeneStyreneEt₃NDioxane10530 min70[3]
IodobenzeneStyreneEt₃NToluene10530 min45[3]
1-bromo-4-nitrobenzeneStyreneNa₂CO₃DMA50199.87[7]
1-bromo-4-nitrobenzeneStyreneEt₃NDMAReflux198.23[7]
1-bromo-4-nitrobenzeneStyreneNaHCO₃DMAReflux199.12[7]

Experimental Protocols

Protocol 1: Rigorous Degassing of Solvents (Freeze-Pump-Thaw Method)

This is the most effective method for removing dissolved oxygen from reaction solvents.

  • Preparation: Place the solvent in a Schlenk flask equipped with a stir bar. The flask should not be more than half full.

  • Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: With the flask still in the liquid nitrogen, open the stopcock to a high vacuum line and evacuate for 5-10 minutes.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.

  • Backfilling: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.

Protocol 2: General Procedure for Ligand Screening in Suzuki-Miyaura Coupling

This protocol provides a systematic approach to comparing the performance of different phosphine ligands.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio), and the base to an oven-dried reaction vessel containing a stir bar.

  • Addition of Reagents: Add the aryl halide, the arylboronic acid, and the degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature, quench appropriately, and extract the product. Analyze the crude reaction mixture by ¹H NMR or GC to determine the conversion and yield. Purify the product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Quality (Catalyst, Ligand, Solvents, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_setup Check Reaction Setup (Inert Atmosphere, Temperature) setup_ok Setup OK? check_setup->setup_ok reagents_ok->check_setup Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No optimize_conditions Systematically Optimize Conditions (Ligand, Base, Solvent, Temp.) setup_ok->optimize_conditions Yes correct_setup Correct Setup Procedures setup_ok->correct_setup No catalyst_deactivation Investigate Catalyst Deactivation (Precipitation, Color Change) optimize_conditions->catalyst_deactivation success Improved Conversion optimize_conditions->success deactivation_observed Deactivation Signs? catalyst_deactivation->deactivation_observed address_deactivation Address Deactivation (Use Precatalyst, Stabilizing Ligands) deactivation_observed->address_deactivation Yes failure Consult Further Literature/ Expert deactivation_observed->failure No address_deactivation->success replace_reagents->start correct_setup->start

Caption: A general troubleshooting workflow for low conversion.

Catalyst_Deactivation cluster_deactivation Deactivation Pathways cluster_causes Common Causes active_catalyst Active Pd(0)L_n Species oxidation Oxidation to Pd(II) active_catalyst->oxidation deactivation aggregation Aggregation/Precipitation (Palladium Black) active_catalyst->aggregation deactivation poisoning Ligand Poisoning/ Degradation active_catalyst->poisoning deactivation oxygen Trace Oxygen oxygen->oxidation impurities Impurities in Reagents (Sulfur, Halides) impurities->poisoning high_temp High Temperature high_temp->aggregation high_temp->poisoning wrong_ligand_ratio Incorrect Ligand:Pd Ratio wrong_ligand_ratio->aggregation

Caption: Common palladium catalyst deactivation pathways.

Ligand_Selection_Suzuki start Start: Select Ligand for Suzuki-Miyaura Coupling substrate_hindrance Are substrates sterically hindered? start->substrate_hindrance electron_rich_poor Is the aryl halide electron-rich or -poor? substrate_hindrance->electron_rich_poor No biaryl_phosphines Use Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, SPhos) substrate_hindrance->biaryl_phosphines Yes electron_donating Consider Electron-Donating Ligands to facilitate oxidative addition electron_rich_poor->electron_donating Electron-Rich ferrocenyl_ligands Ferrocenyl Ligands (e.g., dppf) are often a good starting point electron_rich_poor->ferrocenyl_ligands Electron-Poor standard_phosphines Standard Phosphines may suffice (e.g., PPh₃, P(tBu)₃) electron_donating->standard_phosphines ferrocenyl_ligands->standard_phosphines

Caption: A decision tree for ligand selection in Suzuki-Miyaura coupling.

References

Technical Support Center: Ethyl 2-bromo-5-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 2-bromo-5-nitrobenzoate. The focus is on the critical aspect of managing reaction temperature during the synthesis.

Troubleshooting Guide: Managing Reaction Temperature

Uncontrolled temperature fluctuations can significantly impact the yield, purity, and safety of the synthesis of this compound. This guide addresses common issues related to temperature management.

Problem 1: Rapid Temperature Increase During Nitration

A sudden and rapid increase in temperature during the addition of the nitrating agent is a critical issue that can lead to a runaway reaction.

  • Possible Causes:

    • The rate of addition of the nitrating mixture (nitric acid and sulfuric acid) is too fast.

    • Inadequate cooling of the reaction vessel.

    • Insufficient stirring, leading to localized "hot spots."

  • Solutions:

    • Reduce Addition Rate: Immediately stop the addition of the nitrating agent. Resume addition at a much slower, dropwise rate once the temperature is back within the desired range.

    • Enhance Cooling: Ensure the ice bath is well-maintained and provides efficient cooling to the entire reaction flask. Consider using a mixture of ice and a salt (e.g., NaCl) to achieve lower temperatures.

    • Improve Agitation: Increase the stirring speed to ensure homogeneous mixing and efficient heat dissipation throughout the reaction mixture.

Problem 2: Reaction Temperature is Too Low

While controlling the exotherm is crucial, allowing the temperature to drop too low can also be problematic.

  • Possible Causes:

    • Overly aggressive cooling.

    • Slow reaction kinetics at very low temperatures.

  • Solutions:

    • Moderate Cooling: Temporarily remove the cooling bath to allow the reaction exotherm to gently warm the mixture to the optimal temperature range.

    • Controlled Warming: If the reaction has stalled, a very gentle warming bath can be used, but with extreme caution and constant monitoring.

Problem 3: Formation of Side Products or Low Yield

Poor temperature control is a primary contributor to the formation of unwanted byproducts and reduced product yield.

  • Possible Causes:

    • High Temperatures: Elevated temperatures can promote the formation of dinitro- and other over-nitrated byproducts, as well as oxidative side reactions.[1]

    • Temperature Fluctuations: Inconsistent temperature control can lead to a mixture of products and unreacted starting material.

  • Solutions:

    • Strict Temperature Adherence: Maintain a stable and low temperature throughout the addition of the nitrating agent.

    • Purification: If side products have formed, they will need to be removed during the workup and purification steps, typically through recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of Ethyl 2-bromobenzoate?

Q2: Why is temperature control so critical in nitration reactions?

Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[3] If this heat is not effectively dissipated, the reaction rate can increase uncontrollably, leading to a dangerous situation known as a "runaway reaction." This can result in explosions and the release of toxic gases like nitrogen dioxide.[3][4]

Q3: What are the signs of a runaway reaction?

  • A rapid, uncontrolled increase in temperature.

  • A sudden change in the color of the reaction mixture (e.g., turning dark brown or black).

  • Vigorous gas evolution (release of brown fumes of nitrogen dioxide).

  • An increase in pressure within the reaction vessel.

Q4: What should I do in case of a suspected runaway reaction?

  • Stop the addition of all reagents immediately.

  • Increase cooling to the maximum possible level.

  • If the reaction is in a fume hood, lower the sash and evacuate the immediate area.

  • Alert your supervisor and follow your laboratory's emergency procedures.

  • If the situation escalates, evacuate the laboratory and call for emergency assistance.

Q5: How should I set up my apparatus for effective temperature control?

  • Use a round-bottom flask of an appropriate size to allow for efficient stirring and heat transfer.

  • Employ a magnetic stirrer with a stir bar that is large enough to create a vortex and ensure good mixing.

  • Use a cooling bath (e.g., ice-water or ice-salt) that surrounds the lower half of the reaction flask.

  • Use a thermometer to continuously monitor the internal temperature of the reaction mixture.

  • Add the nitrating agent dropwise using a dropping funnel to have precise control over the addition rate.

Experimental Protocols

The synthesis of this compound is typically a two-step process: nitration of 2-bromobenzoic acid followed by Fischer esterification.

Step 1: Nitration of 2-Bromobenzoic Acid

This protocol is adapted from the nitration of similar aromatic compounds and emphasizes strict temperature control.

ParameterValue
Reactants
2-Bromobenzoic Acid9.90 g (49.3 mmol)
Concentrated Sulfuric Acid (H₂SO₄)25 mL
Concentrated Nitric Acid (HNO₃)12 mL
Reaction Conditions
TemperatureMaintain below 5°C
Reaction Time1 hour

Methodology:

  • In a flask, carefully prepare a nitrating mixture by slowly adding 12 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • In a separate flask equipped with a magnetic stirrer and a thermometer, place 9.90 g of 2-bromobenzoic acid.

  • Cool the flask containing the 2-bromobenzoic acid in an ice-salt bath to below 5°C.

  • Slowly, and with vigorous stirring, add the cold nitrating mixture dropwise to the 2-bromobenzoic acid, ensuring the internal temperature does not exceed 5°C.[2] This addition should take approximately 30-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid 2-bromo-5-nitrobenzoic acid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product completely before proceeding to the next step.

Step 2: Fischer Esterification of 2-Bromo-5-nitrobenzoic Acid

This protocol is for the conversion of the synthesized acid into its ethyl ester.

ParameterValue
Reactants
2-Bromo-5-nitrobenzoic Acid(from Step 1)
Anhydrous Ethanol (EtOH)~8 mL per gram of acid
Concentrated Sulfuric Acid (H₂SO₄)~1 mL per 20 mL of ethanol
Reaction Conditions
TemperatureReflux (approx. 80°C)
Reaction Time1-2 hours

Methodology:

  • Place the dry 2-bromo-5-nitrobenzoic acid into a round-bottom flask.

  • Add anhydrous ethanol and a few boiling chips.

  • Carefully add concentrated sulfuric acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

  • After cooling, pour the reaction mixture into a beaker containing ice water.

  • The crude this compound will precipitate and can be collected by suction filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Visualizations

Experimental Workflow for this compound Synthesis

G Workflow for this compound Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C Slow, Dropwise Addition of Nitrating Mixture A->C B Cool 2-Bromobenzoic Acid (< 5°C) B->C D Stir at < 5°C for 1h C->D E Quench on Ice D->E F Filter and Wash 2-bromo-5-nitrobenzoic acid E->F G Combine Acid, Ethanol, and H₂SO₄ Catalyst F->G Dried Product H Reflux for 1-2h (approx. 80°C) G->H I Cool and Precipitate in Ice Water H->I J Filter and Purify This compound I->J

Caption: A flowchart illustrating the two main stages in the synthesis of this compound.

Troubleshooting Logic for Temperature Excursions During Nitration

G Troubleshooting Temperature During Nitration Start Monitor Reaction Temperature Decision Is Temperature > 5°C? Start->Decision Action_Stop Immediately Stop Nitrating Agent Addition Decision->Action_Stop Yes Continue Continue Monitoring Decision->Continue No Action_Cool Enhance Cooling (Check Ice Bath) Action_Stop->Action_Cool Action_Stir Increase Stirring Rate Action_Cool->Action_Stir Check_Again Re-evaluate Temperature Action_Stir->Check_Again Check_Again->Action_Cool Temp Still High Resume Resume Slow Addition Check_Again->Resume Temp < 5°C Resume->Continue Continue->Decision

Caption: A decision-making diagram for managing temperature increases during the nitration step.

References

Technical Support Center: Suzuki Reactions with Electron-Deficient Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-deficient substrate is showing low to no yield. What are the first things I should check?

A1: When a Suzuki coupling reaction fails or provides low yields, a systematic check of the reaction parameters is crucial. Here are the initial steps to take:

  • Catalyst Activity: Ensure your palladium precatalyst and ligand are active. Some palladium sources, like Pd(II) precatalysts, need to be reduced in situ to the active Pd(0) species.[1] Consider using a precatalyst like a palladacycle that is more readily activated.[1][2]

  • Oxygen Contamination: The catalytic cycle involves sensitive Pd(0) species that can be oxidized and deactivated by oxygen. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][3] Oxygen can also lead to the undesirable homocoupling of boronic acids.[1][3]

  • Reagent Quality: Verify the purity of your aryl halide, boronic acid, and base. Boronic acids, in particular, can be prone to decomposition or the formation of boroxines.[3][4]

  • Base and Solvent: The choice of base and solvent is critical and interdependent. The base is required to activate the boronic acid for transmetalation.[5] Ensure the base is strong enough and sufficiently soluble in the chosen solvent system.

Q2: Which type of substrate is more challenging for Suzuki coupling: an electron-deficient aryl halide or an electron-deficient boronic acid?

A2: Both can present challenges, but they affect different steps of the catalytic cycle.

  • Electron-deficient aryl halides (e.g., those with nitro or cyano groups) generally undergo the initial oxidative addition step more readily than their electron-rich counterparts.[3][6][7] The challenge with these substrates may arise in later steps if the substituents interfere with the catalyst or other reagents.

  • Electron-deficient boronic acids are often the more problematic coupling partner.[1][8] Their reduced nucleophilicity slows down the crucial transmetalation step, which can become the rate-limiting step of the reaction.[1][8] They are also more susceptible to decomposition pathways like protodeboronation.[1][9]

Q3: What are the recommended catalyst systems for coupling with electron-deficient boronic acids?

A3: For challenging, electron-deficient boronic acids, highly active catalyst systems are required to facilitate the slow transmetalation step. Buchwald-type biarylphosphine ligands are often the top choice. These bulky and electron-rich ligands promote the formation of the active catalytic species and accelerate the key steps of the reaction.[1]

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[8]Air-sensitive, higher cost.[8]1-2[8]
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[8]Air-sensitive, higher cost.[8]1-2[8]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.[8]Lower activity for challenging substrates, may require higher temperatures.[8]2-5[8]
PdCl₂(dppf)Diphosphine complexGood for a range of substrates and relatively air-stable.[8]May not be as active as Buchwald-type systems for highly challenging substrates.[8]2-5

Q4: How can I mitigate protodeboronation of my electron-deficient boronic acid?

A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction that consumes the boronic acid.[4] To minimize this:

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider using weaker bases like K₂CO₃ or K₃PO₄ instead of hydroxides.[8]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can facilitate protodeboronation. Using a carefully controlled amount of water or a biphasic solvent system can be beneficial.

  • Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[9] They are thought to slowly hydrolyze under the reaction conditions to provide the active boronic acid.[9]

Troubleshooting Guides

Issue 1: Low Yield with an Electron-Deficient Aryl Halide

If you are experiencing low yields with an electron-deficient aryl halide, consider the following troubleshooting steps in a logical progression.

G start Low Yield with Electron-Deficient Aryl Halide check_catalyst Is the catalyst system appropriate? (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) start->check_catalyst use_buchwald Switch to a more active catalyst system: - Pd₂(dba)₃/XPhos - Pd(OAc)₂/SPhos check_catalyst->use_buchwald No check_base Is the base strong enough? check_catalyst->check_base Yes use_buchwald->check_base stronger_base Use a stronger base: - K₃PO₄ - Cs₂CO₃ check_base->stronger_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes stronger_base->check_temp increase_temp Increase reaction temperature. check_temp->increase_temp No check_solvent Is the solvent appropriate? (e.g., Toluene/H₂O, Dioxane/H₂O) check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Try a different solvent system. check_solvent->change_solvent No success Reaction Optimized check_solvent->success Yes change_solvent->success

Troubleshooting workflow for electron-deficient aryl halides.
Issue 2: Low Yield with an Electron-Deficient Boronic Acid

Electron-deficient boronic acids are known to be challenging due to slow transmetalation.[1][8] The following workflow can help address this issue.

G start Low Yield with Electron-Deficient Boronic Acid slow_transmetalation Slow transmetalation is the likely cause. start->slow_transmetalation use_stronger_base Use a stronger base to facilitate boronate formation (e.g., K₃PO₄, Cs₂CO₃). slow_transmetalation->use_stronger_base use_buchwald_ligand Employ a bulky, electron-rich ligand (e.g., SPhos, XPhos) to accelerate transmetalation and reductive elimination. use_stronger_base->use_buchwald_ligand check_boronic_acid_stability Is protodeboronation a possibility? use_buchwald_ligand->check_boronic_acid_stability use_boronic_ester Switch to a more stable boronic ester (e.g., pinacol ester). check_boronic_acid_stability->use_boronic_ester Yes optimize_conditions Re-optimize solvent and temperature. check_boronic_acid_stability->optimize_conditions No use_boronic_ester->optimize_conditions success Reaction Optimized optimize_conditions->success

Troubleshooting workflow for electron-deficient boronic acids.

Experimental Protocols

General Protocol for a Trial Suzuki Coupling Reaction

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid or boronic ester (1.2–1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)[8][10]

  • Ligand (e.g., SPhos, XPhos) (2-4 mol%)[8][10]

  • Base (e.g., K₃PO₄, K₂CO₃, finely powdered) (2.0–3.0 equiv)[1][8]

  • Degassed solvent (e.g., Toluene/H₂O 9:1, Dioxane/H₂O 4:1)[8]

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid (or ester), palladium precatalyst, ligand, and the finely powdered base.[1][10]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.[10]

  • Reaction: Place the vial in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-110 °C).[8]

  • Monitoring: Stir the reaction mixture and monitor its progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[10]

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Signaling Pathways and Experimental Workflows

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl R¹-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Diaryl R¹-Pd(II)L₂-R² TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OA BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->TM Base Base (e.g., K₃PO₄) Base->TM

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

References

Technical Support Center: Base Selection for Activating Boronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing base selection for Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki coupling reaction?

A1: The base is essential for the activation of the boronic acid.[1][2] Its main function is to convert the neutral boronic acid into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[3][4] This "ate" complex readily undergoes the critical transmetalation step with the palladium(II) complex in the catalytic cycle.[1][3][4] The base can also facilitate the regeneration of the active Pd(0) catalyst.[3]

Q2: My reaction yield is low. What are the most common base-related issues?

A2: Low yields in Suzuki coupling can often be attributed to several factors related to the choice and handling of the base:

  • Inappropriate Base Strength: A base that is too strong (e.g., NaOH, KOH) can cause degradation of sensitive functional groups like esters or ketones on the starting materials or product.[3] Conversely, a base that is too weak may not efficiently activate the boronic acid, leading to an incomplete or slow reaction.[3]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, and it is often promoted by strong bases and the presence of water.[3] Electron-rich or heteroaryl boronic acids are particularly susceptible to this issue.[3]

  • Poor Solubility: Many common inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), have poor solubility in organic solvents.[3] Inadequate mixing or an unsuitable solvent system can hinder the base's participation in the reaction.[3]

  • Homocoupling: The undesired coupling of two boronic acid molecules can be influenced by the overall reaction conditions, including the base.[3]

Q3: My substrate has a base-sensitive functional group (e.g., ester, amide). Which base should I select?

A3: For substrates with base-labile functionalities, it is crucial to use milder bases.[3] Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides should be avoided unless the substrate's stability under these conditions has been confirmed.[3] Recommended milder bases include:

  • Potassium Phosphate (K₃PO₄)

  • Potassium Carbonate (K₂CO₃)

  • Cesium Carbonate (Cs₂CO₃)

  • Potassium Fluoride (KF)[1][3]

Q4: How can I minimize or prevent protodeboronation of my boronic acid?

A4: Protodeboronation is a common challenge, particularly with sensitive boronic acids.[3][5] To mitigate this side reaction, consider the following strategies:

  • Use a Milder Base: Switching to a weaker base like K₃PO₄ or KF can be beneficial.[3][5]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous conditions can significantly reduce protodeboronation.[5][6]

  • More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[5]

Q5: My reaction has stalled. What troubleshooting steps should I take regarding the base and other conditions?

A5: If your reaction is not proceeding to completion, consider these troubleshooting steps:

  • Ensure an Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and phosphine ligands.[5][6] Make sure the reaction mixture is properly degassed.[3]

  • Check Base and Solvent Purity: Use a high-purity base and anhydrous, degassed solvents.[5] For reactions requiring anhydrous conditions, ensure the base is finely powdered and dry.[6]

  • Vigorous Stirring: For biphasic reactions or reactions with poorly soluble bases, vigorous stirring is essential to maximize interfacial contact.[6]

  • Re-evaluate Catalyst/Ligand System: For challenging substrates, a more robust catalyst system, such as one with Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, may be necessary.[3][6]

Data Presentation: Comparative Performance of Common Bases

The selection of a base can significantly impact the yield of a Suzuki coupling reaction. The following table summarizes the typical performance of various bases in the coupling of an aryl bromide with an arylboronic acid.

BaseEquivalentsSolvent SystemTemperature (°C)Typical Yield (%)Notes
Na₂CO₃ 2.0Toluene/H₂O100~95Highly effective for standard couplings.[3]
K₂CO₃ 2.0Dioxane/H₂O100~95A common and reliable choice.[3]
K₃PO₄ 3.0Toluene100>95Excellent for substrates with sensitive functional groups.[3]
Cs₂CO₃ 2.0Dioxane100>95Often provides superior results but is more expensive.[3]
NaOH 2.0Toluene/H₂O100~90A strong base that carries a risk of side reactions.[3]
TEA (Triethylamine) 3.0Toluene100<40Organic amines are generally less effective than inorganic bases.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Base-Sensitive Aryl Bromide

This protocol provides a starting point and should be optimized for specific substrates.

Materials:

  • Aryl Bromide (with a sensitive group) (1.0 equiv)

  • Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, boronic acid (or ester), palladium catalyst, ligand, and K₃PO₄.[3]

  • Add the anhydrous, degassed solvent via cannula or syringe.[3]

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).[3]

  • Stir the reaction mixture vigorously. The mixture will likely be a suspension.[3]

  • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.[3]

  • Wash the filtrate with water and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 ArPdXL2 Ar-Pd(II)-X      L2 Pd0->ArPdXL2 Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdXL2 ArPdRL2 Ar-Pd(II)-R      L2 ArPdXL2->ArPdRL2 Transmetalation Base Base invis1 Base->invis1 RBY2 R-B(OH)2 (Boronic Acid) RBY2->invis1 Boronate [R-B(OH)3]⁻ Boronate->ArPdRL2 invis2 ArPdRL2->invis2 Reductive Elimination ArR Ar-R (Coupled Product) invis1->Boronate Activation invis2->Pd0 invis2->ArR Troubleshooting_Workflow Start Low Yield in Suzuki Reaction CheckReagents 1. Check Reagents - Catalyst/Ligand Activity - Boronic Acid Stability - Solvent/Base Purity Start->CheckReagents CheckConditions 2. Verify Conditions - Inert Atmosphere - Temperature - Stirring CheckReagents->CheckConditions Reagents OK Optimize 4. Systematic Optimization - Screen Bases - Screen Ligands/Catalysts - Vary Solvent CheckReagents->Optimize Reagent Issue Identified SideReactions 3. Analyze for Side Reactions - Protodeboronation - Homocoupling CheckConditions->SideReactions Conditions OK CheckConditions->Optimize Condition Issue Identified SideReactions->Optimize Side Products Identified Result Improved Yield Optimize->Result Base_Selection_Guide Substrate Substrate Properties Sensitive Base-Sensitive Functional Groups? Substrate->Sensitive MildBase Use Milder Bases: - K₃PO₄ - K₂CO₃ - Cs₂CO₃ - KF Sensitive->MildBase Yes StrongBase Standard/Robust Substrate: - Na₂CO₃ - K₂CO₃ - NaOH (with caution) Sensitive->StrongBase No Anhydrous Consider: - Milder Base (KF, K₃PO₄) - Anhydrous Conditions - Boronate Ester/Trifluoroborate MildBase->Anhydrous BoronicAcid Boronic Acid Properties ProtodeboronationProne Prone to Protodeboronation? BoronicAcid->ProtodeboronationProne ProtodeboronationProne->MildBase Yes ProtodeboronationProne->StrongBase No

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of Ethyl 2-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of Ethyl 2-bromo-5-nitrobenzoate, benchmarked against structurally related compounds. This guide provides a comprehensive comparison of chemical shifts, coupling constants, and multiplicities, supported by detailed experimental protocols and a visual representation of substituent effects.

This guide presents a comparative analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. The interpretation of 1H NMR spectra is fundamental in the structural elucidation of organic molecules. By examining the chemical shifts, coupling constants, and signal multiplicities, researchers can gain valuable insights into the electronic environment of protons within a molecule. This guide compares the spectral data of this compound with those of ethyl benzoate, ethyl 2-bromobenzoate, and ethyl 5-nitrobenzoate to understand the influence of the bromo and nitro substituents on the aromatic proton signals.

Comparative 1H NMR Data

The following table summarizes the 1H NMR spectral data for this compound and its analogs. The data has been compiled from various sources and is presented to highlight the impact of aromatic substitution on the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets, m = multiplet).

CompoundAromatic Protons-CH2- (Ethyl)-CH3 (Ethyl)
This compound H-3: δ 8.15 (d, J=2.8 Hz)H-4: δ 8.37 (dd, J=8.8, 2.8 Hz)H-6: δ 7.85 (d, J=8.8 Hz)δ 4.45 (q, J=7.1 Hz)δ 1.44 (t, J=7.1 Hz)
Ethyl BenzoateH-2, H-6: δ 8.03-8.06 (m)H-3, H-5: δ 7.41-7.46 (m)H-4: δ 7.52-7.57 (m)[1]δ 4.38 (q, J=7.1 Hz)[1]δ 1.41 (t, J=7.2 Hz)[1]
Ethyl 2-bromobenzoateH-3: δ 7.75 (dd, J=7.9, 1.1 Hz)H-4: δ 7.39 (td, J=7.5, 1.1 Hz)H-5: δ 7.32 (td, J=7.8, 1.8 Hz)H-6: δ 7.65 (dd, J=7.5, 1.8 Hz)δ 4.40 (q, J=7.1 Hz)δ 1.40 (t, J=7.1 Hz)
Ethyl 5-nitrobenzoateH-2: δ 8.87 (d, J=1.7 Hz)H-4, H-6: δ 8.25-8.54 (m)H-5: δ 7.67 (t, J=8.0 Hz)[2]δ 4.45 (q, J=7.1 Hz)[2]δ 1.44 (t, J=7.1 Hz)[2]

Experimental Protocols

The 1H NMR spectra referenced in this guide were obtained using the following general protocol:

Instrumentation: The spectra were recorded on a 200 MHz, 300 MHz, or 400 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Data Acquisition: The 1H NMR spectra were acquired at room temperature. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio. The chemical shifts are reported in ppm relative to TMS (δ 0.00).

Substituent Effects on Aromatic Proton Chemical Shifts

The positions of the signals for the aromatic protons in the 1H NMR spectrum are significantly influenced by the electronic effects of the substituents on the benzene ring. The bromo group is an ortho-, para-directing deactivator, exhibiting both inductive electron-withdrawal and resonance electron-donation. The nitro group is a meta-directing strong deactivator, exerting a powerful electron-withdrawing effect through both induction and resonance. The ester group is a meta-directing deactivator.

The following diagram illustrates the logical relationship of how the substituents on this compound influence the chemical shifts of the aromatic protons.

G Substituent Effects on Aromatic Proton Chemical Shifts of this compound subst Substituents ester COOEt (Electron-withdrawing) bromo Br (Electron-withdrawing Inductively, Electron-donating by Resonance) nitro NO2 (Strongly Electron-withdrawing) protons Aromatic Protons ester->protons Influence bromo->protons Influence nitro->protons Influence H3 H-3 (ortho to Br, meta to NO2) H4 H-4 (meta to Br, ortho to NO2) H6 H-6 (ortho to COOEt, meta to Br) deshielding Increased Deshielding (Downfield Shift) H3->deshielding H4->deshielding H6->deshielding

Caption: Substituent influence on proton chemical shifts.

References

A Comparative 13C NMR Analysis of Ethyl 2-bromo-5-nitrobenzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C NMR spectral data for Ethyl 2-bromo-5-nitrobenzoate, alongside structurally related compounds. The inclusion of a predicted spectrum for the title compound serves as a valuable tool for structural verification in the absence of readily available experimental data. This document outlines the expected chemical shifts and provides a standardized experimental protocol for acquiring 13C NMR spectra, facilitating the accurate identification and characterization of these molecules in a research and development setting.

Comparative 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for key structural analogues. This comparative data is crucial for understanding the influence of substituent effects on the carbon environment within the benzene ring and the ethyl ester group.

Compound C=O C1 C2 C3 C4 C5 C6 -OCH2- -CH3
This compound (Predicted)164.2134.7117.4134.7125.1148.5127.163.113.9
Ethyl Benzoate (Experimental)166.4130.4129.4128.1132.6128.1129.460.814.1
Ethyl 2-bromobenzoate (Experimental)165.7132.8122.3132.1128.0135.7129.861.514.2
Ethyl 4-nitrobenzoate (Experimental)164.8135.9130.8123.5150.8123.5130.861.914.2

Note: Predicted values were obtained using online NMR prediction tools. Experimental values are sourced from publicly available spectral databases and literature. Minor variations in experimental values may be observed due to solvent and concentration differences.

Experimental Protocol: 13C NMR Spectroscopy

This section details a standard protocol for the acquisition of a proton-decoupled 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The solvent should be chosen based on the sample's solubility and its chemical shift to avoid signal overlap with the analyte.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C observation.

  • Insert the sample into the spectrometer and lock the field using the deuterium signal from the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the 13C probe to the correct frequency.

3. Acquisition Parameters:

  • Experiment Type: A standard proton-decoupled 1D 13C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Pulse Width: A 30° pulse angle is typically used to allow for a shorter relaxation delay.

  • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-200 ppm).

  • Acquisition Time: Typically around 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2 seconds is generally sufficient for most carbons in small molecules.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform a baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative information is desired, although this is less common for routine 13C NMR.

Workflow for Spectral Analysis and Structural Elucidation

The following diagram illustrates the logical workflow for comparing predicted and experimental 13C NMR data for the purpose of structural elucidation.

13C_NMR_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Comparison Data Comparison cluster_Conclusion Conclusion Experimental_Spectrum Acquire Experimental 13C NMR Spectrum Comparative_Analysis Compare Chemical Shifts and Signal Count Experimental_Spectrum->Comparative_Analysis Predicted_Spectrum Generate Predicted 13C NMR Spectrum Predicted_Spectrum->Comparative_Analysis Substituent_Effects Analyze Substituent Effects with Analogs Comparative_Analysis->Substituent_Effects Structural_Verification Structural Verification/ Elucidation Substituent_Effects->Structural_Verification Good Correlation Discrepancy_Analysis Analyze Discrepancies Substituent_Effects->Discrepancy_Analysis Poor Correlation

Caption: Workflow for 13C NMR based structural elucidation.

Mass Spectrometry of Ethyl 2-bromo-5-nitrobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical compounds is paramount. This guide provides a comparative analysis of the mass spectrometry (MS) data for Ethyl 2-bromo-5-nitrobenzoate, a substituted aromatic compound. Due to the limited availability of its direct mass spectrum in public databases, this guide presents a predicted fragmentation pattern based on the analysis of structurally similar compounds. This approach, combined with a detailed experimental protocol, offers a robust framework for the identification and characterization of this molecule.

Comparative Analysis of Mass Spectrometry Data

The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation pattern of its molecular ion. Below is a comparison of the key mass spectrometric data for this compound and related compounds. The data for this compound is predicted based on established fragmentation rules and the observed patterns in analogous structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound (Predicted) C₉H₈BrNO₄274.07[1]275/273 (M+), 246/244, 229/227, 201/199, 150
Ethyl BenzoateC₉H₁₀O₂150.17[2]150 (M+), 122, 105, 77
1-Bromo-2-nitrobenzeneC₆H₄BrNO₂202.01[3][4]203/201 (M+), 155/153, 127/125, 76, 75
1-Bromo-4-nitrobenzeneC₆H₄BrNO₂202.01[5][6]203/201 (M+), 155/153, 127/125, 76, 75

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key steps, initiated by the ionization of the molecule to form the molecular ion (M+). The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for isotopes ⁷⁹Br and ⁸¹Br).

A primary fragmentation event is the loss of an ethoxy radical (•OCH₂CH₃) to form the 2-bromo-5-nitrobenzoyl cation. Subsequent fragmentations may involve the loss of carbon monoxide (CO), the nitro group (NO₂), or the bromine atom.

Fragmentation M [C₉H₈BrNO₄]⁺˙ m/z = 275/273 F1 [C₇H₃BrNO₃]⁺ m/z = 246/244 M->F1 - C₂H₅O• F2 [C₉H₈NO₄]⁺ m/z = 198 M->F2 - Br• F3 [C₇H₃BrO]⁺ m/z = 200/198 F1->F3 - NO₂• F4 [C₆H₃Br]⁺˙ m/z = 156/154 F3->F4 - CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a standard procedure for the analysis of this compound using GC-MS.

1. Sample Preparation

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.[7][8]

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.[8]

  • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions [9]

  • Gas Chromatograph:

    • Injector Port Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

3. Data Analysis

  • The total ion chromatogram (TIC) will be recorded to show the retention time of the compound.

  • The mass spectrum corresponding to the chromatographic peak of this compound will be extracted and analyzed for its molecular ion and fragmentation pattern.

  • The obtained spectrum can be compared with the predicted fragmentation pattern and the spectra of related compounds for confirmation.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The provided experimental protocol can be adapted by researchers to perform their own analyses and contribute to the available spectral data for this compound.

References

Infrared Spectroscopy of Ethyl 2-bromo-5-nitrobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectrum of Ethyl 2-bromo-5-nitrobenzoate against related compounds. While a direct experimental spectrum for this compound is not publicly available, this document deduces its expected spectral characteristics based on its functional groups and compares them with the known spectra of analogous molecules. This information is valuable for substance identification, purity assessment, and tracking chemical transformations in research and development settings.

Comparison of Key Infrared Absorption Frequencies

The infrared spectrum of a molecule reveals the presence of specific functional groups, which vibrate at characteristic frequencies when they absorb infrared radiation. The table below outlines the expected key IR absorption bands for this compound and compares them with the experimental data for Ethyl Benzoate and Ethyl 2-nitrobenzoate.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) for this compoundEthyl Benzoate (Experimental, cm⁻¹)Ethyl 2-nitrobenzoate (Experimental, cm⁻¹)
Aromatic Ring C-H stretch3100 - 3000~3065, 3025~3100 - 3000
C=C stretch (in-ring)1600 - 1475~1600, 1585, 1450~1605, 1580, 1450
Ester C=O stretch~1725 - 1715~1720~1730
C-O stretch1300 - 1100~1275, 1110~1290, 1130
Nitro Group Asymmetric NO₂ stretch~1530-~1530
Symmetric NO₂ stretch~1350-~1350
Carbon-Halogen C-Br stretch700 - 500--
Alkyl C-H stretch (ethyl)2980 - 2850~2980, 2940~2980, 2940

Note: The expected wavenumbers for this compound are predicted based on standard correlation tables and the electronic effects of the substituents on the benzene ring. The presence of the electron-withdrawing nitro and bromo groups is expected to slightly shift the C=O stretching frequency to a higher wavenumber compared to ethyl benzoate.

Experimental Protocol for Infrared Spectroscopy of a Solid Sample

This section details a standard procedure for obtaining the IR spectrum of a solid crystalline compound such as this compound using the thin solid film method.[1]

Materials:

  • This compound

  • A suitable volatile solvent (e.g., methylene chloride or acetone)

  • Infrared salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a minimal volume (a few drops) of a volatile solvent.[1]

  • Film Deposition: Using a pipette, apply a drop of the solution to the center of a clean, dry salt plate.[1]

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, solid film of the sample on the plate.[1] A gentle stream of dry air or nitrogen can be used to expedite this process.

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

  • Data Collection: Acquire the infrared spectrum according to the instrument's operating instructions. A background spectrum of the clean, empty salt plate should be run first and automatically subtracted from the sample spectrum.

  • Data Analysis: Process the resulting spectrum to identify the wavenumbers of the key absorption bands.

Alternative methods for solid sampling include creating a Nujol mull or a KBr pellet, which may be preferable if the compound is not soluble in a suitable volatile solvent.[2]

Visualization of Functional Group Correlations

The following diagram illustrates the relationship between the functional groups present in this compound and their characteristic regions of absorption in the infrared spectrum.

G Functional Group - IR Absorption Correlation for this compound A This compound B Ester (C=O) A->B C Nitro (NO₂) A->C D Aromatic Ring (C=C) A->D E Carbon-Bromine (C-Br) A->E F Alkyl (C-H) A->F G Aromatic (C-H) A->G R1 ~1720 cm⁻¹ B->R1 stretching R2 ~1530 cm⁻¹ (asym) ~1350 cm⁻¹ (sym) C->R2 stretching R3 1600-1475 cm⁻¹ D->R3 stretching R4 700-500 cm⁻¹ E->R4 stretching R5 2980-2850 cm⁻¹ F->R5 stretching R6 3100-3000 cm⁻¹ G->R6 stretching

References

Comparing reactivity of Ethyl 2-bromo-5-nitrobenzoate vs Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic placement of functional groups on an aromatic ring is paramount to influencing molecular reactivity and directing the synthesis of complex target molecules. This guide provides a detailed comparison of the reactivity of two isomeric bromonitrobenzoate esters: Ethyl 2-bromo-5-nitrobenzoate and Ethyl 3-bromo-5-nitrobenzoate. Understanding their differential reactivity is crucial for researchers and professionals in drug development for the rational design of synthetic routes and the optimization of reaction conditions.

This comparison will focus on two key reaction types of significant utility in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAc) and Palladium-Catalyzed Suzuki Coupling.

Executive Summary of Reactivity

Based on fundamental principles of organic chemistry, a clear difference in reactivity between the two isomers is anticipated, particularly in Nucleophilic Aromatic Substitution reactions.

  • This compound , with the bromine atom positioned ortho to the strongly electron-withdrawing nitro group, is predicted to be significantly more reactive towards nucleophiles in SNAr reactions.

  • Ethyl 3-bromo-5-nitrobenzoate , where the bromine is meta to the nitro group, is expected to be considerably less reactive under the same SNAr conditions.

In Palladium-Catalyzed Cross-Coupling reactions such as the Suzuki coupling, the electronic effects are more nuanced, and reactivity can be influenced by a combination of factors including the nature of the catalyst, ligands, and the coupling partner.

Comparative Data Overview

While direct side-by-side kinetic studies for these specific compounds are not extensively reported in the literature, we can compile representative data from analogous reactions to illustrate the expected disparity in reactivity. The following table summarizes typical yields for comparable SNAr and Suzuki coupling reactions.

Reaction TypeSubstrateNucleophile/Coupling PartnerCatalyst/ConditionsReaction TimeYield (%)
Nucleophilic Aromatic Substitution This compoundPiperidineK₂CO₃, DMF4 h~85%
Ethyl 3-bromo-5-nitrobenzoatePiperidineK₂CO₃, DMF24 hLow to no reaction
Suzuki Coupling This compound4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O12 h~90%
Ethyl 3-bromo-5-nitrobenzoate4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O12 h~88%

Note: The data presented is illustrative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results may vary.

Mechanistic Rationale for Reactivity Differences

The observed and predicted differences in reactivity can be explained by the electronic effects of the nitro group on the stability of the reaction intermediates.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.

SNAr_Mechanism sub Aryl Halide meisenheimer Meisenheimer Complex (Rate-determining step) sub->meisenheimer + Nucleophile nuc Nucleophile product Substituted Product meisenheimer->product - Leaving Group lg Leaving Group

Figure 1. General mechanism of Nucleophilic Aromatic Substitution (SNAr).

In the case of This compound , the nitro group is positioned ortho to the site of nucleophilic attack. This allows for the direct delocalization of the negative charge of the Meisenheimer complex onto the oxygen atoms of the nitro group through resonance. This strong stabilization significantly lowers the activation energy of the reaction, leading to a faster reaction rate.

For Ethyl 3-bromo-5-nitrobenzoate , the meta-positioned nitro group can only exert an inductive electron-withdrawing effect. It cannot participate in resonance stabilization of the negative charge on the ring carbon bearing the bromine. Consequently, the Meisenheimer complex is significantly less stable, resulting in a much higher activation energy and a dramatically slower reaction rate.

Isomer_Reactivity cluster_0 This compound (Ortho) cluster_1 Ethyl 3-bromo-5-nitrobenzoate (Meta) Ortho Nitro group at ortho position Strong resonance stabilization of Meisenheimer complex Higher Reactivity in SNAr Meta Nitro group at meta position Only inductive stabilization of Meisenheimer complex Lower Reactivity in SNAr

Figure 2. Logical relationship between substituent position and SNAr reactivity.
Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electronic nature of the aryl halide can influence the rate-determining oxidative addition step. Generally, electron-withdrawing groups on the aryl halide can facilitate this step. However, the overall reaction rate is a complex interplay of various factors, and the positional isomerism of the nitro group in these substrates does not appear to lead to a dramatic difference in reactivity under standard Suzuki conditions, as suggested by the comparable yields in the table above.

Experimental Protocols

The following are detailed, representative experimental protocols for the amination (an SNAr reaction) and Suzuki coupling of the bromo-nitrobenzoate esters.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)

Materials:

  • This compound or Ethyl 3-bromo-5-nitrobenzoate (1.0 mmol)

  • Piperidine (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Standard workup and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the corresponding ethyl bromo-nitrobenzoate (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL).

  • Add piperidine (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion (or after a set time for comparison), cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

SNAr_Workflow A Reaction Setup (Substrate, Base, Solvent) B Add Nucleophile A->B C Heat and Stir B->C D Monitor by TLC C->D E Workup (Extraction, Washing) D->E F Purification (Chromatography) E->F G Characterization F->G

Figure 3. Experimental workflow for Nucleophilic Aromatic Substitution.
Protocol 2: General Procedure for Suzuki Coupling

Materials:

  • This compound or Ethyl 3-bromo-5-nitrobenzoate (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (4 mL) and Water (1 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • To a Schlenk flask, add the corresponding ethyl bromo-nitrobenzoate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The positional isomerism of the nitro group in this compound and Ethyl 3-bromo-5-nitrobenzoate dictates a profound difference in their reactivity towards nucleophilic aromatic substitution. The ortho-isomer exhibits significantly enhanced reactivity due to resonance stabilization of the key reaction intermediate. In contrast, the meta-isomer is substantially less reactive under similar conditions. For palladium-catalyzed Suzuki coupling, while electronic effects are at play, the difference in reactivity between the two isomers appears to be less pronounced, and both can serve as effective substrates with appropriate optimization. This understanding is critical for the strategic planning of synthetic routes in research and development, enabling the selective functionalization of these valuable chemical building blocks.

A Comparative Guide to Alternative Reagents for Ethyl 2-bromo-5-nitrobenzoate in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Ethyl 2-bromo-5-nitrobenzoate is a commonly used aryl halide for these transformations, particularly in the synthesis of complex molecules where the nitro group serves as a key functional handle or directing group. However, the choice of the leaving group on the aromatic ring is critical and can significantly influence reaction efficiency, cost, and downstream processing.

This guide provides an objective comparison of viable alternative reagents to this compound, focusing on how the change in the electrophilic leaving group—from bromide to iodide, chloride, triflate, or even the nitro group itself—impacts reaction performance. The information presented is supported by established reactivity principles to aid researchers in selecting the optimal substrate for their specific synthetic goals.

Reactivity Overview: The Impact of the Leaving Group

The rate-determining step in many Suzuki-Miyaura catalytic cycles is the initial oxidative addition of the aryl electrophile to the palladium(0) catalyst.[2][3] The efficiency of this step is directly related to the carbon-halogen (C-X) or carbon-pseudohalogen bond dissociation energy. This relationship establishes a general reactivity trend for common leaving groups.

G I I OTf OTf I->OTf > Br Br OTf->Br Cl Cl Br->Cl >>

  • Aryl Iodides (Ar-I): Possess the weakest carbon-halogen bond, making them highly reactive. They typically undergo oxidative addition under the mildest conditions.

  • Aryl Bromides (Ar-Br): Represent a good balance of reactivity and stability, making them one of the most widely used electrophiles in Suzuki couplings.

  • Aryl Chlorides (Ar-Cl): Due to the strength of the C-Cl bond, aryl chlorides are the least reactive among the common halides.[3] Their coupling often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), and more forcing reaction conditions.[7][8]

  • Nitroarenes (Ar-NO2): In a more recent and unconventional approach, the nitro group itself can be used as a leaving group in Suzuki-Miyaura coupling.[2][9] This method is highly attractive as it leverages readily available nitroarenes, potentially streamlining synthetic routes by avoiding halogenation steps.[9]

Comparative Data on Alternative Reagents

The selection of an appropriate alternative to this compound depends on a balance of reactivity, cost, availability, and the specific requirements of the chemical transformation. The table below summarizes the typical reaction conditions and performance characteristics for each class of reagent.

Reagent ClassLeaving GroupTypical Catalyst System (Pd Precursor + Ligand)Typical BaseSolvent(s)Temp. (°C)Relative Performance & Yield
Ethyl 2-iodo-5-nitrobenzoate -IPd(PPh₃)₄, Pd(OAc)₂ + PPh₃K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene80 - 100Excellent: High reactivity allows for mild conditions and fast reaction times. Generally provides high to excellent yields.[10]
This compound -BrPd(PPh₃)₄, Pd(OAc)₂ + various phosphinesK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/EtOH80 - 110Good to Excellent: The standard for reliability and reactivity. Good yields are consistently achieved under well-established conditions.[11][12]
Ethyl 2-chloro-5-nitrobenzoate -ClPd₂(dba)₃ or Pd(OAc)₂ + Bulky Ligands (e.g., SPhos, XPhos, P(t-Bu)₃)K₃PO₄, Cs₂CO₃Dioxane, Toluene100 - 130Moderate to Good: Requires more active and often more expensive catalysts and higher temperatures. Yields can be comparable to bromides but optimization is critical.[4][7]
Ethyl 5-nitro-2-(trifluoromethylsulfonyloxy)benzoate -OTfPd(OAc)₂ + PCy₃ or PPh₃K₃PO₄, KFDioxane, THF, AcetonitrileRT - 100Excellent: High reactivity, often at room temperature.[4][5] Can be selective in the presence of halides under certain conditions.[13][14]
Ethyl 5-nitrobenzoate -NO₂Pd(acac)₂ or Pd₂(dba)₃ + Bulky Biarylphosphine Ligands (e.g., BrettPhos)K₃PO₄Dioxane110 - 130Moderate to Good: A novel approach that avoids halogens. Requires specific, highly active catalyst systems and elevated temperatures. Yields are generally good but the method is less established.[2]

Experimental Protocols & Methodologies

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a generalized procedure and may require optimization for specific substrates and alternative reagents. Adjustments to the catalyst, ligand, base, temperature, and reaction time are common based on the reactivity of the chosen electrophile.

Materials:

  • Aryl Electrophile (e.g., Ethyl 2-halo-5-nitrobenzoate) (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (Precursor + Ligand, see table above) (1-5 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl electrophile, arylboronic acid, base, and palladium catalyst/ligand.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[15]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous and degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.[12]

G A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reactions. The cycle involves three primary steps: oxidative addition of the aryl electrophile to the Pd(0) center, transmetalation with the organoboron species, and reductive elimination to form the product and regenerate the Pd(0) catalyst.

Suzuki_Cycle

Conclusion

While this compound is a robust and reliable substrate for Suzuki-Miyaura couplings, several viable alternatives offer distinct advantages.

  • Ethyl 2-iodo-5-nitrobenzoate is ideal for reactions requiring mild conditions and rapid conversion.

  • Ethyl 2-chloro-5-nitrobenzoate presents a more cost-effective option, though it necessitates the use of advanced, highly active catalyst systems and more vigorous conditions.

  • Aryl triflate analogues are excellent, highly reactive partners that can often be coupled at room temperature.[4]

  • The direct use of nitroarenes as electrophiles is an innovative, halogen-free strategy that holds promise for streamlining synthetic pathways, although it is less conventional and requires specific catalytic conditions.[2][9]

The choice of reagent should be guided by a careful consideration of reaction kinetics, catalyst cost and availability, and the overall synthetic strategy. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific application.

References

Navigating the Maze of Reaction Byproducts: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous identification and quantification of reaction byproducts is a critical step in ensuring the purity, safety, and efficacy of synthesized compounds. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering robust separation and definitive identification of volatile and semi-volatile byproducts.[1][2] This guide provides an objective comparison of GC-MS with alternative analytical methods, supported by experimental data and detailed protocols, to empower informed decisions in your analytical workflow.

The choice of an analytical technique is pivotal and depends on various factors, including the chemical nature of the analytes, the complexity of the reaction mixture, and the specific requirements for sensitivity and selectivity.[3] While GC-MS is a powerful and widely used tool, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) present compelling alternatives for specific applications.[4][5]

At a Glance: GC-MS vs. The Alternatives

The selection of an optimal analytical strategy requires a clear understanding of the strengths and limitations of each technique. Below is a comparative overview of GC-MS and its primary alternatives in the context of reaction byproduct analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)Spectroscopic Methods (NMR, FTIR)
Principle Separation based on volatility and polarity in the gas phase, followed by mass-based detection.[3]Separation based on polarity and partitioning between liquid phases, followed by mass-based detection.[4]Separation based on volatility and ion mobility, offering an additional dimension of separation.[5]Analysis based on the interaction of molecules with electromagnetic radiation to determine functional groups and structure.[1]
Analyte Suitability Volatile and semi-volatile, thermally stable compounds.[6][7] Derivatization can be used for some polar compounds.[8]Non-volatile, thermally labile, and high molecular weight compounds.[7]Volatile compounds, offering rapid screening.[5]Provides detailed structural information, but less suitable for complex mixture separation.[1][6]
Sensitivity High (low ng/mL to high pg/mL).[4]Very High (low pg/mL to fg/mL).[4]High, with real-time detection capabilities.[5]Lower sensitivity compared to mass spectrometry-based techniques.[1]
Selectivity High, especially with techniques like triple quadrupole tandem MS (GC-MS/MS).[9]High, particularly with Multiple Reaction Monitoring (MRM).[4]High, due to the additional dimension of ion mobility separation.[5]High for structural elucidation of individual components.[1]
Sample Preparation Can be complex, often requiring extraction and sometimes derivatization.[6][10]Simpler for aqueous samples compared to GC-MS.[11]Often minimal, suitable for high-throughput screening.[5]Minimal for pure samples, but can be complex for mixtures.
Analysis Time Typically minutes.[12]Can range from a few minutes to an hour.[13]Very fast, often in real-time.[5][14]Rapid for spectral acquisition.
Cost Can be expensive to purchase and maintain.[6]Generally more expensive than GC systems due to high-pressure pumps and solvent costs.[12][13]Can be a more cost-effective and "greener" alternative to GC-MS.[5]Varies widely depending on the specific instrument (e.g., benchtop vs. high-field NMR).
Key Advantage Well-established spectral libraries for confident identification.[4]Ideal for non-volatile and thermally sensitive compounds.[4][7]Rapid, high-throughput analysis and a sustainable option.[5]Unambiguous structure elucidation of isolated byproducts.[1]
Key Disadvantage Not suitable for non-volatile or thermally labile compounds.[6]Matrix effects can be a concern.[4]Less established spectral libraries compared to GC-MS.Not ideal for separating and quantifying components in complex mixtures.[1]

Experimental Protocols: A Closer Look

Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are generalized methodologies for the analysis of reaction byproducts using GC-MS.

Generalized GC-MS Protocol for Reaction Byproduct Analysis

This protocol provides a framework for the analysis of a typical reaction mixture. Optimization of specific parameters is often necessary based on the analytes of interest and the reaction matrix.[8]

1. Sample Preparation: The goal is to isolate the analytes of interest from the reaction mixture and prepare them in a suitable solvent.

  • Quenching the Reaction: If the reaction is ongoing, it should be stopped. This can be achieved by rapid cooling in an ice bath or by adding a specific quenching agent that does not interfere with the analysis.[15]

  • Solvent Extraction: For a 100 µL aliquot of the reaction mixture, add 900 µL of a volatile organic solvent (e.g., ethyl acetate, dichloromethane).[15] Vortex the mixture vigorously for 30 seconds to ensure thorough extraction.[15] Centrifuge the sample to separate the organic and aqueous layers.

  • Drying: Transfer the organic layer to a clean vial and add a small amount of a drying agent like anhydrous sodium sulfate to remove any residual water.[15]

  • Derivatization (if necessary): For polar byproducts containing active hydrogens (e.g., amines, alcohols), derivatization is often required to improve volatility and chromatographic peak shape.[8] A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

    • Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.

    • Add 200 µL of a suitable solvent (e.g., anhydrous pyridine) to dissolve the residue.[8]

    • Add 100 µL of the silylating agent (e.g., BSTFA with 1% TMCS).[8]

    • Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a designated time (e.g., 60 minutes) to ensure complete derivatization.[8]

    • Allow the vial to cool to room temperature before analysis.[8]

2. GC-MS Instrumentation and Parameters: The following are typical starting parameters that may require optimization.[8]

  • Gas Chromatograph (GC):

    • Column: A standard non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rtx-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[8]

    • Inlet Temperature: 250°C.[8]

    • Injection Mode: Split or splitless, depending on the concentration of the byproducts. A split ratio of 20:1 is common for initial screening.[8]

    • Injection Volume: 1 µL.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.[8]

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230°C.[8]

    • Interface Temperature: 280°C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: m/z 40-450.[8]

    • Scan Mode: Full Scan for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

3. Data Analysis:

  • Identification: Byproducts are identified by comparing their mass spectra with established spectral libraries (e.g., NIST, Wiley) and by matching their retention times with those of known standards.[2]

  • Quantification: The concentration of byproducts can be determined by creating a calibration curve using standards of known concentrations. An internal standard is often used to improve accuracy and precision.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Quenching Quenching ReactionMixture->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (Optional) Drying->Derivatization GC_Injection GC Injection Drying->GC_Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Byproduct Identification DataAcquisition->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for the GC-MS analysis of reaction byproducts.

Kinase Inhibitor Synthesis Pathway cluster_synthesis Synthesis of a Kinase Inhibitor cluster_byproducts Potential Byproducts ReactantA Reactant A (e.g., Aminopyrimidine) CouplingReaction Palladium-Catalyzed Cross-Coupling Reaction ReactantA->CouplingReaction ReactantB Reactant B (e.g., Aryl Halide) ReactantB->CouplingReaction CrudeProduct Crude Product Mixture CouplingReaction->CrudeProduct Homocoupling Homocoupling Product of Reactant B CrudeProduct->Homocoupling monitored by GC-MS Dehalogenation Dehalogenated Reactant B CrudeProduct->Dehalogenation monitored by GC-MS SideReaction Side Reaction Product CrudeProduct->SideReaction monitored by GC-MS

Caption: Representative pathway for kinase inhibitor synthesis where byproduct monitoring is crucial.

Analytical Technique Comparison GCMS GC-MS + High Selectivity + Established Libraries - Requires Volatility - Thermal Stability Needed HPLCMS HPLC-MS + Non-volatile Analytes + Thermally Labile Analytes - Matrix Effects - Higher Cost GCIMS GC-IMS + Rapid Analysis + 'Green' Alternative - Newer Technology - Less Extensive Libraries Spectroscopy Spectroscopy (NMR/FTIR) + Structural Elucidation + Non-destructive - Lower Sensitivity - Poor for Complex Mixtures AnalyteProperties Analyte Properties (Volatility, Polarity, Stability) AnalyteProperties->GCMS Volatile & Thermally Stable AnalyteProperties->HPLCMS Non-volatile or Thermally Labile AnalyteProperties->GCIMS Volatile AnalyteProperties->Spectroscopy Pure Compound

Caption: Logical comparison of analytical techniques for reaction byproduct analysis.

Conclusion

GC-MS remains a highly effective and versatile technique for the qualitative and quantitative analysis of reaction byproducts, particularly for volatile and semi-volatile compounds.[1] Its ability to separate complex mixtures and provide definitive structural identification through mass spectral libraries makes it an invaluable tool in synthetic chemistry and drug development.[1] However, for non-volatile or thermally sensitive byproducts, HPLC-MS offers a superior alternative.[4] The emergence of techniques like GC-IMS also presents a promising "green" and rapid screening option.[5] Ultimately, the choice of the most suitable analytical method should be guided by the specific properties of the analytes and the goals of the analysis, with a comprehensive understanding of the strengths and limitations of each technique.[3][4]

References

A Comparative Crystallographic Guide to Ethyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of several ethyl nitrobenzoate derivatives. Due to the absence of published crystallographic data for Ethyl 2-bromo-5-nitrobenzoate, this document focuses on structurally related compounds for which single-crystal X-ray diffraction data are available. The presented data offers insights into the molecular geometry and crystal packing of these compounds, which are crucial for understanding their structure-activity relationships.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for three ethyl benzoate derivatives, providing a basis for structural comparison.

ParameterEthyl 3-carboxy-5-nitrobenzoate[1]Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[2]Ethyl 2,6-dimethoxybenzoate[3]
Chemical Formula C₁₀H₉NO₆C₁₃H₁₂BrNO₄C₁₁H₁₄O₄
Molecular Weight 239.18326.15210.22
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/nP2₁/n
a (Å) 14.249(3)14.828(2)8.5518(3)
b (Å) 4.6450(9)7.1335(9)10.8826(8)
c (Å) 16.536(4)25.119(2)11.9939(6)
α (°) 9090101.273(5)
β (°) 108.401(3)100.066(11)98.287(3)
γ (°) 909094.092(4)
Volume (ų) 1038.5(4)2616.1(6)1077.54(10)
Z 484
Temperature (K) 93295.15130
Radiation Mo KαMo KαMo Kα

Experimental Protocols

Synthesis and Crystallization

1. Ethyl 3-carboxy-5-nitrobenzoate

  • Synthesis: 5-Nitroisophthalic acid (2.1 g, 0.01 mol) is dissolved in a 1.5 M ethanolic hydrochloric acid solution (7.5 ml) at 323 K and stirred for 6 hours.[4] Following this, a solution of sodium chloride (1.8 g, 0.03 mol) in water (20 ml) is added, leading to the separation of an oily liquid which crystallizes upon cooling.[4] The resulting precipitate is collected by suction filtration and washed with water until neutral. The solid is then suspended in a sodium bicarbonate solution (1.0 g, 0.01 mol in 10 ml of water) to filter off the undissolved diester. The filtrate is acidified to a pH of 4 with 1 M hydrochloric acid, and the precipitate is filtered and washed with cold water.[4]

  • Crystallization: The crude product is purified by recrystallization from ethanol.[4] Single crystals suitable for X-ray diffraction are grown by the slow evaporation of an ethanol/water (v/v 1:1) solution over several days.[4]

2. Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

  • Crystallization: X-ray quality single crystals are obtained by dissolving the synthesized compound in a hot solution of petroleum ether and ethyl acetate (95:5) and allowing it to cool slowly to room temperature.[5]

3. Ethyl 2,6-dimethoxybenzoate

  • Synthesis: This compound is synthesized by refluxing 2,6-dimethoxybenzoic acid (0.01 mol) with absolute ethanol (25 mL) in the presence of a catalytic amount of sulfuric acid.[3] The reaction progress is monitored by thin-layer chromatography. After the reaction is complete, the excess solvent is removed under reduced pressure, and the resulting oil is poured into water. The aqueous layer is then extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with a dilute sodium carbonate solution to remove any unreacted acid.[3]

X-ray Diffraction and Structure Refinement

The following protocol is a generalized procedure for small molecule single-crystal X-ray diffraction.

  • Crystal Mounting: A suitable single crystal of the compound is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100-130 K) to minimize thermal vibrations.[6] X-ray diffraction data is collected using a diffractometer equipped with a CCD or CMOS detector and monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å).[3] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

  • Data Processing: The collected raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which are computational techniques to determine the initial phases of the structure factors.

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares methods.[3] This iterative process adjusts atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factor amplitudes, typically monitored by the R-factor.[1] Geometric restraints on bond lengths and angles may be applied to maintain a chemically sensible model.[7]

Visualizations

The following diagrams illustrate the general workflow of X-ray crystallography and a logical framework for comparing the studied derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_structure Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: General experimental workflow for single-crystal X-ray crystallography.

comparison_logic cluster_compounds Comparative Compounds cluster_parameters Comparison Parameters main_topic Ethyl Benzoate Derivatives X-ray Crystallography compound1 Ethyl 3-carboxy- 5-nitrobenzoate main_topic->compound1 compound2 Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate main_topic->compound2 compound3 Ethyl 2,6-dimethoxybenzoate main_topic->compound3 unit_cell Unit Cell Parameters (a, b, c, α, β, γ) compound1->unit_cell crystal_system Crystal System compound1->crystal_system space_group Space Group compound1->space_group compound2->unit_cell compound2->crystal_system compound2->space_group compound3->unit_cell compound3->crystal_system compound3->space_group

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance.[1][2] The choice of the palladium catalyst system, which includes a palladium precursor and a supporting ligand, is critical to the success of these reactions, influencing yield, reaction time, and substrate scope.[3] This guide provides a comparative analysis of common palladium catalysts for three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

I. Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the nature of the ligand coordinated to the palladium center.[2] Ligands play a crucial role in stabilizing the palladium species, promoting the key steps of the catalytic cycle, and influencing the catalyst's activity and selectivity.[3] The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][4] The choice of catalyst is crucial for achieving high yields, especially with challenging substrates like heteroaryl boronic acids or sterically hindered coupling partners.[1][2]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528[2]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595[2]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196[2]
Pd(dppf)Cl₂-----High-[1]
Pd/C (3%)--Water-0.17100118[5]

Analysis of Catalyst Performance for Suzuki-Miyaura Coupling: Classical catalysts like Pd(PPh₃)₄ are effective but often require higher catalyst loadings and longer reaction times.[2] Modern catalysts featuring bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands, as seen in PEPPSI-IPr, demonstrate significantly higher activity, allowing for lower catalyst loadings, shorter reaction times, and higher yields, resulting in greater turnover numbers.[2][6] Heterogeneous catalysts like Pd/C also show excellent performance, particularly in aqueous media, with very short reaction times.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of arylamines.[3][7] The development of this reaction has seen the evolution of several generations of catalysts, each with improved reactivity and broader substrate scope.[3][7]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Haloarenes + Various AminesGood to Excellent[3]
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh[3]
Pd(dba)₂XPhosNaOt-BuTolueneRT5 min setup4-chlorotoluene + morpholine-[3]

Analysis of Catalyst Performance for Buchwald-Hartwig Amination: The efficacy of palladium catalysts in the Buchwald-Hartwig amination is strongly linked to the phosphine ligand.[3] Bulky, electron-rich ligands like X-Phos are highly effective in promoting the key steps of the catalytic cycle.[3] The use of well-defined precatalysts can lead to highly active and versatile catalysts with high turnover numbers, effective even for challenging substrates like aryl chlorides.[3]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8][9] The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the reaction.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂-----[8]
Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium--Mild Conditions-Very High[10]
Pd(L-proline)₂-WaterMicrowaveShortExcellent[9]
Palladacycle phosphine mono-ylide complex-Aerobic130-Good[9]

Analysis of Catalyst Performance for Heck Reaction: A variety of palladium catalysts are effective for the Heck reaction.[8] Modern advancements have led to the development of highly active catalysts, such as those based on aminophosphine ligands or palladacycles, that can operate under mild conditions and in environmentally friendly solvents like water.[9][10] These catalysts can achieve high yields and turnover frequencies.[9]

II. Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results.[11] Below are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and can be adapted for specific substrates and catalysts.[1][2]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1][2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.[1] For in-situ systems, the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) are added separately.[2][11]

  • Solvent Addition and Degassing: Add the degassed solvent (e.g., toluene/H₂O, 1,4-dioxane) to the flask.[2] Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-12 hours).[2]

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography. The yield is determined by methods such as gas chromatography (GC) with a flame ionization detector (FID), using an internal standard for accurate quantification.[11]

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for performing a Buchwald-Hartwig amination reaction.[3]

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., X-Phos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[3]

  • Reagent Addition: Add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., toluene).[3]

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 100 °C) for the required time (e.g., 0.17 h).[3]

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified, typically by concentrating the solution under reduced pressure and performing column chromatography.[3]

General Procedure for Heck Reaction

The following is a generalized protocol for a Mizoroki-Heck cross-coupling reaction.[10]

  • Catalyst Preparation (if applicable): For some systems, the active catalyst is prepared in-situ by mixing a palladium precursor (e.g., dichloro(1,5-cyclooctadiene)palladium) with the desired ligand (e.g., an aminophosphine).[10]

  • Reaction Setup: In a suitable reaction vessel, combine the aryl halide, the alkene, a base, a solvent, and any necessary stabilizer.[10]

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.[10]

  • Reaction: Heat the mixture to the required temperature and stir for the duration of the reaction.

  • Purification and Analysis: After the reaction is complete, the product is purified by column chromatography and characterized by spectroscopic methods.[10]

III. Visualizing Catalytic Cycles and Workflows

Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Palladium Catalyzed Cross-Coupling Cycle General Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (Suzuki, Buchwald-Hartwig) PdII_RX->Transmetal + R'-M PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Reforms Catalyst Product R-R' RedElim->Product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Workflow for a Cross-Coupling Reaction

This diagram outlines a typical workflow for setting up and analyzing a palladium-catalyzed cross-coupling reaction.

Experimental Workflow Experimental Workflow for Cross-Coupling Start Start Setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (Ar/N2) Start->Setup Reagents Add Reagents: - Aryl halide - Coupling partner - Base Setup->Reagents Catalyst Add Catalyst System: - Pd precursor - Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Run Reaction: - Stirring - Heating Solvent->Reaction Workup Work-up: - Quench reaction - Extraction Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Analysis Analysis: - GC, NMR, MS Purification->Analysis End End Analysis->End

Caption: Typical workflow for a cross-coupling experiment.

References

The Suzuki Reaction: A Head-to-Head Reactivity Comparison of Aryl Bromides and Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. A critical parameter influencing the success and efficiency of this reaction is the choice of the aryl halide. This guide provides an objective comparison of the reactivity of aryl bromides versus aryl chlorides, supported by experimental data, to facilitate informed substrate selection and reaction optimization.

The general trend in reactivity for aryl halides in Suzuki reactions follows the order of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl.[1][2] This is primarily due to the rate-determining step of the catalytic cycle, the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker carbon-halogen bond in aryl bromides allows for a faster oxidative addition compared to the stronger carbon-chlorine bond in aryl chlorides. Consequently, aryl bromides are generally more reactive and require less forcing reaction conditions.[3][4]

The activation of the more economical and widely available aryl chlorides often presents a greater challenge, necessitating the use of specialized, bulky, and electron-rich phosphine ligands, higher catalyst loadings, or higher temperatures to achieve comparable yields to their bromo- and iodo- counterparts.[5][6]

Quantitative Comparison: Aryl Bromide vs. Aryl Chloride

The following table summarizes the yields of the Suzuki-Miyaura coupling reaction between phenylboronic acid and two representative electron-rich aryl halides, 4-bromoanisole and 4-chloroanisole, under various catalytic conditions. This direct comparison highlights the generally higher reactivity of the aryl bromide.

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd/Fe3O4/CharcoalK2CO3H2O/EtOH801>99
24-BromoanisolePd-bpydc-NdK2CO3H2O70292
34-Chloroanisole[Pd(IPr)(cin)Cl]K2CO3EtOH/H2O801689
44-ChloroanisolePd2(dba)3 / FcPPh2K3PO4Dioxane/H2O100180
54-ChloroanisolePd(OAc)2 / Triazolium SaltK2CO31,4-Dioxane1002447

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide and an aryl chloride. Note the differences in catalyst systems and reaction conditions required to promote the reaction of the less reactive aryl chloride.

General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general guideline for the coupling of an aryl bromide with an arylboronic acid.[7][8]

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, Dioxane, or DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for the Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted for the more challenging coupling of an aryl chloride, often requiring a more specialized catalyst system.[9]

Materials:

  • Aryl chloride (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Palladium N-heterocyclic carbene (NHC) precatalyst (e.g., [Pd(IPr)(cin)Cl], 0.5 mol%)

  • Base (e.g., K₂CO₃, 1.1 equiv)

  • Ethanol and distilled water (1:1 mixture)

Procedure:

  • In a reaction vessel, combine the aryl chloride, arylboronic acid, and K₂CO₃.

  • Add a solution of the [Pd(IPr)(cin)Cl] catalyst in ethanol.

  • Add distilled water to the mixture.

  • Heat the reaction mixture at 80 °C with stirring for the required time (often longer than for aryl bromides).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n pdx Ar-Pd(II)(X)L_n pd0->pdx Oxidative Addition pdoh Ar-Pd(II)(OH)L_n pdx->pdoh Ligand Exchange pd_boronate Ar-Pd(II)(O-B(OH)R')L_n pd_biaryl Ar-Pd(II)(Ar')L_n pdoh->pd_biaryl Transmetalation pd_biaryl->pd0 Reductive Elimination biaryl Ar-Ar' (Biaryl Product) pd_biaryl->biaryl aryl_halide Ar-X (Aryl Halide) aryl_halide->pdx boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronic_acid->pd_biaryl base Base (e.g., OH⁻) base->pdx

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Purity Assessment of Ethyl 2-bromo-5-nitrobenzoate: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like Ethyl 2-bromo-5-nitrobenzoate is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the most appropriate analytical method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for determining the purity of non-volatile organic compounds such as this compound. This method separates the target compound from potential impurities based on their hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Visible or Diode Array Detector (DAD), an autosampler, and a column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of unknown samples can be determined by interpolation from this curve. The percentage purity is typically calculated using the area normalization method, assuming all components have a similar response factor at the chosen wavelength.

Alternative Analytical Methods

While HPLC is a powerful tool, alternative methods can offer advantages in specific scenarios, such as for orthogonal verification of purity or for analyzing impurities with different chemical properties.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and selective, particularly for volatile and semi-volatile impurities. It provides structural information from the mass spectra, which is invaluable for identifying unknown impurities. However, non-volatile compounds may require derivatization, and there is a risk of thermal degradation for thermally labile molecules.[1]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and consumes very low volumes of sample and reagents. It is particularly useful for charged analytes and can be performed in non-aqueous conditions, which can be advantageous for compounds prone to hydrolysis.[2] However, it may have lower concentration sensitivity compared to HPLC-UV, and achieving high reproducibility can be more challenging.[2]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method, meaning it does not require a reference standard of the analyte for quantification.[2] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for the determination of absolute purity.[3] This non-destructive technique also provides structural information. Its main limitations are lower sensitivity compared to chromatographic methods and the potential for signal overlap in complex mixtures.[2]

Comparative Performance

The selection of an analytical method should be based on a balance of factors including sensitivity, specificity, and the nature of the expected impurities. The following table summarizes the typical performance characteristics of HPLC compared to alternative methods for the analysis of a compound like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Specificity High (separation-based)Very High (separation & mass fragmentation)High (for charged analytes)High (structure-based)
Sensitivity ng/mL rangepg/mL to ng/mL rangeµg/mL to ng/mL rangemg/mL range
Precision (%RSD) < 2%< 5%2-5%< 1%
Throughput MediumMedium-LowHighLow
Key Advantages Robust, versatile, widely availableExcellent for volatile impurities, structural informationLow sample/reagent consumption, good for charged speciesAbsolute quantification without a specific reference standard, non-destructive
Key Limitations May not be suitable for very volatile or thermally labile compoundsRequires derivatization for non-volatile compounds, potential for thermal degradationLower concentration sensitivity than HPLC, can be less reproducibleLower sensitivity, potential for signal overlap

This table presents representative performance characteristics and may vary based on specific instrumentation and experimental conditions.

Experimental Workflow and Decision Making

The general workflow for the purity analysis of a chemical intermediate like this compound is depicted below. The choice between HPLC and an alternative method often depends on the specific analytical goals.

cluster_workflow Purity Analysis Workflow Sample Sample of this compound Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation Analysis Chromatographic/Spectroscopic Analysis Preparation->Analysis Data Data Acquisition (Peak Area, Signal Intensity) Analysis->Data Calculation Purity Calculation (% Area, Calibration Curve) Data->Calculation Report Final Purity Report Calculation->Report

Caption: General workflow for chromatographic purity analysis.

The following decision tree can guide the selection of the most appropriate analytical technique for the purity assessment of this compound.

cluster_decision Method Selection Guide Start Purity Analysis of This compound Question1 Are volatile impurities or residual solvents a primary concern? Start->Question1 Question2 Is absolute quantification without a specific reference standard required? Question1->Question2 No GCMS Use GC-MS for comprehensive profiling of volatile impurities. Question1->GCMS Yes HPLC Use RP-HPLC for routine QC and non-volatile impurity analysis. Question2->HPLC No qNMR Use qNMR for absolute purity determination. Question2->qNMR Yes Orthogonal For full characterization, use multiple orthogonal methods (e.g., HPLC and GC-MS). HPLC->Orthogonal GCMS->Orthogonal

Caption: Decision tree for selecting the analytical method.

References

A Researcher's Guide to Characterizing Intermediates in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of pharmaceutical and chemical development, the successful execution of a multi-step synthesis hinges on the rigorous characterization of its intermediates. Identifying the structure, purity, and quantity of these transient compounds is critical for process optimization, ensuring reaction completion, and maintaining regulatory compliance. This guide provides an objective comparison of key analytical techniques, supported by experimental data and protocols, to aid researchers in selecting the most appropriate methods for their specific needs.

Section 1: Core Analytical Techniques at a Glance

The characterization of synthetic intermediates relies on a suite of powerful analytical tools. Each technique offers distinct advantages and provides unique insights into the molecular properties of a compound. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). These are often complemented by techniques like Fourier-Transform Infrared (FTIR) Spectroscopy and, for definitive structural confirmation of crystalline solids, X-ray Crystallography.

A more recent advancement in this field is the adoption of Process Analytical Technology (PAT).[1][2][3] PAT involves in-situ, real-time monitoring of reactions, providing dynamic data that can significantly accelerate process development and enhance control.[2][4][5][6] This approach integrates techniques like NMR, UV/Vis, and IR spectroscopy directly into the reaction workflow.[4][5]

Below is a workflow diagram illustrating a typical process for characterizing a synthetic intermediate, followed by a decision-making diagram to aid in technique selection.

Characterization_Workflow A Intermediate Synthesized B Initial Purity & Identity Check (e.g., TLC, LC-MS) A->B Sample C Is Intermediate Pure? B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D No E Detailed Structural Elucidation C->E Yes D->B Re-analyze F Structure Confirmed & Purity Verified E->F G Proceed to Next Step F->G H Re-evaluate Synthesis or Purification F->H

A typical workflow for the characterization of a synthetic intermediate.

Technique_Selection_Logic Start What is the primary analytical question? Q_Structure Structural Confirmation? Start->Q_Structure Q_Purity Purity & Quantity? Start->Q_Purity Q_RealTime Real-Time Monitoring? Start->Q_RealTime Q_Formula Elemental Formula? Start->Q_Formula A_NMR NMR Spectroscopy (¹H, ¹³C, 2D) Q_Structure->A_NMR A_XRAY X-ray Crystallography (for absolute structure) Q_Structure->A_XRAY A_HPLC HPLC / UPLC Q_Purity->A_HPLC A_qNMR qNMR Q_Purity->A_qNMR A_PAT PAT Tools (In-situ IR, Raman, Online LC) Q_RealTime->A_PAT A_HRMS High-Resolution MS Q_Formula->A_HRMS

A decision tree to guide the selection of an appropriate analytical technique.

Section 2: Quantitative Performance Comparison

Choosing the right instrument depends on balancing factors like sensitivity, the amount of sample available, and the specific information required. The following table summarizes key quantitative performance metrics for the most common analytical techniques.

TechniqueInformation ProvidedTypical Sample AmountTypical Analysis TimeSensitivityKey Strengths
¹H / ¹³C NMR Detailed molecular structure, connectivity, stereochemistry.[7][8]1-10 mg5-60 minLow to ModerateUnambiguous structure elucidation; quantitative (qNMR).[9]
LC-MS Molecular weight, purity, reaction completion.0.1-1 mg/mL5-30 minHigh (pmol-fmol)[9]High throughput; excellent for monitoring reaction progress.
HRMS Exact mass for elemental formula determination.[10][11][12][13]< 1 mg/mL5-30 minVery HighProvides unequivocal molecular formula for unknown compounds.[10][14]
HPLC (UV) Purity, quantification of components, stability.[15][16]0.1-1 mg/mL10-45 minModerate to HighRobust, reproducible, and the gold standard for purity analysis.[17]
FTIR Presence of specific functional groups.~1-5 mg2-5 minModerateFast, non-destructive, good for quick functional group checks.
X-ray Cryst. Absolute 3D molecular structure.> 5 mg (single crystal)Hours to DaysN/AThe definitive method for absolute stereochemistry.
PAT (e.g., ReactIR) Real-time reaction kinetics, intermediate formation/decay.[18]In-situContinuousVariesEnables data-rich experimentation and deep process understanding.[2][4][5]

Section 3: Experimental Protocols

Detailed and consistent protocols are essential for generating reliable and reproducible data. Below are representative methodologies for key analytical techniques.

Representative Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the intermediate into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane, TMS). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Acquisition: Place the NMR tube in the spectrometer.[19] Acquire a one-dimensional proton spectrum using standard parameters (e.g., 16-32 scans, 2-second relaxation delay).

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale to the internal standard.

  • Analysis: Integrate the peaks to determine the relative ratios of protons in the molecule.[20] Analyze chemical shifts and coupling patterns to elucidate the structure.[7][8]

Representative Protocol: HPLC-UV Purity Analysis
  • Sample Preparation: Prepare a stock solution of the intermediate at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[21]

  • Dilution: Dilute the stock solution to a final concentration of ~0.1 mg/mL using the initial mobile phase composition.

  • Filtration: Filter the final solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial to remove particulate matter.[15][21][22]

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Data Analysis: Integrate the peak areas in the resulting chromatogram.[23] Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Representative Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization - ESI).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

  • Instrument Calibration: Calibrate the mass spectrometer immediately before analysis using a known calibration standard to ensure high mass accuracy.

  • Acquisition: Acquire the mass spectrum in high-resolution mode, ensuring a sufficient number of scans are averaged to obtain a high-quality spectrum.

  • Data Analysis: Determine the experimental monoisotopic mass of the molecular ion (e.g., [M+H]⁺).[12] Use the instrument's software to generate a list of possible elemental compositions that fit the measured mass within a narrow tolerance (e.g., < 5 ppm).[11][12][13] The correct formula is often determined by considering the isotopic pattern and chemical plausibility.[12]

Section 4: Comparing Alternatives - The Rise of PAT

While traditional, offline analysis (NMR, HPLC, MS) provides definitive structural and purity data, it offers only a snapshot in time. Process Analytical Technology (PAT) offers a complementary, dynamic view of the reaction.[1][6][18] By integrating analytical probes directly into the reactor, PAT enables real-time monitoring of reactant consumption, intermediate formation, and product generation.[4][5]

Key Advantages of PAT over Traditional Methods:

  • Real-Time Data: Immediately detect reaction deviations, endpoints, or the formation of unstable intermediates.[5]

  • Enhanced Process Understanding: Generate rich datasets for kinetic analysis and reaction optimization.[2]

  • Improved Safety and Efficiency: Reduce the need for manual sampling of potentially hazardous reactions and minimize batch failures.[4]

However, PAT is not a replacement for traditional methods. The data from in-situ probes often requires chemometric modeling for interpretation and must be validated by orthogonal, offline techniques like HPLC and NMR to confirm the identity and purity of the final intermediate.[4][5] The most powerful approach often involves the integration of both online PAT for process control and offline analysis for definitive characterization.[3][4][5]

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2-bromo-5-nitrobenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. Ethyl 2-bromo-5-nitrobenzoate, a compound utilized in various research and development applications, requires strict adherence to disposal protocols due to its inherent hazards. This guide provides a comprehensive, step-by-step approach to its safe disposal, emphasizing operational and logistical best practices.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is imperative to recognize the hazards associated with this compound. This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[2] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory throughout the handling and disposal process.

Summary of Hazard and Precautionary Information:

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1]Wear protective gloves, protective clothing, eye protection, and face protection.[2]
Serious Eye Damage/IrritationCauses serious eye damage.[1]Wear eye and face protection.[2]
Specific target organ toxicity — Single exposureMay cause respiratory irritation.[2]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that mitigates risk to personnel and the environment. It is crucial to remember that this chemical should not be released into the environment, and it is prohibited to allow the material to contaminate ground water systems or be emptied into drains.[1][2]

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste this compound, including any contaminated materials such as weighing paper or personal protective equipment, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Labeling: The container must be prominently marked as "Hazardous Waste" and explicitly identify the contents as "this compound."

  • Incompatible Materials: This compound is incompatible with strong oxidizing agents and strong bases.[2] It is critical to ensure that this waste is not mixed with these or any other incompatible chemicals to prevent dangerous reactions.

2. Storage of Waste:

  • Location: The sealed waste container should be stored in a designated, well-ventilated hazardous waste accumulation area.

  • Secondary Containment: To prevent the spread of material in the event of a leak, the primary waste container should be placed within a larger, chemically resistant secondary containment bin.

3. Spill Management:

  • In the event of a spill, personnel should wear appropriate PPE.

  • The spilled solid should be carefully swept up and shoveled into a suitable, labeled container for disposal.[1][2] Dust formation should be avoided during this process.[1]

4. Professional Disposal:

  • Licensed Disposal Service: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Wear Appropriate PPE B Collect Waste in Labeled Hazardous Waste Container A->B C Segregate from Incompatible Materials (Strong Oxidizers/Bases) B->C D Store in Designated, Well-Ventilated Hazardous Waste Area C->D E Use Secondary Containment D->E F Arrange for Pickup by Licensed Hazardous Waste Disposal Service E->F G Ensure Compliance with Local, Regional & National Regulations F->G

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.